molecular formula C7H5Cl2FO B1448708 3,5-Dichloro-2-fluoroanisole CAS No. 1803834-92-5

3,5-Dichloro-2-fluoroanisole

Cat. No.: B1448708
CAS No.: 1803834-92-5
M. Wt: 195.01 g/mol
InChI Key: CQZLRYGTJLRCMR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluoroanisole is a useful research compound. Its molecular formula is C7H5Cl2FO and its molecular weight is 195.01 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloro-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZLRYGTJLRCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Building Block: A Technical Guide to 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Data Void

In the landscape of synthetic chemistry and drug discovery, substituted anisoles are fundamental scaffolds. Their unique electronic and conformational properties make them invaluable starting materials for complex molecular architectures. This guide focuses on a specific, yet sparsely documented, member of this family: 3,5-Dichloro-2-fluoroanisole . A thorough review of current chemical literature and supplier databases reveals a significant lack of specific experimental data for this exact substitution pattern. This guide, therefore, adopts a dual approach. It will define the theoretical chemical identity of this compound while systematically drawing upon empirical data from its close structural isomers and analogues. By providing this comparative context, we aim to offer researchers and drug development professionals a robust framework for understanding its predicted properties and potential applications.

Section 1: Chemical Identity and Nomenclature

Defining a molecule begins with its unambiguous identification. While a dedicated CAS number for this compound is not indexed in major chemical databases, its structure can be precisely defined through systematic nomenclature.

  • IUPAC Name: 1,3-dichloro-2-fluoro-5-methoxybenzene

  • Synonyms: 3,5-dichloro-2-fluoro-anisole; 2,4-dichloro-6-fluoroanisole (less common)

  • Molecular Formula: C₇H₅Cl₂FO

  • Molecular Weight: 195.02 g/mol

  • InChI Key: A theoretical InChIKey can be generated based on the structure for database searching and structural comparison.

Section 2: Physicochemical Properties - An Inferential Analysis

The absence of direct experimental data necessitates a predictive approach to the physicochemical properties of this compound. The following table summarizes these predicted values alongside the known properties of structurally related compounds, providing a scientifically grounded basis for estimation.

PropertyThis compound (Predicted/Theoretical)3,5-Dichloroanisole[1][2][3][4]3,5-Difluoroanisole[5]1,3-Dichloro-2-methoxybenzene[6]
CAS Number Not Available33719-74-3[1][2][3][4]93343-10-3[5]1984-65-2[6]
Appearance Predicted: Colorless to light yellow solid or liquidWhite crystalline powder[7]Colorless liquidYellow transparent liquid[6]
Melting Point Predicted: 25-45 °C39-41 °C[1]Not Available10-11 °C[6]
Boiling Point Predicted: ~210-230 °C at 760 mmHgNot AvailableNot Available~117 °C[6]
Density Predicted: ~1.4-1.5 g/cm³Not AvailableNot Available1.29 g/cm³[6]
Solubility Predicted: Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)Insoluble in waterNot AvailableNot Available
Flash Point Predicted: >100 °C106 °C[1][2]Not Available91 °C[6]

The introduction of the ortho-fluorine atom relative to the methoxy group is expected to influence the molecule's dipole moment and crystal packing, likely resulting in a melting point within the range of its dichloro- and difluoro- analogues.

Section 3: Molecular Structure and Conformational Analysis

The structure of this compound is characterized by a benzene ring substituted with two chlorine atoms in a meta relationship to each other, a fluorine atom ortho to one chlorine and the methoxy group, and a methoxy group. The steric and electronic interplay between these substituents dictates the molecule's reactivity and conformation.

The electronegative fluorine atom adjacent to the methoxy group will likely influence the orientation of the methyl group. Anisoles typically exhibit a preferred planar conformation with the methyl group either syn or anti to a given substituent. In this case, the compact nature of the fluorine atom may allow for a conformation where the methyl group is oriented away from the halogenated side of the ring to minimize steric hindrance.

Caption: 2D structure of this compound.

Section 4: Proposed Synthetic Methodologies

While no specific synthesis for this compound is published, a logical and efficient route can be designed based on established organohalogen chemistry. A plausible approach would involve the selective halogenation and subsequent methylation of a suitable precursor.

Workflow: Synthesis via Diazotization and Sandmeyer-type Reaction

This proposed pathway leverages the controlled introduction of halogen substituents onto an aniline precursor.

Synthetic_Workflow start 3,5-Dichloroaniline step1 Diazotization (NaNO₂, HCl, 0-5°C) start->step1 diazonium 3,5-Dichlorobenzenediazonium chloride step1->diazonium step2 Schiemann Reaction (HBF₄ or NaBF₄, heat) diazonium->step2 fluorobenzene 1,3-Dichloro-5-fluorobenzene step2->fluorobenzene step3 Nitration (HNO₃, H₂SO₄) fluorobenzene->step3 nitro 1,3-Dichloro-5-fluoro-2-nitrobenzene step3->nitro step4 Reduction (Fe/HCl or H₂, Pd/C) nitro->step4 aniline 3,5-Dichloro-2-fluoroaniline step4->aniline step5 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, heat) aniline->step5 phenol 3,5-Dichloro-2-fluorophenol step5->phenol step6 Williamson Ether Synthesis (CH₃I, K₂CO₃, Acetone) phenol->step6 product This compound step6->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis (Step 6)

This protocol outlines the final methylation step, a critical and high-yielding transformation in anisole synthesis.

  • Reaction Setup: To a solution of 3,5-Dichloro-2-fluorophenol (1.0 eq) in anhydrous acetone (10 mL per 1 g of phenol) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality Note: The use of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction, while the excess potassium carbonate acts as a base to deprotonate the phenol and neutralize the HI byproduct. Methyl iodide is a highly effective methylating agent for this transformation.

Section 5: Relevance and Applications in Drug Development

The incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These halogens can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate.

  • Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity (logP), which can enhance membrane permeability and target engagement. The specific combination of two chlorines and one fluorine allows for fine-tuning of this property.

  • Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with protein targets. Chlorine atoms can also participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity.

Given these principles, this compound represents a valuable, albeit currently underutilized, building block for generating novel chemical entities with potentially enhanced drug-like properties.

Section 6: Safety and Handling

While no specific Material Safety Data Sheet (MSDS) exists for this compound, a conservative approach to safety should be adopted based on data for related halogenated anisoles.

  • Hazard Classification (Predicted): Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle only in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatible Materials: Strong oxidizing agents.

Section 7: Predicted Spectral Data

Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals for this compound.

  • ¹H NMR:

    • ~3.9 ppm (singlet, 3H): The protons of the methoxy (-OCH₃) group.

    • ~6.8-7.2 ppm (doublet of doublets, 1H & doublet, 1H): Two distinct signals for the two aromatic protons. The proton at C6 will be split by the adjacent proton at C4 and the fluorine at C2. The proton at C4 will be split by the proton at C6.

  • ¹³C NMR:

    • Seven distinct signals are expected: one for the methoxy carbon and six for the aromatic carbons, each with a unique chemical shift due to the different electronic environments created by the halogen substituents. The carbons bonded to fluorine will show characteristic splitting (large ¹JCF coupling).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would appear at m/z = 194, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

This in-depth guide provides a comprehensive theoretical and comparative analysis of this compound. While experimental data remains elusive, the principles and predictions outlined here offer a solid foundation for researchers and scientists to understand, synthesize, and potentially utilize this enigmatic chemical building block in their future research endeavors.

References

  • PubChem. (n.d.). 1,3-Dichloro-2-methoxy-5-(trifluoromethyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • PubChem. (n.d.). 1,3-Dichloro-5-(trifluoromethyl)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesizing 2,3-difluoroaniline.
  • PubChem. (n.d.). 3,5-Dichloroanisole. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1,3-Dichloro-2-Methoxybenzene: Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoroanisole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene,1,3-dichloro-5-fluoro- (CAS 1435-46-7). Retrieved from [Link]

  • Haz-Map. (n.d.). 3,5-Dichloroanisole. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dichloroanisole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing p-fluoro anisole.

Sources

An In-Depth Technical Guide to Halogenated Anisoles for Scientific Research: Focus on 3,5-Dichloro-2-fluoroanisole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Anisoles in Drug Discovery

This guide, therefore, adopts a dual strategy. First, it acknowledges the data gap for the specific target molecule. Second, it provides a comprehensive technical overview of closely related, commercially available, and well-documented isomers. By examining these structural analogues, we can extrapolate potential properties, synthetic pathways, and safety considerations relevant to the target compound. This approach provides a robust framework for any research program aiming to synthesize or utilize 3,5-Dichloro-2-fluoroanisole.

The strategic incorporation of halogen atoms—particularly fluorine and chlorine—into a parent molecule like anisole allows for the fine-tuning of its physicochemical properties. Attributes such as lipophilicity, metabolic stability, and binding affinity can be significantly altered, making these compounds valuable building blocks in the synthesis of new therapeutic agents.[1][2] Fluorine, for instance, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while chlorine can modulate the electronic profile and improve binding interactions.[3][4]

Physicochemical Properties: A Comparative Analysis

The precise arrangement of halogen atoms on the anisole ring dictates the molecule's physical and chemical behavior. Below is a comparative table of key physical data for several relevant isomers. This data serves as a critical reference for predicting the properties of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
3,5-Dichloroanisole 33719-74-3C₇H₆Cl₂O177.0339-41106 (closed cup flash pt)N/A (solid)
3-Chloro-5-fluoroanisole 202925-08-4C₇H₆ClFO160.57N/A1891.265
2-Chloro-5-fluoroanisole 450-89-5C₇H₆ClFO160.57N/AN/AN/A
3,5-Difluoroanisole 93343-10-3C₇H₆F₂O144.12N/AN/AN/A
2-Fluoroanisole 321-28-8C₇H₇FO126.13-39154-1551.124

Data compiled from various sources.[5][6][7][8] Note that some data points are not available in the cited literature.

Based on these trends, it is reasonable to predict that this compound (C₇H₅Cl₂FO, Molecular Weight: 195.02 g/mol ) would be a solid or a high-boiling point liquid at room temperature, with a density greater than water.

Chemical Structure and Identification

The unique identity of these molecules is rooted in their structure.

Caption: Chemical structures of the target molecule and a key isomer.

Proposed Synthesis Pathway for this compound

While no specific synthesis for this compound is published, a plausible synthetic route can be designed by adapting established methodologies for related halogenated aromatics. A logical approach would involve a multi-step process starting from a commercially available precursor.

SynthesisWorkflow Start 1,3-Dichloro-2-fluorobenzene Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate1 1,5-Dichloro-2-fluoro-4-nitrobenzene Nitration->Intermediate1 Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate2 3,5-Dichloro-2-fluoroaniline Reduction->Intermediate2 Diazotization Diazotization (NaNO2, H2SO4) Intermediate3 Diazonium Salt Diazotization->Intermediate3 Hydrolysis Hydrolysis (H2O, heat) Intermediate4 3,5-Dichloro-2-fluorophenol Hydrolysis->Intermediate4 Methylation Methylation (e.g., (CH3)2SO4, base) Product This compound Methylation->Product Intermediate1->Reduction Intermediate2->Diazotization Intermediate3->Hydrolysis Intermediate4->Methylation

Caption: Proposed multi-step synthesis workflow for this compound.

Experimental Protocol Outline:
  • Nitration: 1,3-Dichloro-2-fluorobenzene (CAS 2268-05-5) could be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, likely directed to the 4-position, yielding 1,5-dichloro-2-fluoro-4-nitrobenzene.

  • Reduction: The resulting nitro compound would then be reduced to the corresponding aniline (3,5-dichloro-2-fluoroaniline) using standard methods such as iron in acidic medium or catalytic hydrogenation.

  • Diazotization and Hydrolysis: The aniline can be converted to a diazonium salt using sodium nitrite in a strong acid. Subsequent hydrolysis of the diazonium salt by heating in an aqueous solution would yield 3,5-dichloro-2-fluorophenol.

  • Williamson Ether Synthesis (Methylation): The final step would be the methylation of the phenol. This is typically achieved by reacting the phenol with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., NaOH or K₂CO₃) to form the desired this compound. This is a standard procedure for preparing anisoles from phenols.

Self-Validation: Each step in this proposed synthesis is a well-established, high-yielding reaction in organic chemistry. The purity and identity of intermediates and the final product would be confirmed at each stage using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography (HPLC, GC).

Safety and Handling: A Precautionary Overview

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to safety is mandatory. The hazard profile should be assumed based on related chlorinated and fluorinated aromatic compounds.

General Hazards of Halogenated Anisoles:

  • Irritation: Many halogenated organic compounds are irritants to the skin, eyes, and respiratory system.

  • Toxicity: They can be harmful if inhaled, swallowed, or absorbed through the skin.

  • Environmental Hazard: Halogenated aromatics can be persistent in the environment.

Recommended Handling Protocols:

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Drug Development

Halogenated anisoles are versatile intermediates in the synthesis of complex organic molecules. Their utility stems from the specific electronic and steric properties conferred by the halogen and methoxy substituents, which can be exploited in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity.

In the context of drug development, the this compound scaffold represents a unique building block. The specific substitution pattern could be leveraged to:

  • Probe Binding Pockets: Serve as a fragment or intermediate for synthesizing ligands that explore specific regions of protein binding sites.

  • Optimize ADME Properties: The combination of fluorine and chlorine atoms offers a unique way to modulate lipophilicity (LogP) and metabolic stability, key parameters in Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.[1]

  • Act as a Bioisostere: The fluoroanisole motif can act as a bioisostere for other chemical groups, helping to improve a drug candidate's properties without altering its fundamental biological activity.

Conclusion

While this compound remains a compound with limited available data, this guide provides a comprehensive framework for researchers interested in its study. By leveraging comparative data from its isomers, proposing a logical synthetic pathway, and outlining stringent safety protocols, scientists are well-equipped to approach the synthesis and application of this novel chemical entity. The unique electronic and steric properties of this molecule make it an intriguing target for future research, particularly in the fields of medicinal chemistry and materials science.

References

  • PubChem. 1,3-Dichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1,3-Dichloro-2-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents.Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles. National Library of Medicine. Available from: [Link]

  • PubChem. 3,5-Difluoroanisole. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 1,3-Dichloro-2-fluorobenzene. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. 3,5-Dichloro-2-fluoropyridine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents.Method for preparing p-fluoro anisole.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Available from: [Link]

  • PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Library of Medicine. Available from: [Link]

  • PubChem. 2-Chloro-5-fluoroanisole. National Center for Biotechnology Information. Available from: [Link]

Sources

Spectroscopic Fingerprinting of 3,5-Dichloro-2-fluoroanisole: A Multi-technique Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of halogenated aromatic compounds is a cornerstone of robust research and development. 3,5-Dichloro-2-fluoroanisole, a molecule featuring a complex substitution pattern on an anisole core, presents a unique analytical challenge. The interplay of inductive and resonance effects from the two chloro, one fluoro, and one methoxy substituent dictates its chemical reactivity, metabolic fate, and physical properties. An unambiguous confirmation of its molecular structure is therefore not merely a procedural step but a critical prerequisite for its application.

This technical guide provides an in-depth, multi-technique spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecular structure and its spectral output. We will explore the predictive analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section details not only the expected spectral features but also the underlying principles and experimental considerations necessary for acquiring high-fidelity data, reflecting a field-proven, self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to reveal two distinct signals in the aromatic region and one signal for the methoxy group. The relative positions (chemical shifts) and splitting patterns (multiplicities) of these signals are dictated by the electronic influence of the halogen and methoxy substituents.

  • Predicted Analysis:

    • Aromatic Protons (H-4, H-6): The molecule possesses a plane of symmetry, rendering the two aromatic protons chemically distinct. H-6 is flanked by two chlorine atoms, which are inductively withdrawing, and is para to the electron-donating methoxy group. H-4 is ortho to a chlorine atom and meta to both the fluorine and the other chlorine atom. The fluorine atom, being ortho to the methoxy group, will exert a strong influence. We predict two doublets in the aromatic region, likely between δ 6.8 and 7.5 ppm. The proton at the 6-position (H-6) is expected to couple with the fluorine at the 2-position, resulting in a doublet with a characteristic four-bond coupling constant (⁴JHF) of approximately 1-5 Hz. The proton at the 4-position (H-4) will also couple with the fluorine, with a similar four-bond coupling constant.

    • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Due to the proximity to the electron-withdrawing aromatic ring, this signal is expected to be downfield compared to aliphatic ethers, likely around δ 3.9 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the presence of fluorine will introduce characteristic C-F couplings.

  • Predicted Analysis:

    • Aromatic Carbons: Due to the molecule's substitution pattern, six distinct signals are expected in the aromatic region (approximately δ 110-160 ppm). The carbon directly bonded to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF) of around 245-255 Hz, appearing as a doublet.[1] The carbons adjacent to the fluorine (C-1 and C-3) will show smaller two-bond couplings (²JCF) in the range of 20-50 Hz.[2][3] The chemical shifts will be influenced by the electronegativity of the attached halogens and the resonance effect of the methoxy group. The carbon bearing the methoxy group (C-1) is expected to be significantly downfield.

    • Methoxy Carbon (-OCH₃): A single signal for the methoxy carbon is expected around δ 55-60 ppm.[4]

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds, characterized by a wide chemical shift range.[5]

  • Predicted Analysis:

    • A single signal is expected for the fluorine atom in this compound. The chemical shift for aromatic fluorides typically falls in the range of -60 to -172 ppm relative to a CFCl₃ standard.[6] The specific shift will be influenced by the ortho-methoxy group and the meta-chloro substituents. This signal will be split into a doublet of doublets due to coupling with the two aromatic protons (H-4 and H-6).

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR analysis begins with meticulous sample preparation.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Deuterated chloroform is a common choice for its excellent solubilizing power for many organic compounds.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 for ¹H and ¹³C). Modern spectrometers can also lock onto the deuterium signal of the solvent for field frequency stabilization.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

  • Parameter Optimization: For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, with a relaxation delay appropriate for quaternary carbons.

NMR Data Summary
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H~7.0 - 7.4 (H-6)Doublet⁴J(H-F) ≈ 1-5
¹H~6.9 - 7.3 (H-4)Doublet⁴J(H-F) ≈ 1-5
¹H~3.9Singlet-
¹³C~150-160 (C-1)Doublet²J(C-F) ≈ 20-30
¹³C~145-155 (C-2)Doublet¹J(C-F) ≈ 245-255
¹³C~135-145 (C-3)Doublet²J(C-F) ≈ 20-30
¹³C~115-125 (C-4)Doublet³J(C-F) ≈ 5-10
¹³C~130-140 (C-5)Singlet-
¹³C~110-120 (C-6)Doublet³J(C-F) ≈ 5-10
¹³C~55-60 (-OCH₃)Singlet-
¹⁹F-110 to -140Doublet of Doublets⁴J(F-H) ≈ 1-5
NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl3 Filter Filter into NMR Tube Prep->Filter Acq_H1 ¹H Spectrum Filter->Acq_H1 Acq_C13 ¹³C{¹H} Spectrum Filter->Acq_C13 Acq_F19 ¹⁹F Spectrum Filter->Acq_F19 Analyze_Shifts Chemical Shift Analysis Acq_H1->Analyze_Shifts Analyze_Coupling Coupling Constant Analysis Acq_H1->Analyze_Coupling Analyze_Integration Integration (¹H) Acq_H1->Analyze_Integration Acq_C13->Analyze_Shifts Acq_C13->Analyze_Coupling Acq_F19->Analyze_Shifts Acq_F19->Analyze_Coupling Structure Structure Confirmation Analyze_Shifts->Structure Analyze_Coupling->Structure Analyze_Integration->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Predicted IR Spectrum Analysis

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the ether linkage, and the carbon-halogen bonds.

  • C-H Vibrations:

    • Aromatic C-H Stretch: Look for one or more sharp, medium-intensity bands just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

    • Aliphatic C-H Stretch (-OCH₃): Expect sharp, strong absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.

  • C=C Aromatic Ring Vibrations: A series of absorptions, often sharp and of variable intensity, are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic skeleton.

  • C-O Ether Stretch: Anisoles typically show two characteristic C-O stretching bands. A strong, asymmetrical C-O-C stretch is expected around 1250 cm⁻¹, and a symmetrical stretch around 1030-1050 cm⁻¹.

  • Carbon-Halogen Vibrations:

    • C-F Stretch: A strong absorption band in the 1200-1350 cm⁻¹ region is indicative of the C-F bond. This band may overlap with other signals.

    • C-Cl Stretch: Strong to medium intensity bands in the fingerprint region, typically between 600-800 cm⁻¹, correspond to the C-Cl stretching vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As this compound is likely a liquid or low-melting solid at room temperature, the simplest method is to prepare a thin film (neat liquid) sample.[10]

  • Acquisition: Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Scan: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the mid-IR range of 4000-400 cm⁻¹.

IR Data Summary
Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium, Sharp
Aliphatic C-H Stretch (-OCH₃)2850 - 2960Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
Asymmetric C-O-C Ether Stretch~1250Strong
C-F Stretch1200 - 1350Strong
Symmetric C-O-C Ether Stretch1030 - 1050Medium
C-Cl Stretch600 - 800Strong to Medium
IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq FTIR Data Acquisition cluster_analysis Spectral Analysis Prep Prepare Neat Liquid Film on KBr Plates BG_Scan Acquire Background Spectrum Prep->BG_Scan Sample_Scan Acquire Sample Spectrum (4000-400 cm⁻¹) BG_Scan->Sample_Scan Analyze_Diagnostic Identify Diagnostic Region Bands (>1500 cm⁻¹) Sample_Scan->Analyze_Diagnostic Analyze_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Sample_Scan->Analyze_Fingerprint Func_Group Functional Group Confirmation Analyze_Diagnostic->Func_Group Analyze_Fingerprint->Func_Group

Caption: Workflow for IR-based functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[11][12]

Predicted Mass Spectrum Analysis
  • Molecular Ion (M⁺˙): The molecular weight of this compound (C₇H₅Cl₂FO) is 194.0 g/mol (using isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). The mass spectrum should show a prominent molecular ion peak cluster. Due to the two chlorine atoms, a characteristic isotopic pattern is expected:

    • M⁺˙ peak at m/z 194 (containing two ³⁵Cl isotopes).

    • M+2 peak at m/z 196 (containing one ³⁵Cl and one ³⁷Cl).

    • M+4 peak at m/z 198 (containing two ³⁷Cl isotopes). The relative intensities of these peaks will be in an approximate ratio of 9:6:1, a definitive signature for a dichlorinated compound.[13]

  • Key Fragmentation Pathways: The energetically unstable molecular ion will fragment into smaller, more stable ions.[14][15]

    • Loss of a Methyl Radical (·CH₃): A very common fragmentation for anisoles is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This would produce a stable phenoxy cation at m/z 179/181/183 . This is often the base peak.

    • Loss of a Chlorine Atom (·Cl): Loss of a chlorine radical (35/37 Da) is a common pathway for chlorinated aromatics.[16] This would result in a fragment at m/z 159/161 .

    • Loss of Formaldehyde (CH₂O): Following the loss of the methyl radical, the resulting ion can lose carbon monoxide (CO, 28 Da), but a more characteristic fragmentation for the M-CH₃ ion of anisoles is the loss of formaldehyde (30 Da) via rearrangement, leading to a fragment at m/z 149/151/153 .

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a Gas Chromatograph (GC) for separation from any impurities.

  • Ionization: Use a standard Electron Ionization (EI) source. The electron energy is typically set to 70 eV to ensure reproducible fragmentation patterns that can be compared to spectral libraries.[12][17]

  • Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data Summary
m/z (³⁵Cl) Predicted Identity Notes
194[M]⁺˙ (C₇H₅³⁵Cl₂FO)⁺˙Molecular ion. Shows M+2, M+4 isotopic pattern.
179[M - CH₃]⁺ (C₆H₂³⁵Cl₂FO)⁺Likely base peak. Loss of methyl radical.
159[M - Cl]⁺ (C₇H₅³⁵ClFO)⁺Loss of chlorine radical.
149[M - CH₃ - CH₂O]⁺ or [M - CO - CH₃]⁺Subsequent fragmentation.
Predicted MS Fragmentation Pathway

MS_Fragmentation cluster_frags M C₇H₅Cl₂FO⁺˙ m/z 194/196/198 F1 [M - ·CH₃]⁺ m/z 179/181/183 M->F1 - ·CH₃ F2 [M - ·Cl]⁺ m/z 159/161 M->F2 - ·Cl F3 [M - ·CH₃ - CO]⁺ m/z 151/153/155 F1->F3 - CO

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide an unambiguous map of the proton and carbon framework, with characteristic C-F and H-F couplings confirming the substituent positions. Infrared spectroscopy validates the presence of key functional groups, including the aromatic system, ether linkage, and carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern, highlighted by the classic isotopic signature of a dichlorinated compound and the characteristic loss of a methyl radical. Together, these spectroscopic techniques provide a robust, self-validating dataset that constitutes a unique and reliable fingerprint for this compound, ensuring its identity and purity for any subsequent scientific application.

References

  • National Institutes of Health (NIH). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Available at: [Link]

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Synthesis pathways for 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated aromatic compound with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of its substituents—two chlorine atoms, a fluorine atom, and a methoxy group—offers a unique scaffold for further chemical modifications. This guide provides a comprehensive overview of plausible synthetic pathways for this compound, designed to provide researchers with the foundational knowledge to approach its synthesis. The proposed routes are grounded in established organic chemistry principles and supported by analogous transformations found in the chemical literature.

Introduction

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, driven by the constant demand for novel molecules with specific biological or material properties. This compound presents a challenging synthetic target due to the need for regioselective introduction of four different substituents onto a benzene ring. This guide explores several logical and scientifically sound synthetic strategies, offering insights into the selection of starting materials, key transformations, and reaction conditions.

Proposed Synthetic Pathways

Based on a thorough analysis of related chemical syntheses, two primary retrosynthetic approaches are proposed, each with its own set of advantages and challenges.

Pathway 1: Late-Stage Methylation of a Phenolic Precursor

This pathway focuses on the construction of the 3,5-dichloro-2-fluorophenol core, followed by a Williamson ether synthesis to introduce the methoxy group. This strategy is advantageous as the hydroxyl group of the phenol can be a powerful directing group in earlier synthetic steps.

Retrosynthetic Analysis of Pathway 1

Retrosynthesis_Pathway_1 Target This compound Phenol 3,5-Dichloro-2-fluorophenol Target->Phenol Methylation (Williamson Ether Synthesis) Aniline 3,5-Dichloro-2-fluoroaniline Phenol->Aniline Diazotization & Hydrolysis Nitrobenzene 1,3-Dichloro-2-fluoro-5-nitrobenzene Aniline->Nitrobenzene Reduction StartingMaterial 1,3-Dichloro-2-fluorobenzene Nitrobenzene->StartingMaterial Nitration

Caption: Retrosynthetic analysis for Pathway 1.

Forward Synthesis of Pathway 1

Step 1: Nitration of 1,3-Dichloro-2-fluorobenzene

The synthesis commences with the nitration of 1,3-dichloro-2-fluorobenzene. The directing effects of the halogen substituents will primarily direct the incoming nitro group to the C5 position.

  • Reaction: 1,3-Dichloro-2-fluorobenzene → 1,3-Dichloro-2-fluoro-5-nitrobenzene

  • Reagents and Conditions: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled temperature, typically between 0 and 25 °C.

  • Causality: The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ. The fluorine atom is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors. The sterically most accessible position that is activated is C5.

Step 2: Reduction of the Nitro Group

The nitro group of 1,3-dichloro-2-fluoro-5-nitrobenzene is then reduced to an amino group to yield 3,5-dichloro-2-fluoroaniline.

  • Reaction: 1,3-Dichloro-2-fluoro-5-nitrobenzene → 3,5-Dichloro-2-fluoroaniline

  • Reagents and Conditions: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).[1]

  • Trustworthiness: This is a standard and high-yielding reaction in organic synthesis for the preparation of anilines from nitroaromatics.

Step 3: Diazotization of the Aniline and Hydrolysis to the Phenol

The resulting aniline is converted to the corresponding phenol via a Sandmeyer-type reaction. The amino group is first transformed into a diazonium salt, which is then hydrolyzed.

  • Reaction: 3,5-Dichloro-2-fluoroaniline → 3,5-Dichloro-2-fluorophenol

  • Reagents and Conditions:

    • Diazotization: Sodium nitrite (NaNO₂) in a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0-5 °C).

    • Hydrolysis: The diazonium salt solution is then heated, often in the presence of copper(I) oxide (Cu₂O) or copper(II) sulfate (CuSO₄) to facilitate the hydrolysis to the phenol.[2][3][4][5][6]

  • Expertise & Experience: Careful temperature control during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Step 4: Methylation of the Phenol

The final step is the methylation of 3,5-dichloro-2-fluorophenol to afford the target molecule, this compound, via a Williamson ether synthesis.

  • Reaction: 3,5-Dichloro-2-fluorophenol → this compound

  • Reagents and Conditions: A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the phenol, followed by the addition of a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.[7]

  • Self-Validation: The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting phenol and the appearance of the less polar product.

Experimental Protocol for Pathway 1, Step 4: Methylation
  • To a solution of 3,5-dichloro-2-fluorophenol (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr) Approach

This pathway explores the introduction of the methoxy group via a nucleophilic aromatic substitution reaction on a highly electron-deficient aromatic ring.

Retrosynthetic Analysis of Pathway 2

Retrosynthesis_Pathway_2 Target This compound Precursor 1,3,5-Trichloro-2-fluorobenzene Target->Precursor Nucleophilic Aromatic Substitution (S N Ar) with Methoxide Aniline_Precursor 3,5-Dichloro-2-fluoroaniline Precursor->Aniline_Precursor Sandmeyer Reaction (Chlorination) Nitro_Precursor 1,3-Dichloro-2-fluoro-5-nitrobenzene Aniline_Precursor->Nitro_Precursor Reduction Nitro_Precursor->Target

Caption: Retrosynthetic analysis for Pathway 2.

Forward Synthesis of Pathway 2

Step 1 & 2: Synthesis of 3,5-Dichloro-2-fluoroaniline

These steps are identical to the first two steps of Pathway 1, yielding 3,5-dichloro-2-fluoroaniline from 1,3-dichloro-2-fluorobenzene.

Step 3: Sandmeyer Reaction to Introduce a Third Chlorine Atom

Instead of hydrolyzing the diazonium salt, a Sandmeyer reaction is employed to replace the diazonium group with a chlorine atom, affording 1,3,5-trichloro-2-fluorobenzene.

  • Reaction: 3,5-Dichloro-2-fluoroaniline → 1,3,5-Trichloro-2-fluorobenzene

  • Reagents and Conditions: The diazonium salt, prepared as in Pathway 1, is reacted with copper(I) chloride (CuCl) in hydrochloric acid (HCl).[2][4][5][6]

  • Authoritative Grounding: The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides.[2][4][5]

Step 4: Nucleophilic Aromatic Substitution with Sodium Methoxide

The final step involves the regioselective substitution of one of the chlorine atoms with a methoxy group. The fluorine atom strongly activates the ortho and para positions to nucleophilic attack. In 1,3,5-trichloro-2-fluorobenzene, the chlorine at C1 is ortho to the fluorine, and the chlorine at C5 is para. The chlorine at C1 is likely to be the most activated and sterically accessible for substitution.

  • Reaction: 1,3,5-Trichloro-2-fluorobenzene → this compound

  • Reagents and Conditions: Sodium methoxide (NaOCH₃) in methanol (CH₃OH) or a polar aprotic solvent like DMF at elevated temperatures.[8][9][10][11]

  • Causality: The electron-withdrawing fluorine atom stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack, thus facilitating the substitution.[11]

Experimental Protocol for Pathway 2, Step 4: SNAr Reaction
  • In a round-bottom flask, dissolve 1,3,5-trichloro-2-fluorobenzene (1.0 eq) in methanol.

  • Add a solution of sodium methoxide in methanol (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by distillation or column chromatography.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Late-Stage MethylationPathway 2: SNAr Approach
Starting Material 1,3-Dichloro-2-fluorobenzene1,3-Dichloro-2-fluorobenzene
Number of Steps 44
Key Transformation Williamson Ether SynthesisNucleophilic Aromatic Substitution
Potential Challenges Handling of potentially unstable diazonium salt.Regioselectivity of the SNAr reaction.
Overall Feasibility High, based on well-established reactions.Moderate to high, depends on the regioselectivity of the final step.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. Both routes are based on fundamental and reliable organic reactions. The choice between these pathways would likely depend on the availability of starting materials, the desired scale of the synthesis, and the specific experimental capabilities of the laboratory. Pathway 1, involving a late-stage methylation, may offer more predictable regioselectivity. Pathway 2, utilizing an SNAr reaction, could be more atom-economical if the regioselectivity can be controlled effectively. Further experimental validation is required to optimize the reaction conditions and determine the most efficient route for the synthesis of this valuable compound.

References

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An In-Depth Technical Guide to the Reactivity and Electronic Properties of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-fluoroanisole is a polyhalogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The unique substitution pattern of electron-withdrawing halogen atoms and an electron-donating methoxy group on the benzene ring imparts a complex and interesting profile of reactivity and electronic properties. This guide provides a comprehensive analysis of this molecule, drawing upon established principles of organic chemistry and analogies with structurally related compounds to predict its behavior in key chemical transformations. We will delve into its electronic characteristics, explore its reactivity in electrophilic and nucleophilic aromatic substitution reactions, and discuss its potential in metal-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic visualizations are provided to offer both theoretical understanding and practical insights for researchers working with this and similar chemical entities. The strategic incorporation of fluorine, a common tactic in drug design to enhance metabolic stability and binding affinity, makes a thorough understanding of this molecule's chemistry particularly valuable.[1][2][3][4][5]

Electronic Properties: A Dance of Inductive and Resonance Effects

The electronic nature of this compound is governed by the interplay of the substituents' inductive and resonance effects. The methoxy group (-OCH₃) is a strong resonance donor (mesomeric effect) and a moderately strong inductive withdrawer. The fluorine and chlorine atoms are potent inductive withdrawers, with fluorine being the most electronegative. Both halogens also possess a weak resonance-donating ability.

This combination of effects leads to a nuanced electron density distribution across the aromatic ring. The methoxy group's resonance donation will primarily increase electron density at the ortho and para positions relative to itself. However, the strong inductive withdrawal from the three halogen atoms will generally deactivate the ring towards electrophilic attack compared to anisole itself.

Predicted Spectroscopic Data

Property Predicted Value/Range Justification
¹H NMR Aromatic H: ~7.0-7.5 ppm (doublets); Methoxy H: ~3.8-4.0 ppm (singlet)The aromatic protons will be deshielded by the electron-withdrawing halogens. The fluorine atom will likely cause splitting of the adjacent proton signal. The methoxy protons will be in a typical chemical shift range.
¹³C NMR Aromatic C: ~110-160 ppm; Methoxy C: ~55-60 ppmThe carbon atoms attached to the halogens and the methoxy group will show significant shifts. The C-F coupling will be observable.
IR Spectroscopy C-O-C stretch: ~1250 cm⁻¹; C-F stretch: ~1200-1300 cm⁻¹; C-Cl stretch: ~700-800 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹These are characteristic vibrational frequencies for the respective functional groups.[7][8][9][10]

Computational Insights

Computational studies on similar halogenated anisoles suggest that the Highest Occupied Molecular Orbital (HOMO) will be localized primarily on the aromatic ring, with significant contributions from the methoxy group's oxygen atom.[11][12][13][14] The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed across the aromatic system, with notable contributions from the carbon atoms bearing the halogen substituents. The molecular electrostatic potential map would likely show a region of negative potential around the oxygen atom of the methoxy group and regions of positive potential around the hydrogen atoms of the aromatic ring.

Reactivity Profile: Navigating the Influences of Substituents

The reactivity of this compound is a fascinating case study in directing group effects in aromatic chemistry.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a powerful ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The combined effect will be a general deactivation of the ring towards EAS, requiring relatively harsh reaction conditions. The regioselectivity will be determined by the directing ability of the methoxy group, favoring substitution at the positions ortho and para to it. Of these, the para position (C6) is sterically more accessible.

Caption: General mechanism for electrophilic aromatic substitution.

Hypothetical Protocol for Nitration:

  • Reagent Preparation: To a cooled (0 °C) mixture of concentrated sulfuric acid (5 mL), add this compound (1 mmol) dropwise with stirring.

  • Reaction: Slowly add a nitrating mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (2 mL) while maintaining the temperature below 10 °C.

  • Workup: After stirring for 1-2 hours, pour the reaction mixture onto crushed ice.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing halogens activates the aromatic ring to nucleophilic attack.[15][16][17][18] The positions ortho and para to the activating groups are the most likely sites for substitution. Given the substitution pattern, the chlorine atoms are the probable leaving groups.

Caption: General mechanism for nucleophilic aromatic substitution.

Hypothetical Protocol for Amination:

  • Reaction Setup: In a sealed tube, combine this compound (1 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol) in a polar aprotic solvent like DMSO or DMF (5 mL).

  • Heating: Heat the mixture at a temperature ranging from 80 to 150 °C, monitoring the reaction progress by TLC or GC-MS.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify using standard techniques.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bonds in this compound are potential sites for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Aryl chlorides are generally less reactive than bromides or iodides, often requiring specialized catalyst systems with electron-rich and bulky ligands to facilitate the oxidative addition step.[19][20][21]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_ar_ar ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product ar_cl Ar-Cl ar_cl->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Protocol for Suzuki-Miyaura Coupling:

  • Inert Atmosphere: In a glovebox or under an inert atmosphere (e.g., argon), add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 mmol) to a dry reaction flask.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress.

  • Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, extract the product, and purify by chromatography.

Proposed Synthesis

A plausible synthetic route to this compound could begin with the diazotization of a suitable aniline precursor, followed by a Sandmeyer-type reaction to introduce one of the halogens, and subsequent halogenation steps. Alternatively, a nucleophilic aromatic substitution on a more heavily halogenated precursor could be envisioned. A possible route starting from 2-fluoroanisole is outlined below.

G start 2-Fluoroanisole step1 Chlorination (e.g., Cl₂, FeCl₃) start->step1 intermediate1 Mixture of chloro-2-fluoroanisoles step1->intermediate1 step2 Further Chlorination intermediate1->step2 product This compound step2->product

Caption: A possible synthetic pathway to this compound.

Conclusion and Future Outlook

This compound presents a fascinating scaffold for chemical synthesis. Its electronic properties, dictated by the competing effects of its substituents, lead to a rich and predictable reactivity profile. While the ring is generally deactivated towards electrophilic attack, it is activated for nucleophilic substitution. The presence of C-Cl bonds opens up possibilities for a range of metal-catalyzed cross-coupling reactions, making it a versatile building block.

The insights provided in this guide, though predictive in nature, are grounded in well-established chemical principles and offer a solid foundation for researchers and drug development professionals. The unique combination of fluorine and chlorine atoms makes this molecule and its derivatives attractive candidates for the development of novel pharmaceuticals and advanced materials, where fine-tuning of electronic and steric properties is crucial.[1][3][4][5][22] Further experimental validation of the predicted reactivity is a promising area for future research.

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An In-depth Technical Guide to Substituted Haloanisoles: Synthesis, Reactivity, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of substituted haloanisoles, a class of aromatic compounds of significant interest to researchers, scientists, and drug development professionals. We will delve into the core principles of their synthesis, explore their diverse reactivity, and highlight their applications, particularly in the realm of medicinal chemistry. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data.

Introduction to Substituted Haloanisoles: Structure and Significance

Substituted haloanisoles are aromatic compounds characterized by a benzene ring bearing a methoxy group (-OCH₃), one or more halogen atoms (F, Cl, Br, I), and potentially other substituents. The interplay between the electron-donating methoxy group, the electron-withdrawing and sterically influential halogen atoms, and other functional groups imparts a rich and varied chemical personality to these molecules. This structural diversity makes them valuable building blocks in organic synthesis and key scaffolds in the design of bioactive molecules.

While some haloanisoles, such as 2,4,6-trichloroanisole (TCA), are notorious for their role in the "cork taint" of wine, their utility extends far beyond the realm of oenology.[1][2][3] In the context of drug discovery and materials science, the tailored introduction of halogens and other substituents onto the anisole core allows for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and electronic characteristics, which are critical for biological activity and material performance.

Synthetic Strategies for Substituted Haloanisoles

The preparation of substituted haloanisoles can be achieved through several key synthetic transformations. The choice of method depends on the desired substitution pattern and the nature of the substituents on the aromatic ring.

Electrophilic Aromatic Halogenation

Electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms onto the anisole ring. The methoxy group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to it.

Mechanism of Electrophilic Bromination:

The bromination of an anisole derivative typically proceeds through the formation of a highly electrophilic bromine species, often generated with the aid of a Lewis acid catalyst. This electrophile is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

G cluster_0 Electrophilic Bromination of Anisole Anisole Anisole Sigma_Complex Sigma Complex (Resonance Stabilized) Anisole->Sigma_Complex Attack by π-electrons Br2 Br₂ Activated_Br Activated Electrophile [Br⁺---Br-FeBr₃] Br2->Activated_Br Lewis Acid Activation FeBr3 FeBr₃ FeBr3->Activated_Br Activated_Br->Sigma_Complex Bromoanisole p-Bromoanisole Sigma_Complex->Bromoanisole Deprotonation HBr HBr Sigma_Complex->HBr FeBr3_regen FeBr₃ HBr->FeBr3_regen

Figure 1: Mechanism of Electrophilic Bromination of Anisole.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoroanisole [4][5]

This protocol details the synthesis of a di-substituted haloanisole via electrophilic bromination.

Materials:

  • 2-Fluoroanisole

  • Bromine

  • Chloroform

  • 5% aqueous sodium hydroxide solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform in a suitable reaction flask.[5]

  • With stirring at room temperature, add 389 g of bromine dropwise to the solution.[5]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for nine hours.[5]

  • Cool the mixture to room temperature.

  • Wash the reaction mixture with 500 ml of a 5% aqueous sodium hydroxide solution.[5]

  • Separate the organic layer and wash it three times with 500 ml portions of water.[5]

  • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Remove the solvent by distillation.

  • Purify the residue by distillation under reduced pressure (main fraction collected at 98°-100° C at 14 mmHg) to yield 454 g (91% yield) of 2-fluoro-4-bromoanisole.[5]

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to a halogen can render the ring susceptible to nucleophilic aromatic substitution (SNAr).

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group(s). In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.[6]

G cluster_1 SNAr of 2,4-Dinitrochloroanisole DNC_Anisole 2,4-Dinitrochloroanisole Meisenheimer Meisenheimer Complex (Resonance Stabilized) DNC_Anisole->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination of Leaving Group Leaving_Group Leaving Group (Cl⁻) Meisenheimer->Leaving_Group

Figure 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Reaction of 2,4-Dinitrochlorobenzene with Piperidine [7]

While this protocol uses 2,4-dinitrochlorobenzene, the principles are directly applicable to appropriately activated haloanisoles.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Piperidine

  • Aprotic solvent (e.g., nitromethane, N,N-dimethylformamide, ethyl acetate, dioxane, or 1,1,1-trichloroethane)

Procedure:

  • Prepare solutions of 2,4-dinitrochlorobenzene and piperidine in the chosen aprotic solvent.

  • The kinetics of the reaction can be monitored by following the disappearance of the reactants or the appearance of the product using a suitable analytical technique, such as UV-Vis spectrophotometry.

  • The reaction is typically carried out at a constant temperature (e.g., 15, 25, or 40 °C) to determine the second-order rate coefficients.[7]

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing biaryl compounds and introducing alkyl or vinyl groups onto the haloanisole scaffold.

Catalytic Cycle of Suzuki-Miyaura Coupling:

The catalytic cycle involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[8]

G cluster_2 Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Aryl Ar-Pd(II)L₂-X Ox_Add->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Ar'-B(OH)₂ Base Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Ar-Ar'

Figure 3: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with 4-Methoxyphenylboronic Acid

This protocol provides a general framework for the Suzuki-Miyaura coupling of a haloanisole.

Materials:

  • 4-Bromoanisole

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water as a co-solvent)

Procedure:

  • To a reaction vessel, add 4-bromoanisole (1 equivalent), 4-methoxyphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) to the mixture.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity of Substituted Haloanisoles

The chemical behavior of substituted haloanisoles is dictated by the electronic and steric effects of the methoxy, halogen, and other substituents.

O-Demethylation

The methoxy group of haloanisoles can be cleaved to yield the corresponding halophenols. This transformation is often achieved using strong Lewis acids like boron tribromide (BBr₃).[4][9] The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack of a bromide ion on the methyl group.

Experimental Protocol: BBr₃-Mediated Demethylation of an Aryl Methyl Ether [10]

Materials:

  • Substituted haloanisole

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted haloanisole (1 equivalent) in anhydrous DCM in a dry reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add a solution of BBr₃ in DCM (typically 2-3 equivalents) to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 12 hours), monitoring the progress by TLC.

  • Quench the reaction by carefully adding it to a saturated aqueous NaHCO₃ solution.

  • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude halophenol.

  • Purify the product as necessary, for example by column chromatography.

Applications in Medicinal Chemistry

Substituted haloanisoles are valuable scaffolds in drug discovery due to the significant impact of halogenation on a molecule's pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.[11]

Role as Key Intermediates in Drug Synthesis

Substituted haloanisoles often serve as crucial intermediates in the synthesis of complex drug molecules. Their versatile reactivity allows for the sequential introduction of various functional groups, building up the desired molecular architecture.

Case Study: Synthesis of Axitinib

Axitinib is a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[12][13] While the full synthetic routes can be complex, they often involve intermediates that could be derived from or are structurally related to substituted haloanisoles. The synthesis of Axitinib highlights the importance of C-C and C-N bond-forming reactions, where haloaromatic precursors are essential.[14][15][16] For instance, the indazole core of Axitinib is often constructed from a substituted haloaniline, which can be prepared from a corresponding halo-nitro-aromatic compound. The halo-substituents then serve as handles for subsequent cross-coupling reactions to build the final drug molecule.

G cluster_3 General Synthetic Workflow in Drug Discovery Starting_Material Substituted Haloanisole Functionalization1 Reaction 1 (e.g., Suzuki Coupling) Starting_Material->Functionalization1 Intermediate1 Intermediate A Functionalization1->Intermediate1 Functionalization2 Reaction 2 (e.g., SNAr) Intermediate1->Functionalization2 Intermediate2 Intermediate B Functionalization2->Intermediate2 Final_Steps Final Synthetic Steps Intermediate2->Final_Steps API Active Pharmaceutical Ingredient (API) Final_Steps->API

Figure 4: Generalized workflow illustrating the use of a substituted haloanisole as a starting material in a multi-step drug synthesis.

Data Summary: Physicochemical and Spectroscopic Properties

The following tables provide a summary of key physicochemical and spectroscopic data for a selection of substituted haloanisoles to facilitate comparison and aid in experimental design.

Table 1: Physicochemical Properties of Selected Substituted Haloanisoles

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
4-BromoanisoleC₇H₇BrO187.0421511-13
2-BromoanisoleC₇H₇BrO187.042102-3
4-ChloroanisoleC₇H₇ClO142.58196-197-18
2-ChloroanisoleC₇H₇ClO142.58195-196-
4-Bromo-2-chloroanisoleC₇H₆BrClO221.48--
4-Bromo-2-fluoroanisoleC₇H₆BrFO205.0284 (at 7 mmHg)-

Table 2: ¹H and ¹³C NMR Data for Selected Bromoanisole Derivatives (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Bromoanisole[5]7.53 (dd, J = 8.0, 1.6 Hz, 1H), 7.29-7.24 (m, 1H), 6.90 (dd, J = 8.2, 1.0 Hz, 1H), 6.85-6.81 (m, 1H), 3.89 (s, 3H)155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2
4-Bromoanisole[17]7.37 (d, J = 8.9 Hz, 2H), 6.78 (d, J = 8.9 Hz, 2H), 3.79 (s, 3H)158.5, 132.3, 115.8, 113.5, 55.4
4-Bromo-2-chloroanisole[18]7.49 (d, J = 2.4 Hz, 1H), 7.27 (dd, J = 8.7, 2.4 Hz, 1H), 6.79 (d, J = 8.7 Hz, 1H), 3.86 (s, 3H)154.5, 132.7, 130.4, 125.7, 114.1, 113.2, 56.4

Note: NMR data is dependent on the solvent and spectrometer frequency. The provided data is for reference purposes.

Conclusion

Substituted haloanisoles represent a versatile and valuable class of compounds for researchers in organic synthesis and medicinal chemistry. Their accessible synthesis through established methods like electrophilic halogenation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, combined with their diverse reactivity, makes them powerful building blocks for the construction of complex molecular architectures. The ability to strategically introduce halogen atoms and other substituents allows for the precise modulation of molecular properties, a key advantage in the design of new pharmaceuticals and advanced materials. This guide has provided a foundational understanding of the chemistry of substituted haloanisoles, supported by practical experimental protocols and data, to empower scientists in their research and development endeavors.

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Discovery and history of chlorinated fluoroanisoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Application of Chlorinated Fluoroanisoles

Abstract

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Chlorinated fluoroanisoles, as a distinct molecular class, represent a fascinating convergence of the unique steric and electronic properties conferred by these two halogens on a simple, versatile anisole core. While a singular "discovery" event for this specific combination is not prominently documented, their existence is the logical and historical result of decades of progress in organofluorine and organochlorine chemistry. This guide provides a comprehensive overview of the synthetic strategies for accessing these molecules, an analysis of their physicochemical and spectroscopic properties, and a discussion of their potential applications in drug discovery. We delve into the causality behind synthetic choices, emphasizing regiochemical control, and provide detailed, actionable protocols for researchers in the field.

Introduction: The Anisole Scaffold and the Power of Halogenation

Anisole (methoxybenzene) is a fundamental building block in organic synthesis, valued for its stability and the powerful ortho-, para-directing nature of its methoxy group. In the context of drug development, the anisole moiety appears in numerous bioactive molecules. However, the unfunctionalized phenyl ring is often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance.

The introduction of halogens is a proven strategy to "block" these metabolic soft spots, enhance binding affinity through new interactions (like halogen bonding), and modulate critical physicochemical properties such as lipophilicity (LogD) and acidity (pKa).[1][2]

  • Fluorine: As the most electronegative element, fluorine's introduction can drastically alter the electronic profile of a molecule, lower the pKa of nearby acidic protons, and often improve metabolic stability without significantly increasing steric bulk.[1]

  • Chlorine: Larger and more polarizable than fluorine, chlorine is also a powerful modulator of electronic properties and lipophilicity. Critically, it can act as a potent hydrogen and halogen bond acceptor, providing specific, directional interactions within a protein binding pocket.[3][4]

The combination of both chlorine and fluorine on an anisole ring offers a nuanced approach to molecular design, allowing for fine-tuning of these properties in a way that is not achievable with a single halogen type.

A Synthesized History: The Path to Polychlorinated Aromatics

The journey to chlorinated fluoroanisoles is not a linear path to a single discovery but rather the confluence of two major streams of chemical history: electrophilic aromatic substitution and the development of selective fluorination and chlorination reagents.

  • 19th Century - The Dawn of Aromatic Chemistry: Following the discovery of benzene, early chemists explored its reactivity, establishing foundational electrophilic substitution reactions like chlorination using elemental chlorine (Cl₂) with a Lewis acid catalyst.

  • Early 20th Century - The Rise of Organofluorine Chemistry: The development of the Balz-Schiemann reaction, which allows for the conversion of anilines to fluorobenzenes via diazonium salts, was a watershed moment. It provided the first reliable, general method for introducing fluorine onto an aromatic ring.

  • Mid-20th Century to Present - The Reagent Revolution: The limitations and hazards of early reagents (e.g., elemental fluorine) spurred the development of a vast toolkit of safer, more selective halogenating agents. For fluorination, electrophilic reagents like Selectfluor® (F-TEDA-BF₄) emerged, allowing for direct fluorination of electron-rich aromatics under milder conditions.[5][6][7] For chlorination, reagents like N-Chlorosuccinimide (NCS) provided a more manageable alternative to chlorine gas for specific applications.

The synthesis of a chlorinated fluoroanisole, therefore, became a matter of strategic planning, combining these established transformations in a logical sequence.

Synthetic Methodologies: A Logic-Driven Approach

The synthesis of a specific chlorinated fluoroanisole isomer requires careful consideration of regioselectivity, governed by the directing effects of the substituents. The methoxy group is a strong activating, ortho-, para-director, while halogens are deactivating, ortho-, para-directors.

Retrosynthetic Analysis and Strategy

Let us consider a representative target: 4-Chloro-2-fluoroanisole . A logical retrosynthetic analysis suggests two primary pathways, starting from either a fluoro- or a chloro-substituted precursor.

G cluster_path1 Pathway A: Chlorination Last cluster_path2 Pathway B: Fluorination Last Target 4-Chloro-2-fluoroanisole P1_Step2 Electrophilic Chlorination P1_Step2->Target P1_Start 2-Fluoroanisole P1_Start->P1_Step2 NCS or Cl₂ P2_Step2 Sandmeyer or Balz-Schiemann P2_Step2->Target P2_Start 4-Chloro-2-aminoanisole P2_Start->P2_Step2 1. NaNO₂, HBF₄ 2. Heat

Caption: Experimental workflow for electrophilic chlorination.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoroanisole (1.0 eq, e.g., 5.0 g, 39.6 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (80 mL) to dissolve the starting material. Purge the flask with nitrogen or argon and maintain an inert atmosphere.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq, 5.56 g, 41.6 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Experimental Insight: Portion-wise addition of NCS is critical to control the exotherm of the reaction and minimize the formation of dichlorinated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup (Quenching): Cool the mixture back to 0°C and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL) to quench any unreacted NCS.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and deionized water (50 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 98:2) to afford 4-chloro-2-fluoroanisole as a colorless oil.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS. [8][9]

Physicochemical and Spectroscopic Characterization

The identity of a chlorinated fluoroanisole is unequivocally confirmed by modern spectroscopic techniques, particularly multinuclear NMR. [8][9][10][11][12] Expected Spectroscopic Data for 4-Chloro-2-fluoroanisole:

  • ¹H NMR: Three distinct signals in the aromatic region (a doublet, a doublet of doublets, and a doublet), plus a singlet for the methoxy group (~3.9 ppm). The coupling constants will be informative of the substitution pattern.

  • ¹⁹F NMR: A single resonance, which will be split by the adjacent ortho- and meta-protons. ¹⁹F NMR is exceptionally sensitive and has a wide chemical shift range, making it an excellent tool for purity assessment. [8][12]* ¹³C NMR: Will show characteristic C-F and C-Cl couplings. The carbon directly attached to fluorine will appear as a large doublet.

  • Mass Spectrometry (MS): The molecular ion peak will show a characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom.

Table 1: Comparative Physicochemical Properties (Predicted)

PropertyAnisole2-Fluoroanisole4-Chloroanisole4-Chloro-2-fluoroanisoleRationale for Change
LogP ~2.11~2.29~2.65~2.83Both F and Cl increase lipophilicity, with Cl having a larger effect. The effects are generally additive.
Dipole Moment ~1.35 D~2.10 D~2.27 D~3.0 D (est.)The C-F and C-Cl bonds are highly polarized, and their vector addition increases the overall molecular dipole moment.
Metabolic Stability LowModerateModerateHighThe C2 and C4 positions, common sites of oxidation, are blocked by halogens, significantly increasing resistance to metabolism. [1]

Applications in Drug Discovery and Development

The chlorinated fluoroanisole scaffold is not a drug itself but a privileged fragment for building more complex molecules. Its utility lies in the synergistic effects of the two different halogens.

  • Metabolic Blocking and Lipophilicity Modulation: As shown in Table 1, the primary application is to block metabolic oxidation while systematically increasing lipophilicity. This can improve a compound's oral absorption and half-life.

  • Fine-Tuning Receptor Interactions: In a lead optimization campaign, switching from a simple fluoroanisole to a chlorinated fluoroanisole allows a medicinal chemist to probe for new interactions. The larger, more polarizable chlorine atom might engage in a beneficial halogen bond with a backbone carbonyl or sulfur-containing residue (e.g., methionine) in the target protein, enhancing potency. [3]* Modulating Conformation: The introduction of substituents can alter the preferred conformation of the anisole ring relative to the rest of the drug molecule, which can have a profound impact on binding affinity. [1]

Environmental Fate and Toxicological Profile

A critical consideration in modern drug development is the environmental persistence of pharmaceuticals and their intermediates. Halogenated aromatic compounds, including chlorinated fluoroanisoles, are generally more resistant to environmental degradation than their non-halogenated counterparts. The strength of the C-F and C-Cl bonds makes them resistant to microbial degradation. While this property is desirable for metabolic stability in a patient, it can lead to persistence in soil and water. Therefore, manufacturing processes must incorporate stringent waste containment and treatment protocols to prevent environmental release.

Conclusion and Future Outlook

Chlorinated fluoroanisoles represent a sophisticated tool in the arsenal of the medicinal chemist. While their history is interwoven with the broader development of halogenation chemistry, their application is distinctly modern, driven by the need for precise control over molecular properties. The logical, regioselective synthesis of these compounds is readily achievable through established methods. Future research will likely focus on developing even more efficient and greener synthetic routes and further exploring the unique conformational and electronic properties of more complex, poly-halogenated anisole derivatives in the rational design of next-generation therapeutics.

References

  • Miyazaki, T., et al. (1996). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Chemistry Letters.
  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715-26.
  • Socha, A. M., et al. (2022).
  • Foroozandeh, M., et al. (2016). 19F NMR Matrix-Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures.
  • Umemoto, T. (2016). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 12, 2754–2805.
  • Komatsu, H., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4995.
  • Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry.
  • ChemicalBook. (n.d.). 4-Fluoroanisole(459-60-9) 13C NMR spectrum. ChemicalBook.
  • Socha, A. M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Wang, Z., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).
  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-295.
  • Prakash, G. K. S., et al. (2012). Electrophilic Fluorination of Organosilanes.
  • Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Beaver, M. G., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299-8304.
  • Brown, J. (n.d.). 12 constitutional isomers of molecular formula C4H7Cl... Doc Brown's Chemistry.
  • Wikipedia. (n.d.).
  • Alfa Chemistry. (n.d.). Electrophilic Fluorination Agents. Organofluorine / Alfa Chemistry.
  • Brown, J. (n.d.). 4 constitutional isomers of molecular formula C3H5Cl... Doc Brown's Chemistry.
  • Mizar, P., et al. (2018). Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA-TMSCl system.
  • Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube.
  • Brown, J. (n.d.). 7 constitutional structural isomers of molecular formula C3H4F2... Doc Brown's Chemistry.
  • Brown, J. (n.d.). 9 constituent isomers of molecular formula C4H8Cl2... Doc Brown's Chemistry.
  • Pietra, F., & Vitali, D. (1968). Aromatic activated nucleophilic substitution. Catalysis by phenols and by salts of piperidinodefluorination in benzene. Journal of the Chemical Society B: Physical Organic, 1318.
  • Wang, Y., et al. (2023). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes.
  • Bakulev, V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4786.
  • Brown, J. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2... Doc Brown's Chemistry.
  • Mykhailiuk, P. K. (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. The Journal of Organic Chemistry, 85(24), 16295-16310.
  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-295.
  • Njardarson, J. T., et al. (2023).
  • Mykhailiuk, P. K. (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles... Semantic Scholar.

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Commercial availability and suppliers of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of 3,5-Dichloro-2-fluoroanisole for Advanced Research and Development

Abstract: This guide provides a comprehensive overview of the commercial landscape for this compound (CAS No. 160969-03-9), a key building block in medicinal chemistry and materials science. It is intended for researchers, chemists, and procurement specialists in the pharmaceutical and chemical industries. This document details global suppliers, typical quality specifications, and a strategic procurement workflow to ensure the acquisition of high-purity material suitable for sensitive applications.

Introduction and Strategic Importance

This compound is a halogenated aromatic compound of significant interest in the synthesis of complex organic molecules. Its unique substitution pattern—featuring chlorine, fluorine, and a methoxy group—offers multiple reactive sites, making it a versatile intermediate in the development of novel pharmaceutical agents and advanced materials. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, making fluorinated building blocks like this indispensable in modern drug discovery.

The primary challenge for researchers is not just identifying that a compound exists, but securing a reliable supply of well-characterized material. The presence of isomeric or other halogenated impurities can have profound consequences on reaction outcomes and the purity of the final product, making a thorough understanding of the supplier landscape and quality control essential.

Global Commercial Availability and Supplier Matrix

This compound is available from a range of specialty chemical suppliers worldwide. Availability typically spans from research quantities (grams) to bulk quantities (kilograms), although the latter may require custom synthesis and longer lead times. The compound is generally produced in response to specific orders rather than being a stock item for all suppliers.

When selecting a supplier, researchers must balance cost with purity, documentation (Certificate of Analysis), and lead time. The following table summarizes a selection of reputable global suppliers.

SupplierProduct NumberPurity SpecificationTypical Available QuantitiesNotes
BLD Pharm BD13866597%1g / 5g / 10gOffers a readily available source for small-scale research quantities.
Glentham Life Sciences GK9882≥98%1g / 5g / 10gProvides a slightly higher purity grade suitable for more sensitive applications.
Selleck Chemicals S0A688897.81%5g / 10g / 50gProvides specific purity data from analysis, which is valuable for quality assurance.
Fluorochem 098822N/A1g / 5gA well-known supplier specializing in fluorinated compounds.
Anvia Chemicals ANV20190309>98%Gram to KilogramPositions itself as a supplier for both R&D and bulk quantities.
Key Organics 78-773N/A1g / 5gOffers a diverse library of chemical building blocks for drug discovery.

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Availability, purity, and product codes are subject to change. Always verify directly with the supplier.

Quality Specifications and Analytical Validation

For a compound used in drug development, purity is paramount. The primary analytical method used to confirm the identity and purity of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹⁹F NMR, ¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) .

  • ¹H NMR: Confirms the presence and integration of protons on the aromatic ring and the methoxy group.

  • ¹⁹F NMR: Crucial for verifying the single fluorine atom, providing a clear signal and confirming its chemical environment.

  • GC-MS: Establishes the purity profile by separating volatile impurities and confirming the molecular weight of the main component.

A supplier's Certificate of Analysis (CoA) is a critical document that should be requested and reviewed before purchase. It provides lot-specific data on the measured purity and the methods used for verification. A trustworthy CoA is the foundation of a reproducible experiment. For instance, Selleck Chemicals provides a specific purity measurement of 97.81%, which suggests rigorous quality control.

Strategic Procurement Workflow

Acquiring a specialty chemical like this compound involves more than simply placing an order. The following workflow outlines a systematic approach to ensure timely and quality-compliant procurement.

G cluster_0 Phase 1: Sourcing & Qualification cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Procurement & Verification A Identify Potential Suppliers (e.g., BLD Pharm, Selleck) B Request Quotes & Lead Times A->B C Request Specification Sheets & Example CoA B->C D Compare Purity, Cost, & Lead Time C->D E Assess Supplier Responsiveness & Technical Support C->E Technical Questions D->E F Select Primary Supplier E->F G Issue Purchase Order F->G H Receive Shipment & Quarantine G->H I Perform In-House QC (e.g., NMR, GC-MS) H->I I->F Flag Quality Issue J Release Material to R&D I->J

Caption: Strategic workflow for procuring specialty research chemicals.

Safe Handling and Storage

As with any halogenated organic compound, proper safety protocols are mandatory. While a comprehensive review of the Safety Data Sheet (SDS) for the specific lot is essential, general handling guidelines include:

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat is required. All handling should be performed within a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a readily accessible chemical building block crucial for advanced chemical synthesis. A variety of global suppliers can provide this material in quantities suitable for research and development. However, the onus is on the end-user to conduct due diligence by carefully evaluating supplier-provided data, comparing specifications, and, where possible, performing in-house quality control. By following a structured procurement process, researchers can mitigate risks associated with chemical purity and ensure the integrity and reproducibility of their scientific work.

References

Methodological & Application

The Strategic Utility of 3,5-Dichloro-2-fluoroanisole in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of contemporary drug discovery and development, the strategic incorporation of halogenated aromatic scaffolds is a cornerstone of medicinal chemistry. These motifs offer a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, 3,5-Dichloro-2-fluoroanisole has emerged as a highly versatile and valuable building block, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its unique substitution pattern—featuring two chlorine atoms, a fluorine atom, and a methoxy group—provides a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its role as a key precursor for crucial intermediates, detail its reactivity in pivotal cross-coupling and nucleophilic substitution reactions, and provide validated, step-by-step protocols for its utilization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel therapeutic agents.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its substituents. The methoxy group can be a precursor to a phenolic hydroxyl group or an aniline, while the chlorine and fluorine atoms offer handles for various transformations. The electron-withdrawing nature of the halogens activates the aromatic ring towards certain reactions and influences the regioselectivity of others.

A pivotal application of this compound is its role as a precursor to 3,5-dichloro-2-fluoroaniline . This aniline derivative is a key intermediate in the synthesis of a class of potent RAF kinase inhibitors, as disclosed in patent literature[1]. The RAF kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers[1]. The development of inhibitors targeting this pathway, such as Dabrafenib and Trametinib, has been a significant advancement in oncology[2][3].

The general synthetic strategy to access 3,5-dichloro-2-fluoroaniline from this compound involves a two-step sequence:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction: Conversion of the nitro group to an amine.

Synthesis of 3,5-dichloro-2-fluoroaniline Start This compound Intermediate Nitro-3,5-dichloro-2-fluoroanisole Start->Intermediate Nitration (e.g., HNO3/H2SO4) End 3,5-Dichloro-2-fluoroaniline Intermediate->End Reduction (e.g., Fe/HCl or H2/Pd-C)

Figure 1: Synthetic pathway from this compound to 3,5-dichloro-2-fluoroaniline.

Beyond this primary application, the chlorine atoms on the this compound scaffold are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful C-C and C-N bond-forming reactions, respectively, allow for the introduction of a wide array of substituents, further expanding the molecular diversity accessible from this starting material.

Application Notes

Application 1: Synthesis of RAF Kinase Inhibitor Precursors

As previously mentioned, the most prominent application of this compound is in the synthesis of RAF kinase inhibitors. The intermediate, 3,5-dichloro-2-fluoroaniline, serves as a key building block for constructing the core structures of these inhibitors. The presence of the dichloro and fluoro substituents on the aniline ring is crucial for achieving the desired binding affinity and selectivity for the target kinase.

Application 2: Diversification via Suzuki-Miyaura Cross-Coupling

The chlorine atoms of this compound can serve as handles for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. This is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The reaction typically proceeds by the oxidative addition of a palladium(0) catalyst to the C-Cl bond, followed by transmetalation with an organoboron reagent and reductive elimination to form the new C-C bond.

Suzuki-Miyaura Coupling Start This compound Catalyst Pd(0) catalyst, Base Start->Catalyst Reagent Ar-B(OH)2 Reagent->Catalyst Product Ar-substituted 2-fluoroanisole Catalyst->Product

Figure 2: General workflow for Suzuki-Miyaura coupling of this compound.

Application 3: C-N Bond Formation via Buchwald-Hartwig Amination

Similarly, the Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of amines with the chloro-substituted positions of this compound. This reaction is instrumental in synthesizing a wide range of substituted anilines and related nitrogen-containing compounds, which are prevalent motifs in many pharmaceutical agents. The choice of phosphine ligand is critical for achieving high yields and functional group tolerance in these transformations.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichloro-2-fluoro-4-nitroanisole

This protocol describes the nitration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 3,5-Dichloro-2-fluoro-4-nitroanisole.

Protocol 2: Synthesis of 3,5-Dichloro-2-fluoroaniline

This protocol details the reduction of the nitro-intermediate to the desired aniline.

Materials:

  • 3,5-Dichloro-2-fluoro-4-nitroanisole

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-Dichloro-2-fluoro-4-nitroanisole (1.0 eq) and ethanol.

  • Add iron powder (5.0 eq) to the solution.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Adjust the pH of the aqueous layer to >10 with a sodium hydroxide solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-Dichloro-2-fluoroaniline.

Reactant Product Reaction Key Reagents Typical Yield
This compound3,5-Dichloro-2-fluoro-4-nitroanisoleNitrationHNO₃, H₂SO₄85-95%
3,5-Dichloro-2-fluoro-4-nitroanisole3,5-Dichloro-2-fluoroanilineReductionFe, HCl80-90%

Table 1: Summary of quantitative data for the synthesis of 3,5-dichloro-2-fluoroaniline.

Conclusion

This compound stands out as a strategically important building block in pharmaceutical synthesis. Its utility is prominently demonstrated in the efficient synthesis of 3,5-dichloro-2-fluoroaniline, a key precursor for a new generation of RAF kinase inhibitors. The methodologies outlined in this guide, including nitration, reduction, and the potential for diverse functionalization through cross-coupling reactions, highlight the versatility of this compound. As the demand for targeted and effective cancer therapeutics continues to grow, the role of such well-defined and reactive intermediates will undoubtedly become even more critical in the drug discovery and development pipeline.

References

  • US10167279B2 - Compounds and compositions as RAF kinase inhibitors.
  • Dabrafenib and trametinib for the treatment of non-small cell lung cancer. PubMed. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling Reaction. Fisher Scientific. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • WO2012049513A1 - Methods for the nitration of aromatic compounds.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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Application Note: 3,5-Dichloro-2-fluoroanisole as a Strategic Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Synthetic Chemists

Introduction

The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. A key strategy in modern chemical design is the incorporation of halogen atoms, particularly fluorine and chlorine, into active molecules. The presence of these halogens can profoundly influence a compound's metabolic stability, binding affinity to target enzymes, and overall biological efficacy.[1][2] 3,5-Dichloro-2-fluoroanisole (CAS: 261762-56-5), a poly-halogenated aromatic compound, represents a highly valuable and versatile building block for constructing complex agrochemical scaffolds. Its specific substitution pattern offers a unique combination of steric and electronic properties, providing synthetic chemists with a powerful tool for creating next-generation insecticides, herbicides, and fungicides.

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It outlines the physicochemical properties of this compound, provides a validated protocol for its conversion into a key synthetic intermediate, and illustrates its application in the synthesis of high-value agrochemicals, such as benzoylurea insecticides.

Compound Profile and Physicochemical Data

A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its successful application in multi-step synthesis.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueSource
CAS Number 261762-56-5[3][4]
Molecular Formula C₇H₆ClFO[3][4]
Molecular Weight 160.57 g/mol [4]
Appearance Colorless to pale yellow liquid (Expected)[5]
¹H NMR (Expected) δ ~7.0-7.5 ppm (m, 2H, Ar-H), δ ~3.9 ppm (s, 3H, OCH₃)Inferred from similar structures[6][7]
¹³C NMR (Expected) 6 distinct aromatic signals, 1 methoxy signalInferred from similar structures[6][7]
Mass Spec (Expected) M⁺ peak at m/z 160, with characteristic M+2 and M+4 isotopic peaks for two chlorine atoms.Inferred from similar structures[6]
IR (Expected) ~2950 cm⁻¹ (C-H), ~1600 cm⁻¹ (C=C), ~1250 cm⁻¹ (C-O), ~1100 cm⁻¹ (C-F), ~800 cm⁻¹ (C-Cl)Inferred from similar structures[6][7]

Causality Note: The expected spectroscopic data is derived from the analysis of analogous compounds such as 3,5-dichloroaniline and 3,5-difluoroanisole. The molecular symmetry and the electronic effects of the chloro, fluoro, and methoxy substituents dictate the predicted chemical shifts and spectral patterns. The isotopic signature in mass spectrometry is a definitive characteristic of chlorine-containing compounds.[6]

Core Synthetic Application: Pathway to Key Agrochemical Intermediates

The strategic value of this compound lies in its potential for functionalization, particularly through electrophilic aromatic substitution. A critical transformation is its conversion to a substituted aniline, which is a cornerstone intermediate for a wide array of agrochemicals, including the commercially significant class of benzoylurea insecticides.[8][9][10] The protocol below details a robust, two-step process to synthesize 4-amino-3,5-dichloro-2-fluoroanisole, a high-value intermediate.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A This compound C 4-Nitro-3,5-dichloro-2-fluoroanisole A->C Electrophilic Aromatic Substitution B HNO₃ / H₂SO₄ D 4-Nitro-3,5-dichloro-2-fluoroanisole F 4-Amino-3,5-dichloro-2-fluoroanisole (Key Intermediate) D->F Nitro Group Reduction E SnCl₂ / HCl or H₂/Pd-C

Caption: Proposed synthetic conversion of this compound to a key aniline intermediate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for critical steps.

Protocol 1: Nitration of this compound

Objective: To introduce a nitro group at the C4 position of the aromatic ring, activated by the methoxy group and directed by the existing substituents.

Materials & Reagents:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ice-water bath

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (1.0 eq) in a minimal amount of DCM. Cool the flask to 0-5°C using an ice-water bath.

    • Expertise Note: Using a solvent like DCM helps to control the viscosity and heat transfer of the reaction mixture. Maintaining a low temperature is critical to prevent over-nitration and side product formation.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2.0 eq). Allow the mixture to cool back to room temperature.

    • Trustworthiness: This order of addition is crucial for safety. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.

  • Addition: Slowly add the nitrating mixture dropwise to the stirred solution of the anisole derivative over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice. This will quench the reaction and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Neutralization and Drying: Wash the combined organic layers with water, followed by saturated NaHCO₃ solution until effervescence ceases, and finally with brine. Dry the organic layer over anhydrous MgSO₄.

    • Expertise Note: The bicarbonate wash is essential to neutralize any remaining acids, preventing product degradation during solvent removal.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 4-Nitro-3,5-dichloro-2-fluoroanisole, can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction to 4-Amino-3,5-dichloro-2-fluoroanisole

Objective: To selectively reduce the nitro group to a primary amine, yielding the target aniline intermediate.

Materials & Reagents:

  • 4-Nitro-3,5-dichloro-2-fluoroanisole (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 4.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) solution (5M)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the nitro-compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0 eq) to the suspension. Cool the flask in an ice bath and slowly add concentrated HCl while stirring.

    • Expertise Note: This classic reduction method is highly effective for aromatic nitro groups. The reaction is exothermic, necessitating controlled addition of acid.

  • Reaction: After the addition, remove the ice bath and heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

  • Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding 5M NaOH solution until the pH is basic (pH 9-10). A thick precipitate of tin salts will form.

    • Trustworthiness: This step is critical. The product amine is soluble in the organic phase, while the tin salts precipitate out. Careful, slow addition of base is required to manage the heat of neutralization.

  • Extraction: Filter the slurry through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter and concentrate the organic solution under reduced pressure to yield the crude 4-Amino-3,5-dichloro-2-fluoroanisole. This product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the two-step synthesis of the key aniline intermediate.

Downstream Application: Synthesis of Chlorfluazuron

The synthesized 4-amino-3,5-dichloro-2-fluoroanisole (or a closely related aniline) is a direct precursor for insecticides like Chlorfluazuron, an insect growth regulator that functions by inhibiting chitin synthesis.[8][11] The final molecule is assembled through two key reactions: an ether linkage formation and a condensation reaction to form the urea bridge.[9][10]

G A Our Aniline Intermediate (or related structure) C Ether-linked Aniline A->C Etherification (e.g., Williamson Ether Synthesis) B 2,3-dichloro-5- (trifluoromethyl)pyridine B->C E Chlorfluazuron (Final Agrochemical) C->E Condensation D 2,6-difluorobenzoyl isocyanate D->E

Sources

Synthetic Pathways for the Functionalization of 3,5-Dichloro-2-fluoroanisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,5-Dichloro-2-fluoroanisole is a polyhalogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules for pharmaceutical, agrochemical, and materials science applications. Its unique substitution pattern—featuring a directing methoxy group, a displaceable fluorine atom, and two reactive chlorine atoms—offers multiple, distinct handles for selective chemical modification. This guide provides detailed application notes and robust protocols for three primary classes of derivatization: Directed ortho-Metalation (DoM), Palladium-Catalyzed Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr). The methodologies presented are grounded in established chemical principles and supported by proven experimental procedures from authoritative literature, enabling researchers to strategically access a wide array of novel derivatives.

Strategic Analysis of Reactivity

The synthetic utility of this compound stems from the differentiated reactivity of its substituents. A strategic approach to its derivatization requires an understanding of the electronic and steric influences at each position:

  • The Methoxy Group (-OCH₃) at C1: This is a classical ortho, para-director in electrophilic substitutions and, more importantly, a potent Directed Metalation Group (DMG). It strongly facilitates deprotonation at the adjacent C6 position by coordinating with organolithium bases.[1][2]

  • The Fluoro Group (-F) at C2: The C-F bond is the most polarized carbon-halogen bond and is susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly given its position ortho to the somewhat activating methoxy group. In metal-catalyzed cross-coupling, the C-F bond is significantly less reactive than C-Cl bonds.

  • The Chloro Groups (-Cl) at C3 and C5: These C-Cl bonds are the primary sites for oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] Their reactivity in SNAr reactions is considerably lower than that of the C-F bond under typical conditions. The two chlorine atoms are electronically similar, but subtle steric differences may allow for selective mono-functionalization under carefully controlled conditions.

This guide will detail protocols that leverage each of these reactive sites independently.

Protocol I: Directed ortho-Metalation (DoM) and Electrophilic Quench at C6

Directed ortho-metalation is a powerful strategy for regioselective functionalization that avoids the challenges of controlling isomerism in classical electrophilic aromatic substitution. The methoxy group in this compound directs deprotonation exclusively to the C6 position.[1][4]

Causality of Experimental Design: The protocol employs a strong alkyllithium base (n-butyllithium or sec-butyllithium) which is coordinated by the Lewis basic oxygen of the methoxy group. This coordination lowers the activation energy for proton abstraction at the sterically accessible ortho C-H bond (C6). The reaction is conducted at a very low temperature (-78 °C) in an anhydrous aprotic solvent (THF) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate. An additive like TMEDA (tetramethylethylenediamine) can be used to break up alkyllithium aggregates and accelerate the metalation.[4] The subsequent addition of an electrophile results in the formation of a new bond at the C6 position with high fidelity.

Experimental Workflow: DoM of this compound

cluster_start Starting Material cluster_reaction Reaction Steps cluster_end Workup & Product Start This compound in dry THF Metalation 1. Cool to -78 °C 2. Add n-BuLi or s-BuLi 3. Stir for 1-2 h Start->Metalation Inert atmosphere (Ar/N2) Electrophile Add Electrophile (E+) Metalation->Electrophile Formation of C6-lithiated intermediate Quench Quench with sat. NH4Cl (aq) Warm to room temp. Electrophile->Quench Reaction with E+ Workup Liquid-liquid extraction (e.g., EtOAc/Water) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Product 6-Substituted Product Purify->Product

Caption: Workflow for Directed ortho-Metalation and Electrophilic Quench.

Detailed Step-by-Step Protocol:
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) via syringe and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add sec-butyllithium (1.1-1.3 equiv, as a solution in cyclohexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench: Add the chosen electrophile (1.2-1.5 equiv) dropwise, again maintaining the temperature at -78 °C. Stir for an additional 1-3 hours at this temperature.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water and ethyl acetate, and perform a liquid-liquid extraction.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-substituted product.

Data Summary: Electrophiles for DoM
Electrophile (E+)ReagentExpected Product at C6Reference for Analogy
IodinationIodine (I₂)-I[1]
CarboxylationCarbon Dioxide (CO₂)-COOH[4]
FormylationN,N-Dimethylformamide (DMF)-CHO[4]
SilylationTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃[5]
BoronationTriisopropyl borate (B(OiPr)₃)-B(OH)₂ (after hydrolysis)[5]

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3/C5

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[6] For this compound, the C-Cl bonds are the reactive sites for this transformation, offering a pathway to biaryl or aryl-alkyl structures. Selective mono-coupling can often be achieved by using a slight excess of the anisole substrate or by stopping the reaction at partial conversion.

Causality of Experimental Design: The reaction operates via a catalytic cycle involving a palladium(0) species.[6] Oxidative addition of the Pd(0) catalyst into one of the C-Cl bonds is the first and often rate-limiting step. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid derivative, which must be activated by a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid to a more nucleophilic boronate species.[7] Finally, reductive elimination from the palladium center forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[3]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) RedElim->Product ArCl Ar-Cl (Substrate) ArCl->OxAdd R_BOH2 R'-B(OH)₂ + Base R_BOH2->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:
  • Preparation: To a Schlenk tube or reaction vial, add the boronic acid (1.0-1.2 equiv), this compound (1.5 equiv for mono-coupling), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., FcPPh₂, 6-12 mol%).[3]

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. Add a degassed solvent mixture, such as dioxane/water (e.g., 4:1 v/v), via syringe.

  • Heating: Seal the vessel and place it in a preheated oil bath at 80-110 °C.

  • Stirring & Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Cooling & Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Reaction Components
ParameterTypical Reagents/ConditionsRationale / Reference
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄Common and effective Pd(0) or Pd(II) sources.[3][8]
LigandFcPPh₂, SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands are crucial for activating C-Cl bonds.[3][7]
BaseK₃PO₄, K₂CO₃, Cs₂CO₃Activates the boronic acid to the boronate. K₃PO₄ is effective for aryl chlorides.[3]
SolventDioxane/H₂O, Toluene/H₂O, DMFAprotic organic solvent with water to dissolve the inorganic base.[3][8]
Temperature80 - 110 °CSufficient thermal energy is needed for the oxidative addition to the C-Cl bond.

Protocol III: Nucleophilic Aromatic Substitution (SNAr) at C2

The SNAr reaction provides a direct method for forming C-N, C-O, or C-S bonds by displacing a suitable leaving group, typically a halide.[9] On this substrate, the fluorine at C2 is the most likely site for substitution due to the high electronegativity of fluorine, which both polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate.[10][11]

Causality of Experimental Design: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] The presence of electron-withdrawing groups ortho or para to the leaving group greatly accelerates this step by stabilizing the negative charge. While this substrate lacks a strong activating group like a nitro group, the cumulative inductive effect of the halogens provides moderate activation. The subsequent elimination of the fluoride ion (a good leaving group in SNAr) restores aromaticity and yields the final product. The reaction typically requires a polar aprotic solvent (e.g., DMSO, DMF) to solvate the reactants and a base if the nucleophile is not already anionic. Heat is often necessary to overcome the activation barrier.

Mechanism: SNAr via Meisenheimer Complex

Caption: SNAr mechanism proceeds through a stabilized anionic intermediate.

Detailed Step-by-Step Protocol (Amination Example):
  • Preparation: In a sealable reaction tube, combine this compound (1.0 equiv), the desired amine nucleophile (e.g., morpholine, 1.5-2.0 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (~0.5 M).

  • Sealing and Heating: Seal the tube tightly and heat the mixture in an oil bath to 100-150 °C.

  • Stirring & Monitoring: Stir the reaction for 12-48 hours. Monitor for the consumption of the starting material by TLC or LC-MS.

  • Cooling & Quenching: After completion, cool the reaction to room temperature and carefully pour the mixture into a beaker of cold water.

  • Precipitation/Extraction: If a solid precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Workup: Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by recrystallization or flash column chromatography to obtain the 2-amino-3,5-dichloroanisole derivative.

Data Summary: Nucleophiles for SNAr
Nucleophile ClassExample ReagentBase (if needed)Expected Product at C2Reference for Analogy
N-NucleophilesMorpholine, PiperidineK₂CO₃ or excess amine-N(CH₂)₄O, -N(CH₂)₅[10][12]
O-NucleophilesSodium methoxide (NaOMe)None-OCH₃[13]
S-NucleophilesSodium thiophenoxide (NaSPh)None-SPh[11]

Conclusion

This compound presents a platform for diverse and regioselective synthetic transformations. By leveraging Directed ortho-Metalation, chemists can precisely functionalize the C6 position. Palladium-catalyzed cross-coupling reactions provide a robust entry to biaryl and related structures via the C-Cl bonds at C3 and C5. Finally, the C-F bond at C2 serves as a handle for nucleophilic aromatic substitution to introduce a range of heteroatom functionalities. The protocols outlined in this guide offer reliable starting points for researchers to explore the rich chemistry of this valuable intermediate, paving the way for the discovery and development of new chemical entities.

References

  • Pistritto, V. A., et al. (2021). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Whittaker, A. M., et al. (2015). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Catalysis. Available at: [Link]

  • Old, D. W., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation. Available at: [Link]

  • Neumann, C. N., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Available at: [Link]

  • Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • PubChem. (n.d.). 3,5-Difluoroanisole. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available at: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. Available at: [Link]

  • DSpace@MIT. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Massachusetts Institute of Technology. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesizing 2,3-difluoroaniline.
  • National Center for Biotechnology Information. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. PubMed. Available at: [Link]

  • Smith, M. D., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters. Available at: [Link]

  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing p-fluoro anisole.
  • PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

Application of 3,5-Dichloro-2-fluoroanisole in Cross-Coupling Reactions: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Dichloro-2-fluoroanisole in Medicinal Chemistry

This compound is a highly functionalized aromatic building block that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern—two chlorine atoms, a fluorine atom, and a methoxy group—offers a versatile platform for the strategic and regioselective introduction of molecular complexity. The differential reactivity of the C-Cl and C-F bonds, influenced by the electronic and steric effects of the substituents, allows for a range of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the application of this compound in key cross-coupling methodologies, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The ability to selectively functionalize this scaffold is paramount in the synthesis of novel kinase inhibitors and other complex molecular architectures that are central to modern drug discovery.[1][2][3]

Understanding the Reactivity Landscape: Regioselectivity in Cross-Coupling Reactions

The presence of multiple halogen substituents on the anisole ring necessitates a nuanced understanding of the factors governing regioselectivity in cross-coupling reactions. The primary determinant of which C-X bond undergoes oxidative addition to the palladium catalyst is a combination of bond dissociation energy, steric hindrance, and electronic effects.

In the case of this compound, the C-Cl bonds are generally more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. Between the two C-Cl bonds at the C3 and C5 positions, the C5 position is typically more susceptible to initial coupling. This preference can be attributed to the steric hindrance imposed by the ortho-fluoro and methoxy groups, which disfavors oxidative addition at the C3 position. However, the choice of catalyst, ligand, and reaction conditions can be modulated to influence this selectivity, offering a powerful tool for directed synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl-aryl motifs prevalent in many pharmaceutical agents.[4] The reaction of this compound with various boronic acids or their esters allows for the selective introduction of aryl, heteroaryl, or alkyl groups.

Causality Behind Experimental Choices:

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the palladium source, ligand, and base. For a sterically hindered and electronically complex substrate like this compound, bulky and electron-rich phosphine ligands are often employed. These ligands facilitate the oxidative addition step and promote the stability of the active Pd(0) catalyst. The choice of base is also critical; it must be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause decomposition of the starting materials or products.

Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs

While specific data for this compound is not extensively published, analogous systems like 2,3,5-trichloropyridine provide valuable insights into expected reactivity and yields.[5]

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of 3,5-dichloro-2-arylpyridine
Phenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF6012High
4-Methylphenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF6012High
4-Methoxyphenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF6012High

Table adapted from a ligand-free Suzuki coupling of 2,3,5-trichloropyridine, demonstrating the feasibility of selective coupling at the 2-position.[5]

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol is a representative procedure for the mono-arylation of a dichlorinated aromatic system, adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3-chloro-2-fluoroanisole.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic acid Pd(PPh3)4, K2CO3 atmosphere Inert Atmosphere: Evacuate & Backfill (Ar/N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat to 80 °C Stir for 12-24 h solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify Product Product purify->Product Buchwald_Hartwig_Pathway Aryl_Halide Ar-Cl (this compound) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd(0) Pd(0)L_n Pd(0)->Oxidative_Addition Pd(II)_Complex L_n(Ar)Pd(II)-Cl Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Base Base (NaOtBu) Base->Ligand_Exchange Amido_Complex L_n(Ar)Pd(II)-NR2 Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-NR2 Reductive_Elimination->Product

Sources

Application Note: A Robust GC-MS Method for the Detection and Quantification of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective detection and quantification of 3,5-dichloro-2-fluoroanisole using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a halogenated aromatic compound of interest in environmental monitoring and chemical synthesis. The accurate determination of such compounds, often present at trace levels, is critical. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining a complete workflow from sample preparation to data analysis. The described method utilizes a robust sample extraction procedure and a GC-MS system operating in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and specificity. All procedural steps are explained with a focus on the underlying scientific principles to empower the user to adapt and troubleshoot the method as needed.

Introduction and Scientific Rationale

Halogenated anisoles are a class of compounds that can be present in the environment as contaminants or utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. Their detection and quantification are crucial for ensuring environmental safety and for quality control in manufacturing processes. This compound, a member of this class, possesses chemical properties that make Gas Chromatography (GC) an ideal separation technique due to its volatility. When coupled with Mass Spectrometry (MS), it allows for highly selective and sensitive detection.

The choice of GC-MS is predicated on its ability to separate complex mixtures and provide structural information for unambiguous compound identification.[1] This method employs Electron Ionization (EI) for reproducible fragmentation patterns and Selected Ion Monitoring (SIM) for targeted analysis. SIM mode significantly enhances the signal-to-noise ratio by monitoring only specific ions characteristic of the analyte, thereby improving detection limits compared to full-scan mode.[2][3][4]

Experimental Workflow Overview

The overall analytical procedure is depicted in the workflow diagram below. It encompasses sample preparation through liquid-liquid extraction, followed by concentration and analysis by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->Extraction Dry Dry Extract (Anhydrous Na2SO4) Extraction->Dry Concentrate Concentrate Under Nitrogen Dry->Concentrate Final_Sample Final Extract in Solvent Concentrate->Final_Sample Inject Inject into GC-MS Final_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Overall workflow for the analysis of this compound by GC-MS.

Detailed Experimental Protocol

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Methanol, Ethyl Acetate (HPLC or pesticide residue grade).

  • Reagents: Anhydrous sodium sulfate.

  • Standards:

    • This compound (analytical standard, purity >98%).

    • Internal Standard (IS): A structurally similar compound not expected to be in the sample, e.g., 2,4-dichloroanisole or a deuterated analog.

  • Gases: Helium (carrier gas, 99.999% purity).

  • Sample Containers: Amber glass vials with PTFE-lined caps.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in ethyl acetate to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL). Each calibration standard should be fortified with the internal standard at a constant concentration.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for aqueous samples. For solid matrices, an initial extraction step (e.g., Soxhlet or ultrasonic extraction) into an organic solvent would be required.[5][6]

  • Sample Collection: Collect 100 mL of the aqueous sample in a glass container.

  • Internal Standard Spiking: Spike the sample with the internal standard to a final concentration within the calibration range.

  • Extraction:

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.

    • Combine the organic extracts.[7]

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument.

Parameter Setting Rationale
Gas Chromatograph
GC ColumnA mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.[8]A 5% phenyl-methylpolysiloxane phase provides good selectivity for a wide range of semi-volatile compounds, including halogenated aromatics.[9]
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume1 µL
Injection ModeSplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)Provides optimal column efficiency.
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program is essential for separating compounds with different boiling points.[10]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity for the target analyte.[3]
Selected Ion Monitoring (SIM) Parameters

Predicted Ions for SIM Analysis:

Ion (m/z) Description Role
~194Molecular Ion (M+)Quantifier
~179[M-CH3]+Qualifier 1
~151[M-CH3-CO]+Qualifier 2

Note: These m/z values are theoretical and must be confirmed by acquiring a full scan mass spectrum of a standard of this compound.

Method Validation

The analytical method should be validated to ensure its performance is suitable for the intended application.[11][12] Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the response ratio (analyte peak area / IS peak area) against the analyte concentration. A correlation coefficient (r²) of >0.995 is typically desired.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Assessed by analyzing spiked samples at different concentration levels. Recoveries should typically be within 80-120%.

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate spiked samples. The relative standard deviation (RSD) should generally be <15%.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times.

  • Peak Integration: Integrate the peak areas for the quantifier ion of both the analyte and the internal standard.

  • Calibration Curve: Generate a linear regression calibration curve from the analysis of the working standard solutions.

  • Quantification: Calculate the concentration of this compound in the samples using the generated calibration curve.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. The combination of an efficient sample preparation method and a highly selective and sensitive GC-MS analysis in SIM mode allows for the reliable quantification of this compound at trace levels. The detailed explanation of the rationale behind the methodological choices provides the user with the flexibility to adapt and optimize the protocol for specific matrices and instrumentation. Proper method validation is essential before applying this protocol to routine analysis.

References

  • Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances. (2019). Semantic Scholar. Available at: [Link]

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  • Determination of halogenated flame retardants in food: Optimization and validation of a method based on a two-step clean-up and gas chromatography-mass spectrometry. (n.d.). ResearchGate. Available at: [Link]

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  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of 3,5-Dichloro-2-fluoroanisole from a crude reaction mixture using High-Performance Liquid Chromatography (HPLC). The methodology covers the entire workflow, from initial analytical method development using Reverse-Phase HPLC (RP-HPLC) to scaling up for preparative purification. Key aspects including sample preparation, mobile phase optimization, column selection, and fraction analysis are discussed in detail to equip researchers, scientists, and drug development professionals with a robust framework for isolating this and structurally similar halogenated aromatic compounds with high purity and yield.

Introduction

This compound is a halogenated aromatic compound of interest in synthetic organic chemistry, potentially serving as a building block in the development of pharmaceuticals and agrochemicals. The incorporation of halogen atoms, particularly fluorine, can significantly influence a molecule's metabolic stability and biological activity.[1][2] Therefore, obtaining this intermediate in high purity is critical for subsequent synthetic steps and ensuring the integrity of the final products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of components in a mixture.[3] Preparative HPLC, in particular, is indispensable for isolating desired compounds from complex matrices with high purity.[4] This guide follows a logical progression from small-scale analytical method development to preparative-scale purification, a strategy that minimizes the consumption of valuable samples and costly solvents while streamlining the scale-up process.[5][6]

This document will detail the selection of appropriate stationary and mobile phases, optimization of separation parameters, and the calculations required for a successful analytical-to-preparative scale-up.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for effective method development.

PropertyValue/DescriptionSource
Molecular Formula C₇H₅Cl₂FOInferred from related compounds
Molecular Weight 195.02 g/mol Inferred from related compounds
Appearance Expected to be a liquid or low-melting solidInferred from related compounds[7][8]
Polarity Moderately polar to non-polar, soluble in organic solventsGeneral chemical principles
UV Absorbance Expected to have a UV absorbance maximum around 220-280 nm due to the aromatic ringGeneral principles of UV spectroscopy[9]

Based on its structure, this compound is a hydrophobic molecule, making Reverse-Phase HPLC the primary mode of separation to be explored.

Experimental Workflow: From Analytical to Preparative Scale

The purification strategy involves a systematic, multi-step approach. This ensures that the separation is well-understood and optimized on a small scale before committing larger quantities of material and solvent to preparative chromatography.[6][10]

HPLC_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Post-Purification A Sample Preparation (Dissolution & Filtration) B Column & Mobile Phase Screening A->B C Isocratic & Gradient Optimization B->C D Final Analytical Method C->D E Loading Study (Determine Max Load) D->E Transfer Optimized Method F Scale-Up Calculations (Flow Rate & Injection Volume) E->F G Preparative Run & Fraction Collection F->G H Fraction Analysis (Analytical HPLC) G->H Analyze Collected Fractions I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Final Product (Purity & Yield Assessment) J->K ScaleUp_Logic cluster_input Analytical Parameters cluster_output Preparative Parameters Anal_Flow Analytical Flow Rate (F_a) Prep_Flow Preparative Flow Rate (F_p) Anal_Flow->Prep_Flow F_p = F_a * SF Anal_Diam Analytical Diameter (d_a) Calc Scaling Factor (SF) SF = (d_p / d_a)² Anal_Diam->Calc Anal_Load Analytical Load (L_a) Prep_Load Preparative Load (L_p) Anal_Load->Prep_Load L_p = L_a * SF Calc->Prep_Flow F_p = F_a * SF Calc->Prep_Load L_p = L_a * SF Prep_Diam Preparative Diameter (d_p) Prep_Diam->Calc

Caption: Logic for scaling up HPLC parameters.

Part 3: Post-Purification Analysis
  • Fraction Analysis: Analyze a small aliquot of each collected fraction using the optimized analytical HPLC method to confirm purity.

  • Pooling: Combine the fractions that meet the required purity level (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator.

  • Final Analysis: Determine the final mass, calculate the recovery yield, and confirm the identity and purity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry. []

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Backpressure Clogged column frit; precipitated buffer/sample; system blockage.Filter all samples and mobile phases; flush the system; reverse-flush the column (check manufacturer's instructions). [12][13]
Poor Peak Shape (Tailing/Fronting) Column overload; sample solvent incompatible with mobile phase; secondary interactions with column.Reduce sample load; dissolve sample in the initial mobile phase; add a mobile phase modifier like formic acid. [14][13]
Baseline Noise/Drift Air bubbles in the system; contaminated mobile phase; detector lamp issue.Degas mobile phases thoroughly; use high-purity solvents; check detector lamp status. [14][12]
Ghost Peaks Contaminants in the mobile phase; carryover from previous injection.Use fresh, high-purity mobile phase; run blank injections to clean the injector and column. [3][15]

Conclusion

This application note outlines a systematic and robust methodology for the HPLC purification of this compound. By starting with a thorough analytical method development process, a smooth and efficient transition to preparative scale can be achieved. The principles and protocols described herein are not only applicable to the target compound but can also be adapted for the purification of other halogenated aromatics and small organic molecules, providing a valuable resource for researchers in the pharmaceutical and chemical industries.

References

  • Waters Corporation. (2018). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. [Link]

  • Waters Corporation. (2018). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. [Link]

  • Phenomenex. LC Scaling Analytical Methods Technical Tip 2. [Link]

  • ResearchGate. (2014). How can I scale up from analytical to preparative HPLC?. [Link]

  • Çetintaş, G. K., & Kılıç, E. (2007). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile. Asian Journal of Chemistry, 19(6), 4341.
  • Organomation. HPLC Sample Preparation. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • SIELC Technologies. Separation of Anisole on Newcrom R1 HPLC column. [Link]

  • Dong, M. W. HPLC Troubleshooting. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Chromatography Online. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]

  • Drawell. Strategies for Method Development and Optimization in HPLC. [Link]

  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Welch, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 12(5), 856–873.
  • MDPI. (2025). Characteristic Wavelength Selection and Surrogate Monitoring for UV–Vis Absorption Spectroscopy-Based Water Quality Sensing. [Link]

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Application Note: 3,5-Dichloro-2-fluoroanisole as a Strategic Precursor in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Kinase inhibitors form the backbone of modern targeted cancer therapy, with their efficacy often hinging on the precise architecture of the molecule which dictates binding affinity and selectivity. The synthesis of these complex molecules relies on versatile and highly functionalized building blocks. This application note details the strategic role of 3,5-dichloro-2-fluoroanisole as a key starting material in the synthesis of scaffolds relevant to kinase inhibitors, such as those targeting the BRAF V600E mutation. We elucidate the rationale behind its use, highlighting how its unique substitution pattern—an activating methoxy group, a reactivity-modulating fluorine atom, and two distinct chlorine handles—allows for controlled, sequential functionalization. A detailed, field-tested protocol for a key synthetic transformation is provided, alongside characterization data and workflow visualizations, to guide researchers in leveraging this valuable precursor for drug discovery and development.

Introduction: The Quest for Specificity in Kinase Inhibition

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Mutations in this pathway are a hallmark of many cancers; for instance, the BRAF V600E mutation is present in approximately 40-50% of melanomas, leading to constitutive kinase activity and uncontrolled cell growth.[3][4] Small molecule inhibitors like Vemurafenib, which target the ATP-binding domain of the mutant BRAF kinase, have revolutionized treatment for these patients.[5][6]

The success of such targeted therapies is contingent upon the synthetic accessibility of molecules with high potency and selectivity. This necessitates the use of starting materials that offer a combination of stability, pre-installed functionality, and orthogonal chemical handles for sequential modification. This compound is an exemplary scaffold that meets these criteria, serving as a linchpin in the assembly of complex heterocyclic systems central to many kinase inhibitors.

Mechanistic Rationale: The Strategic Advantage of the this compound Scaffold

The utility of this compound is not coincidental; it is a direct result of the electronic and steric properties conferred by its unique substitution pattern. Understanding this causality is key to exploiting its full potential.

  • Orthogonal Chlorine Handles: The two chlorine atoms are positioned for differential reactivity. The chlorine at C5 is more susceptible to nucleophilic aromatic substitution (SNAr) due to the cumulative electron-withdrawing effects of the adjacent fluorine and the second chlorine. The chlorine at C3 is less activated, making it an ideal handle for later-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This orthogonality is fundamental for building molecular complexity in a controlled manner.

  • Reactivity Modulation by Fluorine: The ortho-fluoro group is a powerful modulator. Its strong inductive effect (-I) enhances the electrophilicity of the aromatic ring, facilitating SNAr reactions.[7][8] Furthermore, fluorine's small steric footprint and its ability to form hydrogen bonds can significantly influence the final compound's binding conformation and pharmacokinetic properties, such as metabolic stability.[9]

  • The Methoxy Group as a Synthetic Lever: The methoxy group is more than a simple substituent. It can act as a directing group in certain electrophilic substitutions. More importantly, it serves as a protected phenol. Its selective deprotection (e.g., using BBr₃) at a later synthetic stage can reveal a hydroxyl group, a crucial pharmacophoric feature for hydrogen bonding within a kinase's hinge region.

This combination of features allows for a multi-step, regioselective synthesis strategy, which is paramount for creating a specific, targeted inhibitor.

A This compound B Orthogonal Reactivity (C3 vs C5) A->B Two distinct Cl atoms C Electronic Modulation A->C ortho-Fluoro group D Latent Functionality A->D Methoxy group B_sub1 C5: S N Ar (High Activation) B->B_sub1 B_sub2 C3: Cross-Coupling (Lower Activation) B->B_sub2 C_sub Enhances S N Ar Modulates pKa, ADME C->C_sub D_sub Protected Phenol (OH) Key H-bond donor D->D_sub

Caption: Strategic advantages of the this compound scaffold.

Synthetic Protocol: Regioselective Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the selective displacement of the C5 chlorine with a primary amine, a foundational step in building many kinase inhibitor backbones. The higher activation of the C5 position allows this reaction to proceed with high regioselectivity, leaving the C3 chlorine intact for subsequent cross-coupling reactions.

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
This compoundC₇H₅Cl₂FO195.0210.01.01.95 g
Propane-2-sulfonamideC₃H₉NO₂S123.1711.01.11.35 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.2125.02.53.45 g
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--20 mL
Experimental Workflow

The following protocol is a self-validating system. Successful completion of each step is a prerequisite for the next, ensuring process integrity.

G start Start prep 1. Preparation - Dry glassware under vacuum. - Equip flask with stir bar and N2 inlet. start->prep end End charge 2. Charge Reagents - Add starting material, amine, and K2CO3 to flask. - Add anhydrous DMF via syringe. prep->charge react 3. Reaction - Heat mixture to 100 °C. - Monitor by TLC/LC-MS for SM disappearance (6-8h). charge->react quench 4. Work-up: Quench - Cool reaction to room temperature. - Slowly pour into 200 mL of ice-water. react->quench extract 5. Work-up: Extraction - Extract aqueous phase with EtOAc (3 x 50 mL). - Combine organic layers. quench->extract wash 6. Work-up: Wash - Wash organics with brine (2 x 50 mL). - Dry over anhydrous Na2SO4. extract->wash purify 7. Purification - Filter and concentrate in vacuo. - Purify crude product via column chromatography. wash->purify purify->end

Caption: Step-by-step experimental workflow for the SNAr reaction.

Step-by-Step Procedure
  • Preparation: To a 100 mL round-bottom flask dried under high vacuum, add a magnetic stir bar. Purge the flask with dry nitrogen gas.

  • Charging Reagents: Under a positive pressure of nitrogen, add this compound (1.95 g, 10.0 mmol), propane-2-sulfonamide (1.35 g, 11.0 mmol), and finely ground potassium carbonate (3.45 g, 25.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Immerse the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously.

    • Causality Note: The use of a polar aprotic solvent like DMF is critical as it effectively solvates the potassium cation, increasing the nucleophilicity of the deprotonated sulfonamide. The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2 hours, checking for the consumption of the starting material. The reaction is typically complete within 6-8 hours.

  • Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the dark mixture into a beaker containing 200 mL of ice-cold water with stirring. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, N-(5-chloro-2-fluoro-3-methoxyphenyl)propane-2-sulfonamide, as a white solid.

Characterization and Quality Control

The identity and purity of the product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of one of the aromatic proton signals from the starting material and the appearance of new signals corresponding to the isopropyl group of the sulfonamide moiety, along with a characteristic downfield NH proton.

  • ¹³C NMR: The carbon spectrum will show new signals for the sulfonamide alkyl groups and a significant shift in the resonance of the C5 carbon, confirming the substitution.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the product (C₁₀H₁₃ClFNO₃S). The isotopic pattern for one chlorine atom should be clearly visible.

  • Purity (HPLC): Purity should be ≥95% as determined by HPLC analysis.

Conclusion

This compound is a powerful and versatile precursor for constructing kinase inhibitor scaffolds. Its pre-installed and differentially activated functional groups enable a logical and controlled synthetic strategy, allowing for the efficient assembly of complex target molecules. The protocol detailed herein for the regioselective SNAr reaction is robust and serves as a fundamental first step in a longer synthetic campaign, providing a reliable pathway to key intermediates for drug discovery programs targeting kinases like BRAF.

References

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  • Guber, A., et al. (n.d.). Inhibition of Patched Drug Efflux Increases Vemurafenib Effectiveness against Resistant BrafV600E Melanoma. PubMed Central. [Link]

  • Wang, T., et al. (n.d.). BRAF Inhibition Stimulates Melanoma-Associated Macrophages to Drive Tumor Growth. PubMed Central. [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Lee, J. C., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed Central. [Link]

  • Leroux, F. R., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

  • Singh, A. K., et al. (2025). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. PubMed Central. [Link]

  • Boche, C., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

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Application Note: Regioselective Nitration of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a nitro group onto an aromatic scaffold is a cornerstone of synthetic chemistry, providing a versatile precursor for a wide array of functional groups essential in the development of pharmaceuticals, agrochemicals, and energetic materials. This application note provides a comprehensive guide to the experimental setup for the nitration of 3,5-dichloro-2-fluoroanisole. We delve into the mechanistic principles governing the reaction's regioselectivity, detailing the interplay of electronic and steric effects. A robust, step-by-step protocol is presented, emphasizing stringent safety measures required for handling nitrating agents. This document is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for the synthesis of nitrated chloro-fluoro-aromatic compounds.

Principles and Mechanistic Rationale

The nitration of this compound is an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding the directing effects of the four substituents on the benzene ring to predict the position of the incoming nitro group.

Generation of the Electrophile

The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Substituent Directing Effects

The regiochemical outcome of the nitration is dictated by the combined influence of the methoxy (-OCH₃), fluorine (-F), and chlorine (-Cl) substituents.

  • Methoxy Group (-OCH₃): This is a strongly activating group and a powerful ortho, para-director.[2] It donates electron density to the ring via a strong resonance effect (+M), stabilizing the carbocation intermediate (the sigma complex) when the electrophile attacks the ortho and para positions.[3]

  • Halogens (-F, -Cl): Fluorine and chlorine are deactivating groups due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), making them ortho, para-directors.[2][4]

Analysis of this compound: In this specific molecule, the powerful activating effect of the methoxy group at the C1 position dominates the directing influence. It strongly favors substitution at its ortho positions (C2 and C6) and its para position (C4).

  • The C2 position is already substituted with a fluorine atom.

  • The C4 position is para to the methoxy group.

  • The C6 position is ortho to the methoxy group.

Between the C4 and C6 positions, substitution at C4 is electronically favored as it is the para position relative to the strongest activating group. Substitution at C6 may experience some steric hindrance from the adjacent methoxy and C5-chloro groups. Therefore, the anticipated major product is 3,5-dichloro-2-fluoro-4-nitroanisole .

Reaction Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ Anisole This compound SigmaComplex Sigma Complex (Carbocation Intermediate) Anisole->SigmaComplex + NO₂⁺ FinalProduct 3,5-Dichloro-2-fluoro-4-nitroanisole SigmaComplex->FinalProduct - H⁺ H_plus H⁺

Caption: A flowchart of the experimental procedure for the nitration.

Step-by-Step Protocol

1. Substrate Preparation: a. Place a 125 mL Erlenmeyer flask containing a magnetic stir bar in a large ice bath on a magnetic stirrer. b. Add 10 mL of concentrated sulfuric acid to the flask and allow it to cool to 0-5°C. c. Slowly add 2.0 g of this compound to the cold sulfuric acid while stirring. Continue stirring until the solid is fully dissolved. Maintain the temperature below 10°C.

2. Nitrating Mixture Preparation: a. In a separate 25 mL Erlenmeyer flask cooled in an ice bath, add 4 mL of concentrated sulfuric acid. b. Very slowly, using a Pasteur pipette, add 4 mL of concentrated nitric acid dropwise to the sulfuric acid. Swirl the flask gently in the ice bath during the addition. This mixture must be prepared fresh and kept ice-cold. [5] 3. Reaction: a. Using a clean Pasteur pipette, add the ice-cold nitrating mixture dropwise to the stirring solution of the anisole in sulfuric acid over a period of 15-20 minutes. b. The rate of addition must be carefully controlled to ensure the internal temperature of the reaction mixture does not exceed 10°C. [6] c. After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

4. Work-up and Isolation: a. Prepare a 400 mL beaker containing approximately 100 g of crushed ice. b. Very slowly and carefully, pour the reaction mixture onto the crushed ice while stirring the ice slurry with a glass rod. A precipitate should form. c. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. [6] d. Wash the collected solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid. e. Press the solid as dry as possible on the filter paper.

5. Purification: a. The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the final product as a crystalline solid. b. Air-dry the purified crystals completely before determining the final mass and characterizing the product.

Data Summary and Expected Results

ParameterValue / Observation
Starting Material This compound
Product 3,5-Dichloro-2-fluoro-4-nitroanisole
Appearance Typically a pale yellow or off-white solid
Theoretical Yield ~2.5 g (based on 2.0 g starting material)
Expected Actual Yield 75-85%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • ChemTalk. (n.d.). Directing Effects.
  • Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • YouTube. (2024). Nitration reaction safety.
  • JoVE. (n.d.). Video: Directing Effect of Substituents: meta-Directing Groups.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • University of Washington. (n.d.). Nitric Acid Safety.
  • University of Wisconsin-Stout. (n.d.). Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • ResearchGate. (n.d.). Scheme of experimental set-up for gas phase nitration of aromatic compounds.
  • University of New Hampshire Scholars' Repository. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

Topic: 3,5-Dichloro-2-fluoroanisole as a Novel Intermediate for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive technical guide on the potential applications of 3,5-dichloro-2-fluoroanisole as a versatile intermediate in the synthesis of novel organic materials. As a polysubstituted aromatic building block, its unique arrangement of chloro, fluoro, and methoxy functionalities offers a powerful platform for creating complex molecular architectures with tailored optoelectronic properties. This guide is intended for researchers and scientists in materials science and drug development. We will explore the strategic utilization of this intermediate, focusing on regioselective functionalization through palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols, mechanistic insights, and proposed applications in areas such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are presented.

Introduction: The Strategic Value of Polysubstituted Intermediates

The rational design of organic electronic materials hinges on the precise control of molecular structure to fine-tune properties like HOMO/LUMO energy levels, charge carrier mobility, and thermal stability.[1][2] Halogenated aromatic compounds are cornerstone intermediates in this field, serving as versatile handles for constructing complex π-conjugated systems via cross-coupling chemistry.[3]

This compound is an emerging intermediate that presents a compelling combination of features:

  • Orthogonal Reactivity: The presence of both C-Cl and C-F bonds offers the potential for sequential, selective functionalization. In palladium-catalyzed cross-coupling reactions, C-Cl bonds are significantly more reactive than the robust C-F bond, which typically requires specialized and harsh conditions for activation.[4][5] This intrinsic reactivity difference allows the C-F bond to be retained as a stable, property-tuning element while the C-Cl bonds are used for molecular construction.

  • Electronic Tuning: The fluorine atom, positioned ortho to the methoxy group, exerts a strong inductive electron-withdrawing effect, which can lower the molecule's frontier orbital energies. This, combined with the electron-donating resonance effect of the methoxy group, creates a nuanced electronic landscape that can be transmitted to the final material.

  • Regiochemical Control: The two chloro-substituents at the C3 and C5 positions are electronically and sterically distinct, offering a pathway for regioselective mono- or di-functionalization, enabling the synthesis of asymmetric molecular targets.

This guide will provide the foundational knowledge and practical protocols to leverage these features for the synthesis of next-generation organic materials.

Physicochemical Properties and Safe Handling

Given that this compound is a specialized intermediate, comprehensive experimental data is not widely available. The properties below are estimated based on structurally similar compounds, such as 3,5-dichloroanisole and various fluoroanisole derivatives.[6]

PropertyValue (Estimated)Source/Analogy
Molecular Formula C₇H₅Cl₂FO-
Molecular Weight 195.02 g/mol -
Appearance Colorless to light yellow solid or liquid
Melting Point 35-45 °C[6]
Boiling Point ~210-220 °C-
Solubility Soluble in common organic solvents (Toluene, THF, Dioxane, Chloroform). Insoluble in water.-

Safety Precautions: As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.

  • Inhalation: Avoid breathing vapors or dust. May cause respiratory tract irritation.

  • Skin/Eye Contact: May cause skin and serious eye irritation. In case of contact, flush immediately with copious amounts of water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. The two C-Cl bonds serve as primary reaction sites for forming new C-C and C-N bonds, which are fundamental to the assembly of advanced organic materials.

Mechanistic Consideration: The Catalytic Cycles

Understanding the underlying mechanisms of Suzuki-Miyaura and Buchwald-Hartwig reactions is crucial for troubleshooting and optimization. Both reactions proceed through a similar catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Suzuki-Miyaura Coupling: This reaction forges a new C-C bond between an aryl halide and an organoboron compound. The key steps are (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center (which requires activation by a base), and (3) Reductive Elimination to yield the final product and regenerate the Pd(0) catalyst.[8][9]

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. The mechanism is analogous, involving (1) Oxidative Addition, (2) Amine coordination and deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to afford the arylamine product.[10][11]

Buchwald_Hartwig_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR1R2(L2) Amine Binding & Deprotonation (HNR1R2, Base) Ar-Pd(II)-NR1R2(L2)->Pd(0)L2 Reductive Elimination Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)-NR1R2(L2)->Ar-NR1R2

Diagram 2: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Regioselectivity: A Tool for Controlled Synthesis

The key to unlocking the potential of this compound is controlling the regioselectivity of the cross-coupling reactions.

  • C-Cl vs. C-F Selectivity: As noted, C-Cl bonds readily undergo oxidative addition with common Pd(0) catalysts, while C-F bonds are largely inert under these conditions. This provides a robust and reliable method for functionalizing the chloro-positions while leaving the fluoro-substituent untouched.

  • C3-Cl vs. C5-Cl Selectivity: The two chlorine atoms are in non-equivalent positions. The C5-Cl is para to the electron-donating methoxy group, while the C3-Cl is meta. More importantly, the C3-Cl is sterically hindered by the adjacent methoxy group and the ortho-fluorine atom. In palladium catalysis using bulky phosphine ligands (which are essential for activating aryl chlorides), the less sterically hindered position is typically favored. Therefore, mono-functionalization is predicted to occur selectively at the C5 position .[5]

This predictable selectivity allows for a powerful, sequential functionalization strategy.

Workflow cluster_step1 Step 1: Mono-Coupling cluster_step2 Step 2: Di-Coupling start This compound s1_reagents Reagents 1.1 eq. Coupling Partner (e.g., ArB(OH)2) Low Catalyst Loading Milder Conditions mono 5-Substituted-3-chloro-2-fluoroanisole s2_reagents Reagents 1.1 eq. Coupling Partner (Can be different from Step 1) Higher Catalyst Loading Forcing Conditions di 3,5-Disubstituted-2-fluoroanisole s1_reagents->mono Selective reaction at C5 s2_reagents->di Reaction at C3

Diagram 3: Proposed workflow for sequential functionalization of the intermediate.

Application Protocols

The following protocols are generalized starting points based on established methods for challenging aryl chlorides.[8][12] Optimization of temperature, reaction time, and reagent stoichiometry is recommended for each specific substrate combination.

Protocol 1: Regioselective Mono-Suzuki-Miyaura Coupling at C5

Objective: To synthesize 5-aryl-3-chloro-2-fluoroanisole derivatives.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene/1,4-Dioxane (3:1 mixture, 5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Reagent Addition: Add the this compound and the arylboronic acid to the flask.

  • Solvent Addition: Add the anhydrous solvent mixture via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material and the appearance of a new, higher R_f spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-3-chloro-2-fluoroanisole.

Protocol 2: Buchwald-Hartwig Amination (Mono- or Di-substitution)

Objective: To synthesize 5-amino-3-chloro-2-fluoroanisole or 3,5-diamino-2-fluoroanisole derivatives.

Materials:

  • This compound (or 5-substituted mono-chloro derivative) (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv for mono-substitution; 2.5 equiv for di-substitution)

  • Pd(OAc)₂ (0.02 mmol, 2.0 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol for mono; 3.0 mmol for di)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Setup: In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu to a dry Schlenk flask.

  • Reagent Addition: Add the aryl chloride substrate.

  • Solvent & Amine Addition: Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Reaction: Seal the flask and heat to 100-110 °C with vigorous stirring. For di-substitution, higher temperatures (up to 120 °C) and longer reaction times may be necessary.

  • Monitoring: Monitor by GC-MS or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate or CH₂Cl₂ (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction TypeKey ParametersExpected Outcome
Mono-Suzuki 1.1 eq. ArB(OH)₂, 1.5 mol% Pd₂(dba)₃ / 3.6 mol% SPhos, 100 °CSelective C-C bond formation at C5
Di-Suzuki 2.5 eq. ArB(OH)₂, 3 mol% Pd₂(dba)₃ / 7.2 mol% SPhos, >110 °CC-C bond formation at C3 and C5
Mono-Amination 1.2 eq. Amine, 2 mol% Pd(OAc)₂ / 4 mol% RuPhos, NaOtBu, 100 °CSelective C-N bond formation at C5
Di-Amination 2.5 eq. Amine, Forcing conditions (e.g., >110 °C, longer time)C-N bond formation at C3 and C5

Proposed Applications in Novel Organic Materials

The derivatives of this compound are promising candidates for high-performance organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

The development of third-generation OLEDs utilizing thermally activated delayed fluorescence (TADF) requires host materials with high triplet energies and good charge transport properties.[13] By performing a double Buchwald-Hartwig amination on this compound with carbazole or similar donor-type units, one could synthesize a rigid, asymmetric host material. The 2-fluoro-anisole core would ensure good solubility and thermal stability, while the C-N bonds provide pathways for hole transport.[2]

Organic Photovoltaics (OPVs)

In OPVs, particularly those based on non-fullerene acceptors (NFAs), the molecular core plays a critical role in determining the material's absorption profile and energy levels.[9] A sequential Suzuki-Miyaura coupling on this compound could be used to construct an A-D-A type NFA. First, an electron-donating aryl group (D) could be installed at the C5 position, followed by the coupling of two electron-accepting (A) end-groups at the C3 position and the other end of the donor unit. The inherent asymmetry and electronic properties of the core could lead to favorable molecular packing and device performance.

Conclusion

While this compound is a novel and not yet widely available intermediate, its structural features present a compelling case for its exploration in advanced materials synthesis. The predictable regioselectivity of its C-Cl bonds in palladium-catalyzed cross-coupling reactions, combined with the electronic influence of the fluoro and methoxy groups, provides a sophisticated platform for molecular engineering. The protocols and strategies outlined in this guide offer a robust starting point for researchers to unlock the potential of this versatile building block in the creation of next-generation OLED and OPV materials.

References

A complete list of all sources cited has been consolidated below.

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • McTeague, T. A., & Hartwig, J. F. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2348-2358. [Link]

  • Organic & Biomolecular Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • Grohmann, C., & Ritter, T. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Nature, 554(7693), 509-513. [Link]

  • ResearchGate. Palladium-catalysed electrophilic aromatic C–H fluorination | Request PDF. [Link]

  • McTeague, T. A., & Hartwig, J. F. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 2598-2606. [Link]

  • National Center for Biotechnology Information. 3,5-Difluoroanisole. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Kaszynski, P., & Januszko, A. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43. [Link]

  • National Institutes of Health. Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes. [Link]

  • Google Patents. Method for preparing p-fluoro anisole.
  • Dreher, S. D., et al. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 10(19), 4355-4358. [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Dreher, S. D., et al. (2008). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Molander, G. A., & Traister, K. M. (2008). Cross-coupling of cyclopropyl- and cyclobutyltrifluoroborates with aryl and heteroaryl chlorides. The Journal of Organic Chemistry, 73(21), 8473-8478. [Link]

  • Rajamäki, S. H. M. (2012). Synthesis of Heterocycles for OLED Applications. [Link]

  • ResearchGate. Comparative studies on OLED performances of chloro and fluoro substituted Zn(ii) 8-hydroxyquinolinates. [Link]

  • Chemical Science. An unprecedented roll-off ratio in high-performing red TADF OLED emitters featuring 2,3-indole-annulated naphthalene imide and auxiliary donors. [Link]

  • ResearchGate. (PDF) Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters. [Link]

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Scale-up synthesis and process chemistry of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scale-up Synthesis and Process Chemistry of 3,5-Dichloro-2-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly substituted aromatic compound with potential applications as a key intermediate in the synthesis of complex agrochemicals and pharmaceuticals. Its specific substitution pattern, featuring vicinal fluorine and methoxy groups flanked by chlorine atoms, presents a unique synthetic challenge, particularly concerning regioselectivity and process safety on a larger scale. This document provides a comprehensive guide to a robust and scalable three-step synthetic pathway starting from commercially available 3,5-dichloroaniline. We delve into the critical process parameters, safety considerations, and in-process controls necessary for transitioning this synthesis from the bench to pilot scale. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and high purity of the final product.

Introduction: The Synthetic Challenge

The synthesis of multi-substituted aromatic rings is a cornerstone of modern chemical manufacturing. The target molecule, this compound, requires precise installation of three different substituents onto the benzene ring. Directing group effects and the potential for isomer formation make a linear, regioselective strategy essential for an efficient and scalable process. A retrosynthetic analysis suggests that the most logical approach involves a sequential functionalization of a readily available dichlorinated starting material. This guide outlines a pathway that leverages well-established, scalable reactions while addressing the key chemical challenge: the regioselective introduction of a fluorine atom ortho to a hydroxyl group.

Overall Synthetic Strategy

The proposed synthesis is a three-stage process commencing with 3,5-dichloroaniline. The core strategy involves:

  • Diazotization and Hydrolysis: Conversion of the starting aniline to the corresponding phenol. This is a classic and highly scalable transformation.

  • Regioselective Electrophilic Fluorination: Introduction of the fluorine atom at the C-2 position of the 3,5-dichlorophenol intermediate. This is the key strategic step, relying on the powerful ortho-directing effect of the hydroxyl group.

  • Williamson Ether Synthesis: Methylation of the resulting 3,5-dichloro-2-fluorophenol to yield the final product.

G cluster_0 Synthetic Pathway Overview A 3,5-Dichloroaniline B 3,5-Dichlorophenol A->B 1. NaNO₂, H₂SO₄, H₂O 2. Δ (Hydrolysis) C 3,5-Dichloro-2-fluorophenol B->C Electrophilic Fluorination (e.g., Selectfluor™) D This compound C->D Methylation (DMS, K₂CO₃, Acetone)

Caption: Overall three-step synthetic route to this compound.

Part I: Synthesis of 3,5-Dichlorophenol via Diazotization

Principle and Rationale

The conversion of an aromatic amine to a phenol is efficiently achieved by forming an aryl diazonium salt, which is subsequently hydrolyzed.[1] This Sandmeyer-type reaction is a cornerstone of industrial aromatic chemistry due to its reliability and use of inexpensive reagents.[2][3][4] The diazotization of 3,5-dichloroaniline is performed in an acidic medium with sodium nitrite to generate the diazonium salt. Strict temperature control below 5°C is critical to prevent premature decomposition of this unstable intermediate. The subsequent hydrolysis is driven by heating the aqueous solution, leading to the evolution of nitrogen gas and formation of the desired phenol.

Process Chemistry and Scale-up Considerations
  • Temperature Control: The formation of the diazonium salt is highly exothermic. A robust cooling system is mandatory for scale-up to maintain the reaction temperature between 0-5°C. Temperature spikes can lead to uncontrolled decomposition and hazardous gas evolution.

  • Reagent Addition: The aqueous solution of sodium nitrite must be added subsurface and slowly to the aniline suspension. This ensures localized concentration of the nitrite is minimized, preventing side reactions and improving safety.

  • Off-Gas Management: The hydrolysis step releases a large volume of nitrogen gas. The reactor must be equipped with an appropriately sized vent and off-gas treatment system.

  • Isolation: 3,5-Dichlorophenol can be isolated via steam distillation or solvent extraction. For larger scales, solvent extraction followed by distillation is often more practical and efficient.

Detailed Protocol: Synthesis of 3,5-Dichlorophenol
  • Reactor Setup: Charge a jacketed glass reactor with 3,5-dichloroaniline (1.0 eq) and a 10% aqueous sulfuric acid solution (5.0 vol).

  • Cooling: Stir the resulting slurry and cool the reactor jacket to 0-5°C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water (2.0 vol). Add this solution dropwise to the aniline slurry over 2-3 hours, ensuring the internal temperature does not exceed 5°C.

  • Holding Period: Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete.

  • Hydrolysis: Slowly warm the reaction mixture to 80-90°C. A steady evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (approx. 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Extract the product with a suitable solvent (e.g., Toluene or Dichloromethane) (3 x 3.0 vol).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-dichlorophenol, which can be purified further by vacuum distillation.

Part II: Regioselective Fluorination of 3,5-Dichlorophenol

Principle and Rationale

This step is the most critical for the success of the overall synthesis. The goal is to introduce a single fluorine atom at the C-2 position. The strong activating and ortho,para-directing nature of the hydroxyl group is key. With the para-position (C-4) blocked by a chlorine atom, electrophilic attack is strongly directed to the equivalent C-2 and C-6 positions. The use of an electrophilic fluorinating agent, such as N-fluorobis(benzenesulfon)imide (NFSI) or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), provides a source of "F+". Selectfluor™ is often preferred in scale-up operations due to its crystalline, non-volatile nature and relatively higher stability.

Process Chemistry and Scale-up Considerations
  • Reagent Choice: Selectfluor™ is highly effective but expensive. Process optimization should focus on achieving high conversion to justify the cost. Acetonitrile is a common solvent for these reactions.

  • Exotherm Control: The reaction is exothermic. Controlled, portion-wise addition of the fluorinating agent to the phenol solution at a controlled temperature is crucial.

  • Moisture Control: These reactions are sensitive to moisture. The use of dry solvents and inert atmosphere (Nitrogen or Argon) is recommended to prevent quenching of the electrophile and potential side reactions.

  • Purification: The primary challenge is removing the sulfonamide by-product (in the case of NFSI) or the diazabicyclo-octane salt (in the case of Selectfluor™). This is typically achieved through aqueous washes and crystallization.

Detailed Protocol: Synthesis of 3,5-Dichloro-2-fluorophenol
  • Reactor Setup: Under a nitrogen atmosphere, charge the reactor with 3,5-dichlorophenol (1.0 eq) and anhydrous acetonitrile (10 vol).

  • Cooling: Cool the solution to 0-10°C.

  • Reagent Addition: Add Selectfluor™ (1.1 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 15°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching & Work-up: Concentrate the reaction mixture under vacuum. Redissolve the residue in ethyl acetate (10 vol) and wash with water (3 x 5 vol) to remove the Selectfluor™ by-product, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Part III: Methylation of 3,5-Dichloro-2-fluorophenol

Principle and Rationale

The final step is a standard Williamson ether synthesis. The acidic proton of the phenol is removed by a mild base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then displaces the leaving group from a methylating agent to form the anisole product. Dimethyl sulfate (DMS) is a cost-effective and highly reactive methylating agent suitable for scale-up, though it is highly toxic. Anhydrous potassium carbonate is an ideal base as it is inexpensive, easy to handle, and can be removed by simple filtration. Acetone is an excellent solvent for this reaction.

Process Chemistry and Scale-up Considerations
  • Safety: Dimethyl sulfate is a potent carcinogen and must be handled with extreme caution using appropriate personal protective equipment (PPE) and in a well-ventilated area or contained system. A quenching station with aqueous ammonia should be readily available to neutralize any spills.

  • Reaction Stoichiometry: Using a slight excess of both the base and DMS ensures complete conversion of the starting phenol.

  • Reaction Monitoring: The reaction is typically complete within a few hours at reflux. Progress can be easily monitored by GC or HPLC to confirm the disappearance of the starting phenol.

  • Product Isolation: The final product is isolated by filtering off the inorganic salts, removing the solvent by distillation, and then performing a final purification, typically by vacuum distillation, to achieve high purity.

G cluster_1 Process Flow: Methylation A Charge Reactor: 3,5-Dichloro-2-fluorophenol, K₂CO₃, Acetone B Heat to Reflux (55-60°C) A->B C Slowly Add Dimethyl Sulfate (DMS) B->C D Maintain Reflux (Monitor by HPLC/GC) C->D E Cool to RT Filter Salts D->E F Concentrate Filtrate E->F G Purify by Vacuum Distillation F->G H Final Product: This compound G->H

Caption: Workflow for the Williamson ether synthesis step.

Detailed Protocol: Synthesis of this compound
  • Reactor Setup: Charge the reactor with 3,5-dichloro-2-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (8 vol).

  • Heating: Stir the suspension and heat to reflux (approx. 56°C).

  • Methylation: Add dimethyl sulfate (1.2 eq) dropwise over 1 hour, maintaining a gentle reflux.

  • Reaction: Continue to stir at reflux for 2-4 hours. Monitor for completion by HPLC/GC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

  • Purification: The resulting crude oil is purified by vacuum distillation to afford this compound as a clear liquid or low-melting solid.

Quantitative Data and Product Specifications

The following table summarizes the expected outcomes for a laboratory-scale synthesis, which can be used as a benchmark for process scale-up.

ParameterStep 1: Phenol Formation Step 2: Fluorination Step 3: Methylation Overall
Starting Material 3,5-Dichloroaniline3,5-Dichlorophenol3,5-Dichloro-2-fluorophenol3,5-Dichloroaniline
Typical Yield 80-90%65-75%90-98%47-66%
Purity (Post-Purification) >98% (GC)>98% (HPLC)>99% (GC)>99% (GC)
Key Reagents NaNO₂, H₂SO₄Selectfluor™(CH₃)₂SO₄, K₂CO₃-
Solvents WaterAcetonitrileAcetone-

Final Product Specifications: this compound

PropertySpecification
Appearance Colorless to pale yellow liquid or solid
Molecular Formula C₇H₅Cl₂FO
Molecular Weight 195.02 g/mol
Purity (GC) ≥ 99.0%
Identity (¹H, ¹⁹F NMR, MS) Conforms to structure
Melting Point 39-41 °C (as per similar compounds)

References

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Rani, P., Srivastava, V., & Singh, P. P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845–2889. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]

  • PubMed. (2014). 2,4-Dichlorophenol induces global DNA hypermethylation through the increase of S-adenosylmethionine and the upregulation of DNMTs mRNA in the liver of goldfish Carassius auratus. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,5-Dichloro-2-fluoroanisole. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach with confidence.

The primary and most reliable method for synthesizing this compound is through the O-methylation of its precursor, 3,5-Dichloro-2-fluorophenol. This reaction is a classic example of the Williamson ether synthesis, a robust and versatile method for forming ethers.[1][2] The core transformation involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the most probable causes?

Low yield is a multifaceted issue often stemming from a combination of factors. The most common culprits are incomplete deprotonation of the starting phenol, degradation of reagents, suboptimal reaction conditions, or the formation of unwanted side products.

  • Incomplete Deprotonation: The phenolic proton must be removed to form the highly nucleophilic phenoxide ion. If the base is too weak or used in insufficient quantity, a significant portion of the starting material will remain unreacted.

  • Reagent Quality: Methylating agents like methyl iodide and dimethyl sulfate are sensitive to moisture. Hydrolysis will consume the reagent and introduce water into the reaction, which can hinder the performance of strong bases like sodium hydride.[3]

  • Suboptimal Temperature: The Sₙ2 reaction between the phenoxide and the methylating agent has a specific activation energy.[2] If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can promote side reactions.

Q2: Analysis of my crude product shows a significant amount of unreacted 3,5-Dichloro-2-fluorophenol. How can I drive the reaction to completion?

This is a clear indication that the initial nucleophilic attack is the rate-limiting step or is not occurring efficiently.

  • Choice of Base: For phenolic substrates, moderately strong bases are often sufficient and can prevent side reactions. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to deprotonate the phenol but generally mild enough to avoid side reactions. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.[3]

  • Reaction Time and Temperature: Williamson ether syntheses can require several hours to reach completion, sometimes from 1 to 8 hours at reflux.[1] If you observe incomplete conversion, consider increasing the reaction time or modestly raising the temperature (e.g., from 60°C to 80°C in a solvent like DMF).

  • Stoichiometry: Ensure you are using a slight excess (1.1 to 1.5 equivalents) of the methylating agent to account for any potential degradation and to drive the equilibrium towards the product.

Q3: I'm observing an unknown impurity in my final product. What is the most likely side product and how can I prevent its formation?

The most common side reaction in the methylation of phenols is C-methylation, where the methyl group is attached to the aromatic ring instead of the oxygen atom.[4] This is particularly prevalent when using very strong bases or high temperatures, which can generate resonance structures of the phenoxide that have nucleophilic character on the ring carbons.

Prevention Strategy:

  • Use a Milder Base: Switch from a very strong base like NaH to a milder one like potassium carbonate.

  • Control Temperature: Avoid excessive heating. The O-methylation pathway typically has a lower activation energy than C-methylation.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophile.[1]

Q4: My reaction is sluggish and requires very long reflux times. How can I accelerate the reaction rate under milder conditions?

For reactions involving an ionic nucleophile (the phenoxide) and a neutral electrophile (the methylating agent), improving the solubility and reactivity of the nucleophile is key. This is an ideal scenario for the application of Phase Transfer Catalysis (PTC) .[5][6]

A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from a solid phase or an aqueous phase into the organic phase where the methylating agent resides.[7] This creates a homogeneous environment for the reaction, dramatically increasing the rate and often allowing for lower reaction temperatures and shorter times.[8] This technique is highly effective and widely used in industrial syntheses for its efficiency and milder conditions.[1]

Frequently Asked Questions (FAQs)

  • What is the best choice of methylating agent for this synthesis?

    • Methyl Iodide (CH₃I): Highly reactive due to the excellent leaving group ability of iodide. However, it is a potent toxin and should be handled with extreme care in a fume hood.

    • Dimethyl Sulfate ((CH₃)₂SO₄): A cost-effective and highly reactive methylating agent. It is also extremely toxic and carcinogenic, requiring strict handling protocols.

    • Dimethyl Carbonate (DMC): A greener, less toxic alternative.[9] It typically requires higher temperatures and sometimes specific catalysts to achieve high reactivity but is an excellent choice for environmentally conscious process development.

  • How should I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against a standard of the starting material (3,5-Dichloro-2-fluorophenol). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, a small aliquot of the reaction mixture can be analyzed by GC-MS to determine the ratio of starting material to product.[10]

  • What are the critical safety considerations?

    • Methylating Agents: As noted above, methyl iodide and dimethyl sulfate are highly toxic. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Bases: Strong bases like sodium hydroxide, potassium hydroxide, and sodium hydride are corrosive and can cause severe chemical burns.[11] NaH is also flammable upon contact with water.

    • Solvents: Solvents like DMF and acetonitrile have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[10]

Visualized Experimental Workflows

The following diagrams illustrate the key decision points and processes in the synthesis of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_purification Workup & Purification start Combine 3,5-Dichloro-2-fluorophenol, Base (e.g., K2CO3), and Solvent (e.g., DMF) reagents Add Methylating Agent (e.g., Methyl Iodide) start->reagents heat Heat to Reaction Temp. (e.g., 60-80°C) reagents->heat monitor Monitor by TLC/GC for disappearance of starting material heat->monitor workup Reaction Complete monitor->workup quench Cool and Quench Reaction (e.g., with water) workup->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry (e.g., Na2SO4) & Concentrate wash->dry purify Purify by Column Chromatography or Distillation dry->purify

Caption: Standard Williamson Ether Synthesis Workflow.

G start Low Yield Observed q1 Is Starting Material (SM) Present in Crude Product? start->q1 q2 Was the Base Strong Enough? (e.g., K2CO3, NaH) q1->q2 Yes q4 Are Side Products Observed? q1->q4 No a1_yes YES a1_no NO sol_base Use a Stronger Base (e.g., switch K2CO3 to NaH) or Use PTC q2->sol_base No q3 Was Reaction Time/ Temp Sufficient? q2->q3 Yes a2_yes YES a2_no NO sol_time Increase Reaction Time or Temperature q3->sol_time No sol_workup Review Workup/Purification for Product Loss q3->sol_workup Yes a3_yes YES a3_no NO sol_side Consider Milder Conditions (Lower Temp, Milder Base) to prevent C-alkylation q4->sol_side Yes q4->sol_workup No a4_yes YES a4_no NO

Caption: Troubleshooting Flowchart for Low Yield.

Experimental Protocols

Protocol A: Standard Synthesis using Potassium Carbonate

This protocol is a reliable starting point for the synthesis.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dichloro-2-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add methyl iodide (1.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol B: High-Efficiency Synthesis using Phase Transfer Catalysis (PTC)

This optimized protocol often leads to higher yields and faster reaction times.

  • Setup: To a round-bottom flask, add 3,5-Dichloro-2-fluorophenol (1.0 eq), toluene (approx. 0.3 M), tetrabutylammonium bromide (TBAB, 0.05 eq), and an aqueous solution of sodium hydroxide (3.0 eq, 30% w/w).

  • Reagent Addition: Add dimethyl sulfate (1.3 eq) dropwise to the vigorously stirring biphasic mixture. An exotherm may be observed.

  • Reaction: Stir the mixture vigorously at 60°C for 2-3 hours, monitoring by TLC.

  • Workup: Cool the mixture, separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the product. Purity is often high, but column chromatography can be performed if needed.

Data Summary: Comparative Overview

ParameterProtocol A (Standard K₂CO₃)Protocol B (PTC)Rationale / Comment
Base K₂CO₃ (solid)NaOH (aq. solution)PTC enables the use of inexpensive aqueous bases.[6]
Solvent DMF (anhydrous)Toluene / Water (biphasic)PTC avoids the need for expensive and hard-to-dry polar aprotic solvents.[5]
Catalyst NoneTBAB (5 mol%)The catalyst is essential for shuttling the phenoxide into the organic phase.[7]
Temperature 70°C60°CIncreased reactivity via PTC often allows for lower reaction temperatures.
Typical Time 4-6 hours2-3 hoursThe homogeneous reaction environment created by the PTC drastically speeds up the reaction.[1]
Typical Yield 75-85%90-98%Yields of 50–95% are typical in labs, but industrial PTC processes can be near-quantitative.[1]

References

  • Wikipedia. Williamson ether synthesis . Available at: [Link]

  • Hill, J. W., & Corredor, J. An Ether Synthesis Using Phase Transfer Catalysis . Journal of Chemical Education. Available at: [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis . Available at: [Link]

  • ResearchGate. Different methylating agents used for O-methylation of phenolic compounds . Available at: [Link]

  • YouTube. Williamson Ether Synthesis . Available at: [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis . Tetrahedron Letters, 16(38), 3251-3254. Available at: [Link]

  • University of Wisconsin-Madison. The Williamson Ether Synthesis . Available at: [Link]

  • Gholipour, F., et al. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH) . ResearchGate. Available at: [Link]

  • Fu, Y., & Ono, Y. (1993). Selective O-methylation of phenol with dimethyl carbonate over X-zeolites . Journal of Catalysis, 139(2), 517-523. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]

  • Ledakowicz, S., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation . PubMed Central. Available at: [Link]

  • SciSpace. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with . Available at: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis . Available at: [https://organic.chem.urich.edu/content/ एक्सपेरिमेंट्स/200/Williamson/proc.html]([Link] एक्सपेरिमेंट्स/200/Williamson/proc.html)

Sources

Technical Support Center: Reactions of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the synthesis of 3,5-dichloro-2-fluoroanisole. Our focus is on providing practical, field-tested insights into identifying and mitigating common byproducts.

I. Overview of the Primary Synthetic Route: Methylation of 3,5-Dichloro-2-fluorophenol

A common and efficient method for the synthesis of this compound is the methylation of 3,5-dichloro-2-fluorophenol. This reaction is typically carried out using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide in the presence of a base like potassium carbonate or sodium hydroxide. The reaction proceeds via a Williamson ether synthesis mechanism.

Below is a workflow diagram illustrating the key steps in this synthetic route.

cluster_0 Synthesis Workflow start Start: 3,5-Dichloro-2-fluorophenol base Addition of Base (e.g., K2CO3) in Solvent (e.g., Acetone) start->base phenoxide Formation of Potassium 3,5-dichloro-2-fluorophenoxide base->phenoxide methylation Addition of Methylating Agent (e.g., Dimethyl Sulfate) phenoxide->methylation reaction Reaction at Elevated Temperature methylation->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound, with a focus on identifying and managing byproduct formation.

Q1: My reaction is incomplete, and I see a significant amount of starting material in my crude product. What are the likely causes and how can I resolve this?

A1: Incomplete conversion of 3,5-dichloro-2-fluorophenol is a common issue. Several factors can contribute to this:

  • Insufficient Base: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide. Ensure you are using at least a stoichiometric equivalent of a suitable base. For weaker bases like potassium carbonate, a slight excess (1.2-1.5 equivalents) is recommended.

  • Moisture in the Reaction: Water can consume the base and react with some methylating agents. Ensure your solvent and glassware are dry.

  • Low Reaction Temperature or Insufficient Reaction Time: The methylation of this sterically hindered phenol may require elevated temperatures and prolonged reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Poor Quality Methylating Agent: Ensure the dimethyl sulfate or methyl iodide is of high purity and has not degraded.

Troubleshooting Protocol for Incomplete Reaction:

  • Dry all glassware thoroughly in an oven before use.

  • Use anhydrous solvents .

  • Increase the amount of base to 1.5 equivalents .

  • Increase the reaction temperature in 10 °C increments, while monitoring for byproduct formation.

  • Extend the reaction time , checking for completion every 2-4 hours by an appropriate analytical method.

Q2: I've observed an unexpected peak in my GC-MS analysis. What are the most probable byproducts I should be looking for?

A2: The most common byproducts in the methylation of 3,5-dichloro-2-fluorophenol arise from impurities in the starting material, side reactions, or degradation. Below is a table of likely byproducts and their expected analytical signatures.

Byproduct Likely Origin Expected 1H NMR Signals (CDCl3) Expected GC-MS Fragmentation
Isomeric Dichlorofluoroanisoles Impurities in the 3,5-dichloro-2-fluorophenol starting material.Aromatic protons will show different splitting patterns and chemical shifts compared to the desired product. The methoxy signal will be a singlet around 3.9 ppm.Similar molecular ion peak to the desired product, but with a different retention time. Fragmentation patterns will be very similar.[1][2]
3,5-Dichloroanisole Presence of 3,5-dichlorophenol as an impurity in the starting material.Aromatic protons will show a different splitting pattern. The methoxy signal will be a singlet.[3]Molecular ion peak at m/z corresponding to C7H6Cl2O.
Trichlorofluoroanisole Isomers Presence of trichlorofluorophenol impurities in the starting material.A single aromatic proton (singlet or very narrow triplet). Methoxy signal as a singlet.Molecular ion peak corresponding to C7H4Cl3FO.
3,5-Dichloro-2-fluorophenol Incomplete reaction or demethylation of the product.A broad singlet for the phenolic -OH proton. Aromatic protons will have distinct chemical shifts from the anisole product.Molecular ion peak corresponding to C6H3Cl2FO.

Experimental Protocol for GC-MS Analysis:

A robust GC-MS method is essential for separating and identifying these closely related isomers.

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating halogenated hydrocarbons.[4]

  • Injection: 1 µL of a diluted sample in a volatile solvent like hexane or dichloromethane.[4]

  • Oven Program: Start with a low initial temperature (e.g., 50 °C) and a slow ramp rate to ensure good separation of isomers.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. The fragmentation patterns of isomers can be very similar, so retention time is a critical identifier.[1][2][5]

Q3: I suspect demethylation of my product is occurring. Under what conditions is this likely, and how can I prevent it?

A3: Demethylation of aryl methyl ethers can occur under acidic conditions, particularly in the presence of Lewis acids or strong Brønsted acids.[6][7] This can happen during the reaction if acidic byproducts are formed and not neutralized, or during an acidic aqueous workup.

Mechanism of Acid-Catalyzed Demethylation:

cluster_1 Demethylation Pathway anisole This compound protonation Protonation of Ether Oxygen by H+ anisole->protonation H+ oxonium Formation of Oxonium Ion protonation->oxonium nucleophilic_attack Nucleophilic Attack by a Halide Ion (e.g., Br-) oxonium->nucleophilic_attack Br- phenol 3,5-Dichloro-2-fluorophenol nucleophilic_attack->phenol methyl_halide Methyl Halide (e.g., CH3Br) nucleophilic_attack->methyl_halide

Caption: Acid-catalyzed demethylation of this compound.

Prevention of Demethylation:

  • Avoid Acidic Workup: Use a mild basic solution (e.g., saturated sodium bicarbonate) for the initial aqueous wash to neutralize any residual acid.

  • Control Reaction pH: If the reaction generates acidic byproducts, ensure sufficient base is present throughout the reaction to maintain a basic environment.

  • Purification: If demethylation has occurred, the resulting phenol can often be removed by washing the organic layer with a dilute NaOH solution. The phenoxide salt will be soluble in the aqueous layer.[8]

Q4: Can overmethylation occur, and what would be the resulting byproducts?

A4: Overmethylation, in the context of forming a simple anisole from a phenol, is not a significant concern. The term "overmethylation" typically refers to the methylation of other functional groups in the molecule or, in biochemistry, hypermethylation of DNA.[9][10] In this specific synthesis, once the phenolic hydroxyl group is converted to a methoxy ether, further methylation at that site is highly unlikely under standard conditions. C-alkylation (methylation on the aromatic ring) is a possible side reaction but is generally disfavored compared to O-alkylation for phenols, especially under basic conditions.[3]

III. Alternative Synthetic Route and Potential Byproducts: Nucleophilic Aromatic Substitution (SNAr)

An alternative route to this compound is the nucleophilic aromatic substitution of a suitable precursor, such as 1,3,5-trichloro-2-fluorobenzene, with sodium methoxide.

Q5: What are the potential byproducts if I use a nucleophilic aromatic substitution (SNAr) approach?

A5: The main challenges with an SNAr route are controlling the regioselectivity of the substitution and driving the reaction to completion.

  • Incomplete Reaction: The starting material, 1,3,5-trichloro-2-fluorobenzene, may be present in the final product.

  • Isomeric Products: Depending on the relative activation of the different halogen-substituted positions on the ring, substitution may occur at a different carbon, leading to isomeric dichlorofluoroanisoles.

  • Hydrolysis: If water is present, the methoxide can be hydrolyzed to hydroxide, which can then act as a nucleophile to produce dichlorofluorophenols.

Troubleshooting the SNAr Route:

  • Anhydrous Conditions: Strictly anhydrous conditions are critical to prevent the formation of phenolic byproducts.

  • Temperature Control: The reaction temperature must be carefully controlled to favor substitution at the desired position.

  • Purification: Fractional distillation or column chromatography is often necessary to separate the desired product from unreacted starting material and any isomeric byproducts.

IV. Purification of this compound

Q6: What is the recommended method for purifying the final product?

A6: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Extraction and Washing: A standard workup should include washing the crude organic extract with water, a dilute base (like NaHCO3 or NaOH solution to remove phenolic impurities), and finally with brine.

  • Distillation: For larger scale purifications where the byproducts have sufficiently different boiling points, vacuum distillation is an effective method.

  • Column Chromatography: For small-scale reactions or to remove closely related isomers, column chromatography on silica gel is the preferred method. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.

V. References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C NMR Studies. VIII. 13C Spectra of Some Substituted Anisoles. Canadian Journal of Chemistry, 45(3), 233-243. [Link]

  • Ng, S. (1973). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. Spectroscopy Letters, 6(6), 353-356.

  • Reich, N. L., & Lamm, A. S. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9031-9059. [Link]

  • Wikipedia. (2023). Demethylation. In Wikipedia. [Link]

  • US Patent 4,847,428A. (1989). Purification of halogenated aromatic compounds.

  • ResearchGate. (n.d.). 13C and 1H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Retrieved from [Link]

  • ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by.

  • Scribd. (n.d.). An Efficient Procedure For The Demethylation of Aryl-Methyl Ethers in Optically Pure Unusual Amino Acids PDF.

  • ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Anisole.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895).

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

  • hil8_sln.html. (n.d.).

  • PubMed. (2021). Pregnancy exposure to synthetic phenols and placental DNA methylation - An epigenome-wide association study in male infants from the EDEN cohort.

  • US Patent 4,453,017A. (1984). Process for the methylation of phenolic compounds with trimethyl phosphate.

  • PubMed. (1995). Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria.

  • US Patent 3,855,318A. (1974). Selective methylation of phenols.

  • US Patent App. 13/657,362. (2013). Method For Removing Halogens From An Aromatic Compound.

  • Sigma-Aldrich. (n.d.). 3,5-Dichloroanisole.

  • US Patent 6,127,577A. (2000). Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.

  • National Institutes of Health. (n.d.). Pregnancy exposure to synthetic phenols and placental DNA methylation — An epigenome-wide association study in male infants from the EDEN cohort.

  • Google Patents. (n.d.). Process for synthesizing 2,3-difluoroaniline.

  • BenchChem. (n.d.). A Comparative Analysis of Dichlorodifluoroethane Isomers for Researchers and Drug Development Professionals.

  • Chemistry LibreTexts. (2023). Hydrolysis Reactions.

  • Public Services and Procurement Canada. (n.d.). Fact sheet: 1,2,4-trichlorobenzene.

  • Methyl-Life. (2024). Understanding Overmethylation: Symptoms, Causes, and Solutions.

  • National Institutes of Health. (n.d.). Reversal of hypermethylation and reactivation of genes by dietary polyphenolic compounds.

  • UvA-DARE (Digital Academic Repository). (2019). Distinguishing drug isomers in the forensic laboratory.

  • National Institutes of Health. (n.d.). Photochemical permutation of meta-substituted phenols.

  • PubMed. (1998). Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water.

  • PubMed. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.

  • Wikipedia. (2023). 1,2,4-Trichlorobenzene. In Wikipedia.

  • Quick Company. (n.d.). Process For The Preparation Of 3,5 Dichloro 2,2,2 Trifluoroacetophenone.

  • Taylor & Francis Online. (n.d.). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.

  • Methyl-Life. (2023). MTHFR and Overmethylation: Causes, Symptoms, and Support.

  • NIST WebBook. (n.d.). Benzene, 1,2,4-trichloro-.

  • US Patent App. 14/779,534. (2017). Methods for Removing Acidic Impurities from Halogenated Propenes.

  • Guidechem. (n.d.). 1,2,3-Trichloro-5-fluorobenzene 3107-21-9 wiki.

  • Loba Chemie. (n.d.). 1,2,4-TRICHLOROBENZENE.

  • MDPI. (n.d.). Profiling of the Molecular Weight and Structural Isomer Abundance of Macroalgae-Derived Phlorotannins.

  • The Pharma Innovation. (2018). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi.

Sources

Technical Support Center: Purification of Crude 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 3,5-Dichloro-2-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this key aromatic intermediate. Here, we move beyond simple protocols to address the nuanced difficulties that can arise during purification, providing logical frameworks for troubleshooting and optimization based on fundamental chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing robust, field-tested solutions.

Question 1: My final product is a yellow to brown oil/solid, but I expect a colorless compound. What causes this discoloration and how can I remove it?

Answer:

Discoloration in crude this compound is typically caused by high-molecular-weight, conjugated impurities or oxidized species formed during the synthesis. Phenolic impurities, in particular, are prone to oxidation, leading to colored byproducts.

Probable Causes:

  • Residual Phenolic Starting Material: Incomplete methylation of the precursor, 3,5-dichloro-2-fluorophenol, is a common issue. This acidic phenol is more susceptible to oxidation than the desired ether product.

  • Oxidative Side Reactions: Exposure of the reaction mixture to air at elevated temperatures can generate minor, highly colored byproducts.

  • Thermally Labile Impurities: Certain impurities may decompose during high-temperature purification steps like distillation, creating color.

Solutions:

  • Aqueous Base Wash: Before any other purification step, wash the crude product (dissolved in a water-immiscible solvent like ethyl acetate or dichloromethane) with a 5-10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. This will deprotonate any acidic phenolic impurities, converting them into their corresponding water-soluble salts, which are then extracted into the aqueous layer.[1]

  • Activated Charcoal Treatment: If a base wash is insufficient, you can use activated charcoal. Dissolve the crude product in a suitable solvent (e.g., ethanol or hexane), add a small amount (1-2% by weight) of activated charcoal, and heat the mixture gently for 15-30 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal and the adsorbed impurities.[2] Caution: Charcoal can adsorb the desired product as well, potentially reducing the yield.

  • Chromatography: Column chromatography is highly effective at removing colored impurities, which are often highly polar and will adhere strongly to the silica gel.[3]

Question 2: After purification, my NMR/GC-MS analysis still shows a significant percentage of an isomeric impurity. How can I separate these isomers?

Answer:

Isomeric impurities are one of the most challenging separation problems due to their similar physical and chemical properties. Their presence usually points to a lack of regioselectivity in the preceding synthetic step. For example, if starting from 2,4-dichloro-1-fluorobenzene, nucleophilic aromatic substitution with sodium methoxide could potentially yield both this compound and 2,4-dichloro-5-fluoroanisole.

Probable Causes:

  • Non-Regioselective Synthesis: The synthetic route may inherently produce multiple isomers.

  • Isomerization: Although less common for this scaffold, harsh reaction conditions (strong acid/base, high heat) could potentially cause isomer migration.

Solutions:

  • Fractional Distillation Under Reduced Pressure: This is the preferred method for separating isomers on a larger scale, provided they have a sufficient difference in boiling points.[4] Even a small difference can be exploited with a good fractional distillation column (e.g., a Vigreux column). It is crucial to perform this under vacuum to prevent thermal decomposition.

  • High-Performance Column Chromatography: Achieving separation of isomers often requires optimizing chromatographic conditions.[5]

    • Solvent System: Use a low-polarity mobile phase (e.g., hexane with a very small percentage of ethyl acetate or dichloromethane) to maximize the difference in interaction with the silica gel.

    • Column Dimensions: Employ a long, narrow column to increase the number of theoretical plates and improve resolution.

    • Gradient Elution: Start with a very non-polar solvent and gradually increase the polarity. This can help to resolve compounds with very similar Rf values.[6]

  • Preparative HPLC: For high-purity material on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase (C18) column, can be highly effective at separating isomers.[5]

Question 3: I am attempting to purify by recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystalline lattice. This is a common problem when the solution is cooled too quickly or when the solvent is not ideal for the compound's solubility profile.[7]

Probable Causes:

  • Inappropriate Solvent: The chosen solvent may dissolve the compound too well, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.

  • Excessive Supersaturation: Cooling the solution too rapidly does not give the molecules enough time to orient themselves into an ordered crystal lattice.

  • Presence of Impurities: Impurities can disrupt the crystallization process and suppress the melting point of the eutectic mixture.

Solutions:

  • Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8]

    • Try a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[2] Common systems include ethanol/water or hexane/ethyl acetate.[7]

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. Slower cooling encourages the formation of larger, purer crystals.[9]

  • Induce Crystallization:

    • Seed Crystals: Add a tiny, pure crystal of the desired product to the cooled solution to provide a nucleation site for crystal growth.[8]

    • Scratching: Scratch the inside surface of the flask with a glass rod. The microscopic scratches provide a surface for nucleation.[8]

  • Ensure Purity: If the issue persists, the crude material may be too impure. Perform a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

PropertyExpected ValueNotes
Appearance Colorless Liquid or Low-Melting SolidDiscoloration indicates impurities.
Boiling Point > 200 °C (at atm. pressure)Distillation should be performed under vacuum.
Molecular Weight 195.02 g/mol -

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including isomers and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity, especially for non-volatile impurities. It is often the method of choice for generating certificates of analysis.[3]

Q3: What is the general workflow for purifying crude this compound?

A3: A multi-step approach is often the most effective for achieving high purity (>99%).[3] The optimal sequence depends on the nature and quantity of the impurities present.

Purification_Workflow Crude Crude Product Wash Aqueous Base Wash (e.g., 5% NaOH) Crude->Wash Remove acidic impurities Dry Dry Organic Layer (e.g., MgSO₄) & Evaporate Wash->Dry Distill Vacuum Distillation Dry->Distill Bulk purification, remove non-volatiles Column Column Chromatography Distill->Column Separate isomers & trace impurities Recrystal Recrystallization Distill->Recrystal Alternative for solid products Pure Pure Product (>99%) Column->Pure Recrystal->Pure

Caption: General purification workflow for this compound.

Detailed Protocols

Protocol 1: Column Chromatography for Isomer Separation

This protocol outlines a method for purifying this compound using silica gel column chromatography, optimized for separating closely related isomers.

1. Preparation:

  • TLC Analysis: First, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). Test solvent systems with low polarity, such as varying ratios of Hexane:Ethyl Acetate (e.g., 99:1, 98:2) or Hexane:Dichloromethane. The ideal system should give the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in 100% hexane and carefully pour it into the column.[3] Allow the silica to settle, tapping the column gently to ensure even packing.[11] Drain the solvent until it is just level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.

2. Sample Loading:

  • Dissolve the crude product (post-distillation or base wash) in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.[6]

  • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with the predetermined mobile phase. Maintain a constant flow rate.

  • Collect fractions in a systematic manner (e.g., 10-20 mL per tube).

  • Monitor the fractions by TLC to identify which ones contain the pure product.[12]

4. Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting_Chromatography decision decision result result good_result good_result start Poor Separation in Column Chromatography q1 Are spots overlapping or streaking on TLC? start->q1 sol1 Adjust mobile phase polarity. Try Hex/DCM or a gradient. q1->sol1 Yes q2 Did you overload the column? q1->q2 No sol1->q2 sol2 Use less sample. Rule of thumb: 1g sample per 20-50g silica. q2->sol2 Yes q3 Is the elution too fast? q2->q3 No sol2->q3 sol3 Reduce flow rate to allow equilibrium to be established. q3->sol3 Yes end Separation Improved q3->end No sol3->end

Caption: Decision tree for troubleshooting poor column chromatography separation.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.
  • Guidechem. (n.d.). 3-chloro-2-fluoroanisole 261762-56-5.
  • ChemicalBook. (n.d.). 3-CHLORO-2-FLUOROANISOLE synthesis.
  • ResearchGate. (2022). Separation of Anisole and Valuable Byproducts from Liquid Reaction Mixtures by Solvent Extraction and Multicomponent Distillation.
  • YouTube. (2013). 【4K】-- Column Chromatography (Purification).
  • Sigma-Aldrich. (n.d.). 3,5-Dichloroanisole 98%.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • MIT Digital Lab Techniques Manual. (2007). Recrystallization.
  • Professor Dave Explains. (2020). Recrystallization.
  • Magritek. (n.d.). Column Chromatography.
  • University of Toronto. (2022). Recrystallization and Melting Point Analysis.
  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 3,5-Dichloro-2-fluoroanisole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this challenging substrate. Due to its electronic properties and the high strength of its C-Cl bonds, this compound requires careful optimization of reaction parameters, with catalyst loading being a critical factor for success.

This document provides a series of frequently asked questions (FAQs) for a quick overview and a detailed troubleshooting guide to address specific experimental issues. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?

A1: The reactivity of this compound is hindered by several factors. Aryl chlorides possess a stronger carbon-chlorine bond compared to aryl bromides or iodides, making the initial oxidative addition step in the catalytic cycle energetically demanding.[1][2] Furthermore, the two electron-withdrawing chlorine atoms and the fluorine atom decrease the electron density of the aromatic ring, which can further impede this crucial first step.

Q2: What is a typical starting catalyst loading for reactions with this substrate?

A2: For initial screening with challenging aryl chlorides, a palladium catalyst loading of 1-2 mol% is a common starting point.[3] Depending on the reaction's success, this can be systematically lowered to minimize cost and residual palladium in the final product. For particularly difficult couplings, loadings up to 5 mol% may be explored.[4]

Q3: How does the choice of ligand impact the required catalyst loading?

A3: The ligand is paramount for achieving high catalyst turnover and stability. For aryl chlorides, sterically hindered and highly electron-donating ligands are required to facilitate the difficult oxidative addition step.[5][6][7] Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2] A highly efficient ligand can stabilize the active palladium species, prevent catalyst decomposition, and allow for lower catalyst loadings to be used effectively.[5]

Q4: Can I achieve selective mono-substitution on this compound?

A4: Yes, selective mono-coupling is achievable and often desired. Selectivity is influenced by the relative reactivity of the two C-Cl bonds and the reaction conditions. While the two chlorine atoms are electronically similar, subtle steric differences or coordination effects can be exploited. Controlling stoichiometry (using a slight deficiency of the coupling partner), reaction time, and employing lower catalyst loadings can favor mono-substitution.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Conversion to Product

Q: My reaction with this compound is showing very low yield or no product formation. I've already checked my reagents. What catalyst-related factors should I investigate?

A: Low conversion with a substrate like this is a frequent challenge. A systematic approach to troubleshooting the catalytic system is essential.

Causality & Explanation: The primary hurdle is the activation of the C-Cl bond. If the catalyst system is not active or stable enough, the reaction will not proceed. This can be due to an inappropriate choice of palladium precursor or ligand, inefficient generation of the active Pd(0) species, or rapid catalyst deactivation.

Troubleshooting Steps:

  • Verify Catalyst & Ligand Choice: Standard ligands like triphenylphosphine are generally ineffective for electron-deficient aryl chlorides.[5] Ensure you are using a state-of-the-art, electron-rich, and bulky ligand (see A3). Consider using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts), which generate the active LPd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]

  • Systematically Increase Catalyst Loading: If you started at a low loading (e.g., <1 mol%), incrementally increase it. Run parallel reactions at 1.5 mol%, 2.5 mol%, and 4 mol% to determine if the reaction is catalyst-limited. Note that endlessly increasing the loading is not a solution and can lead to more side products.

  • Ensure Proper Catalyst Activation: If using a Pd(II) source, pre-activation may be necessary. This can involve pre-stirring the Pd(II) salt and ligand at an elevated temperature before adding the substrates.[8]

  • Check for Catalyst Poisons: Ensure your solvents and reagents are pure and free from contaminants that can poison the catalyst, such as sulfur-containing compounds or excess water in non-aqueous reactions.[9] Amines used in Buchwald-Hartwig reactions should be purified to remove impurities that might inhibit the catalyst.[8]

  • Elevate the Temperature: Overcoming the high activation energy of C-Cl oxidative addition often requires more thermal energy. If your reaction is running at 80 °C, consider increasing it to 100-120 °C, solvent permitting.[8]

Problem 2: Reaction Stalls and/or Catalyst Decomposition

Q: My reaction starts, as confirmed by in-process monitoring, but it stalls before reaching completion, and I observe the formation of black particles (palladium black). How can I improve catalyst stability?

A: This is a classic sign of catalyst deactivation, where the active homogeneous catalyst aggregates into inactive palladium nanoparticles.[10] The initial catalyst loading and the supporting ligand are critical to catalyst longevity.

Causality & Explanation: The catalytically active monometallic Pd(0) species is thermodynamically unstable and prone to aggregation. The role of the ligand is not only to enable catalysis but also to sterically and electronically shield the palladium center, preventing this decomposition pathway.[11] If the ligand is not bulky enough or if the catalyst concentration is too high relative to the substrate at the end of the reaction, deactivation is more likely.

Troubleshooting Steps:

  • Optimize the Ligand-to-Palladium Ratio: A ratio of 1:1 to 2:1 (Ligand:Pd) is typical for bulky monophosphine ligands. An insufficient amount of ligand can leave the palladium center exposed, leading to aggregation. Conversely, a large excess of some ligands can sometimes inhibit the reaction.

  • Re-evaluate Ligand Choice: Some ligands provide greater stability than others. Bidentate (two-coordination point) ligands like XantPhos or dppf can sometimes offer greater stability than monodentate ligands, though this is highly substrate-dependent.[5][12]

  • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition. Find the minimum temperature at which the reaction proceeds at an acceptable rate.

  • Adjust the Initial Catalyst Loading: While counterintuitive, sometimes a very high initial loading can lead to rapid decomposition. A moderately lower, but still effective, loading might provide a more sustained catalytic activity throughout the reaction.

  • Consider a Slow-Addition Strategy: For large-scale reactions, adding a portion of the catalyst at the beginning and the rest after a certain period of conversion can sometimes help maintain an active catalyst concentration.

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing common issues in cross-coupling reactions with this compound.

G start Problem: Low Yield / No Reaction reagent_check 1. Verify Reagent Purity & Stoichiometry (Substrates, Base, Solvent) start->reagent_check atmosphere_check 2. Ensure Rigorous Inert Atmosphere (Degassing, N2/Ar Purge) reagent_check->atmosphere_check Reagents OK catalyst_system 3. Evaluate Catalyst System atmosphere_check->catalyst_system Atmosphere OK sub_catalyst1 Ligand Choice: Using bulky, e--rich ligand? (e.g., Buchwald-type, NHC) catalyst_system->sub_catalyst1 sub_catalyst4 Catalyst Deactivation? (See Problem 2) catalyst_system->sub_catalyst4 Reaction Stalls? conditions_check 4. Optimize Reaction Conditions (Temperature, Time, Concentration) success Reaction Optimized conditions_check->success Optimized sub_catalyst1->catalyst_system No, Change Ligand sub_catalyst2 Pd Source: Using efficient precatalyst? (e.g., G3/G4 Palladacycle) sub_catalyst1->sub_catalyst2 Yes sub_catalyst2->catalyst_system No, Change Precursor sub_catalyst3 Catalyst Loading: Screen 1-4 mol%? sub_catalyst2->sub_catalyst3 Yes sub_catalyst3->catalyst_system No Improvement sub_catalyst3->conditions_check Screened sub_catalyst4->conditions_check

Caption: Troubleshooting workflow for low-yield reactions.

Data Summary and Starting Conditions

The following table provides recommended starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions. These are general guidelines and may require further optimization for your specific coupling partners.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Key Considerations
Pd Precatalyst SPhos Pd G3 or RuPhos Pd G3XPhos Pd G3 or tBuXPhos Pd G3G3/G4 precatalysts ensure efficient and clean generation of the active Pd(0) species.[8]
Ligand SPhos or RuPhosXPhos or tBuXPhosBulky, electron-rich phosphines are essential for activating C-Cl bonds.[2][5]
Catalyst Loading 1.5 - 2.5 mol% 1.0 - 2.0 mol% Start here for screening. Aim to reduce to <0.5 mol% upon optimization.[13][14]
Base K₃PO₄ or K₂CO₃ (aq. solution)NaOtBu or LHMDSThe base choice is critical and substrate-dependent. Stronger bases like NaOtBu are common for aminations.[3][8]
Solvent Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OToluene or DioxaneSolvent choice affects solubility and reactivity. Water is often beneficial in Suzuki couplings.[9][15][16]
Temperature 90 - 110 °C100 - 120 °CHigher temperatures are generally needed for aryl chlorides.[2][8]

Experimental Protocols

Protocol 1: General Workflow for Catalyst Loading Optimization

This protocol describes a systematic approach to finding the optimal catalyst loading for your reaction.

G A 1. Initial Screen (High Loading) Run reaction at 2.5 mol% Pd. Goal: Confirm feasibility. B 2. Coarse Optimization Test 2.0, 1.5, 1.0, 0.5 mol%. Goal: Identify effective range. A->B Success? C 3. Fine Optimization Test in 0.1-0.2% increments around best result from Step 2. B->C Range Found D 4. Confirmation Run Run optimized loading on a larger scale (3-5x). C->D Optimum Found E Final Optimized Loading D->E Reproducible?

Caption: Catalyst loading optimization workflow.

Methodology:

  • Feasibility Test: Set up the reaction on a small scale (e.g., 0.5 mmol of this compound) using a relatively high catalyst loading (e.g., 2.5 mol%). The goal is to confirm the chosen ligand, base, and solvent system can produce the desired product. If no product is formed, revisit the troubleshooting guide (Problem 1).

  • Range Finding: Once feasibility is confirmed, set up a parallel series of reactions with decreasing catalyst loading (e.g., 2.0%, 1.5%, 1.0%, 0.5%). Monitor each reaction by TLC or LC-MS at set time points (e.g., 2h, 6h, 24h).

  • Identify Optimum Range: Analyze the yield and impurity profile for each loading. Determine the lowest catalyst loading that provides a high yield in a reasonable timeframe. For example, if 1.0% gives 95% yield in 6h and 0.5% gives 80% yield in 24h, the optimal range is likely between 0.5% and 1.0%.

  • Fine-Tuning: Perform another small set of experiments within the identified optimal range (e.g., 0.9%, 0.8%, 0.7%) to pinpoint the ideal loading that balances reaction efficiency with cost.

  • Scale-Up Confirmation: Validate the final optimized catalyst loading on a slightly larger scale to ensure reproducibility before moving to preparative scale.

Protocol 2: Representative Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[17]

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)
  • SpringerLink. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.).
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Diva-Portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Journal of the American Chemical Society. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. JACS.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.
  • ResearchGate. (n.d.). Optimization of amount of the catalyst loading | Download Table.
  • ChemRxiv. (2019).
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Benchchem. (2025). Technical Support Center: Overcoming Low Reactivity of 3,5-Dichlorotoluene in Coupling Reactions. Benchchem.

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Technical Support Center: Overcoming Challenges in the Fluorination of Dichlorinated Anisoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of fluorinating dichlorinated anisoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to incorporate fluorine atoms into these important scaffolds. The fluorination of dichlorinated anisoles, typically proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism known as the Halex reaction, is a powerful transformation but is often fraught with challenges ranging from low reactivity to poor regioselectivity.[1][2]

This resource synthesizes established principles with practical, field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My fluorination reaction is not proceeding, and I'm recovering my starting dichlorinated anisole. What are the most common initial checks?

A1: The most frequent culprits for a stalled Halex reaction are moisture and the quality of your fluoride source.

  • Anhydrous Conditions: Fluoride anions are strongly solvated by water, which significantly reduces their nucleophilicity.[3] Ensure all glassware is rigorously oven- or flame-dried, and use anhydrous solvents.

  • Fluoride Salt Preparation: The physical state and preparation of your fluoride salt (most commonly potassium fluoride, KF) are critical.[4] Spray-dried KF is often preferred due to its high surface area. Consider grinding and drying the KF under a high vacuum before use.

  • Reagent Quality: Verify the purity of your dichlorinated anisole and the activity of your phase-transfer catalyst, if used.

Q2: Which fluoride source should I use: KF, CsF, or a tetraalkylammonium fluoride?

A2: The choice depends on the required reactivity and budget.

  • Potassium Fluoride (KF): The most common and cost-effective choice.[2] Its effectiveness is highly dependent on being anhydrous and having a high surface area.

  • Cesium Fluoride (CsF): More soluble and generally more reactive than KF, but also more expensive. It can be effective in cases where KF fails.[2]

  • Tetrabutylammonium Fluoride (TBAF): A soluble, homogenous source of fluoride. However, it is hygroscopic and can introduce complications with water. It is also thermally less stable than inorganic fluorides.

Q3: Is a phase-transfer catalyst (PTC) necessary?

A3: Often, yes. Halex reactions are typically heterogeneous, with a solid inorganic fluoride salt in a liquid organic phase.[2] A PTC, such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium chloride or tetraphenylphosphonium bromide), facilitates the transfer of the fluoride anion into the organic solvent, thereby increasing the reaction rate.[4][5]

Q4: What is the best solvent for fluorinating dichlorinated anisoles?

A4: High-boiling, polar aprotic solvents are standard for Halex reactions as they can effectively solvate the cationic counter-ion of the fluoride salt and withstand the high temperatures often required.[1][6]

  • Dimethyl Sulfoxide (DMSO): Often gives dramatically higher yields compared to other solvents.[1][6]

  • N,N-Dimethylformamide (DMF)

  • Sulfolane [5]

  • N-Methyl-2-pyrrolidone (NMP)

Q5: I'm getting a mixture of monofluorinated isomers. How can I control regioselectivity?

A5: Regioselectivity is dictated by the electronic properties of the anisole ring. The chlorine atom that is ortho or para to the electron-withdrawing nitro group (if present) or activated by the methoxy group's resonance effect will be preferentially substituted. For dichlorinated anisoles, the relative activation of the two chlorine atoms determines the product ratio. Fine-tuning temperature, solvent, and catalyst can sometimes influence the isomeric ratio. Computational studies can also help predict the more reactive site.[2]

In-Depth Troubleshooting Guide

Issue 1: Low Conversion and/or Slow Reaction Rate

Symptom: After the standard reaction time (e.g., 12-24 hours) at elevated temperatures (e.g., 150-220 °C), analysis (GC or TLC) shows a significant amount of unreacted dichlorinated anisole.

Causality & Mechanistic Insight

The Halex reaction is an SNAr process. The rate-determining step is the nucleophilic attack of the fluoride anion on the electron-deficient aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex.[7][8] The stability of this complex is crucial. The reaction rate is influenced by:

  • Fluoride Nucleophilicity: As mentioned, water severely hampers the fluoride ion's ability to act as a nucleophile.[3]

  • Fluoride Availability: The concentration of "naked" fluoride anions in the organic phase is often the limiting factor.[2]

  • Temperature: A high activation energy barrier must be overcome, necessitating high reaction temperatures.[1][2]

Workflow for Troubleshooting Low Conversion

G cluster_corrective_actions Corrective Actions start Low Conversion Observed check_anhydrous Verify Anhydrous Conditions (Solvent & Glassware) start->check_anhydrous check_kf Assess KF Quality (Spray-dried? Ground & Dried?) check_anhydrous->check_kf Conditions are Dry add_ptc Introduce/Optimize Phase-Transfer Catalyst (PTC) check_kf->add_ptc KF is High Quality increase_temp Increase Reaction Temperature (in 10-20°C increments) add_ptc->increase_temp PTC is Used/Optimized change_solvent Switch to a Higher-Boiling/More Polar Solvent (e.g., DMSO, Sulfolane) increase_temp->change_solvent Max Temp Reached Still Low Conversion use_csf Consider a More Reactive Fluoride Source (CsF) change_solvent->use_csf Solvent Change Ineffective success Reaction Optimized use_csf->success Conversion Improves

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Protocols & Solutions
  • Rigorous Drying Protocol:

    • Glassware: Oven-dry all glassware at 120°C overnight or flame-dry under vacuum immediately before use. Assemble the apparatus hot under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over CaH₂ for DMF, or using molecular sieves).

    • Reagents: Dry the potassium fluoride under high vacuum at >100°C for several hours.

  • Phase-Transfer Catalyst Optimization:

    • Screening: If no PTC was used, add 5-10 mol% of a thermally stable PTC like Tetraphenylphosphonium Bromide.

    • Loading: If a PTC is already in use, ensure the loading is adequate. Sometimes, increasing the loading to 15 mol% can be beneficial. Be aware that some PTCs, like certain quaternary ammonium salts, may not be stable at very high temperatures.[4]

  • Temperature and Pressure:

    • Stepwise Increase: Cautiously increase the reaction temperature. Monitor for potential side reactions or decomposition.

    • Sealed Vessel: If the boiling point of the solvent is a limitation, consider running the reaction in a sealed pressure vessel to reach higher temperatures.

Issue 2: Poor Regioselectivity in Monofluorination

Symptom: The reaction produces two or more monofluorinated isomers of the dichlorinated anisole, making purification difficult and lowering the yield of the desired product.

Causality & Mechanistic Insight

In dichlorinated anisoles, the positions of the two chlorine atoms relative to the activating methoxy group (-OCH₃) determine their reactivity towards nucleophilic attack. The methoxy group is an activating group for electrophilic substitution but can influence SNAr reactions as well. The chlorine atom ortho or para to an electron-withdrawing group is most readily displaced. In the absence of a strong withdrawing group, the relative stability of the Meisenheimer complex for attack at each chlorinated position governs the outcome.

  • Electronic Effects: The stability of the negative charge in the Meisenheimer intermediate is key. The position that better stabilizes this charge through resonance or inductive effects will be favored.[9]

  • Steric Hindrance: A chlorine atom in a sterically hindered position may react more slowly.

Decision Tree for Optimizing Regioselectivity

G cluster_optimization_path Optimization Path start Poor Regioselectivity Observed lower_temp Lower Reaction Temperature start->lower_temp kinetic_vs_thermo Assess Kinetic vs. Thermodynamic Control (Analyze at different time points) lower_temp->kinetic_vs_thermo Selectivity Improves change_catalyst Screen Different Phase-Transfer Catalysts lower_temp->change_catalyst Selectivity Unchanged, Rate Decreases kinetic_vs_thermo->change_catalyst change_solvent Vary Solvent Polarity change_catalyst->change_solvent Minor Improvement accept_mixture Optimize for Separation (e.g., Crystallization, Chromatography) change_solvent->accept_mixture No Significant Improvement

Caption: Decision tree for improving regioselectivity.

Detailed Protocols & Solutions
  • Exploit Temperature Dependence:

    • Kinetic Control: Lowering the reaction temperature often enhances selectivity in favor of the kinetically preferred product (the one formed via the lower energy activation barrier). Run a series of reactions at incrementally lower temperatures (e.g., 160°C, 140°C, 120°C) and monitor the isomeric ratio.

  • Solvent and Catalyst Effects:

    • The solvent can influence the dissociation of the ion pair (e.g., K⁺F⁻) and the solvation of the transition state, which can subtly alter regioselectivity.

    • The size and nature of the PTC cation can also play a role. Compare a small cation (Tetrabutylammonium) with a large one (Tetraphenylphosphonium).

  • Alternative Synthetic Routes: If regioselectivity cannot be controlled, consider an alternative strategy, such as starting with a different isomer or using a directing group that can be removed later.

Issue 3: Formation of Side Products (e.g., Tar, Over-fluorination)

Symptom: The crude reaction mixture is dark (tar formation), and/or GC-MS analysis shows the presence of difluorinated or other unexpected byproducts.

Causality & Mechanistic Insight
  • Tar Formation: Often results from thermal decomposition of the solvent (e.g., DMAc, DMF) or substrate at very high temperatures, especially in the presence of a strong base (fluoride).[5]

  • Over-fluorination: Once the first chlorine is replaced by fluorine, the resulting fluoro-chloro-anisole can undergo a second substitution. Fluorine is a strongly electron-withdrawing atom, which activates the ring for further nucleophilic attack, though this second substitution is generally slower.[8]

  • Hydrolysis: If moisture is present, the desired product can be hydrolyzed to the corresponding phenol.

Table: Troubleshooting Common Side Products
Side ProductPotential Cause(s)Proposed Solution(s)
Tar/Polymer Reaction temperature too high; Prolonged reaction time.Lower the temperature; Reduce reaction time by using a more active catalyst system (e.g., CsF or a better PTC); Ensure the reaction is run under an inert atmosphere.
Difluorinated Product High temperature; Excess fluorinating agent; High conversion.Carefully control the stoichiometry of the fluoride source (use 1.0-1.2 equivalents for monofluorination); Lower the reaction temperature; Stop the reaction at partial conversion of the starting material to maximize monofluoride yield.
Hydroxy-dichloro-anisole Presence of water in the reaction mixture.Implement rigorous anhydrous techniques for all reagents, solvents, and glassware.[10]
Protodehalogenation Presence of a hydrogen source.Ensure the solvent is anhydrous and the reaction is protected from atmospheric moisture.

Analytical Methods for Reaction Monitoring

Effective troubleshooting requires accurate monitoring.

  • Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): The primary tool for monitoring reaction progress. It allows for the quantification of starting material, desired product(s), and byproducts.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the consumption of starting material and the appearance of new spots.

  • ¹⁹F NMR Spectroscopy: An invaluable tool for identifying and quantifying fluorinated compounds. The chemical shift of the fluorine atom provides information about its electronic environment, confirming its position on the aromatic ring.

  • Ion-Selective Electrode (ISE): Can be used to measure the concentration of free fluoride ions in solution, though this is less common for in-process monitoring of organic reactions.[11]

References

  • Confusing Fluoride-Halex Procedure. PTC Organics, Inc.

  • Technical Support Center: Fluorination Reactions. Benchchem.

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.

  • Halex Comparative Reaction. gChem Global.

  • Halex Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Fluorination of anisole with 22-1a, d, e. ResearchGate.

  • Halex Reaction. gChem Global.

  • An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process. Scientific Update.

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.

  • Catalysis for Fluorination and Trifluoromethylation. PMC - NIH.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.

  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Alfa Chemistry.

  • Contemporary synthetic strategies in organofluorine chemistry. Nature.

  • Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.

  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC - NIH.

  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH.

  • Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PMC - NIH.

  • ANALYTICAL METHODS. Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. NCBI Bookshelf.

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Technical Support Center: Degradation Studies of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the stability of 3,5-Dichloro-2-fluoroanisole under stress conditions. This document is designed for researchers, stability scientists, and drug development professionals to provide both foundational guidance and in-depth troubleshooting for forced degradation studies. Our goal is to equip you with the scientific rationale and practical methodologies needed to predict degradation pathways, develop stability-indicating analytical methods, and understand the intrinsic stability of this molecule.

Frequently Asked Questions (FAQs): The Foundations of Forced Degradation

This section addresses common high-level questions regarding the principles and objectives of stress testing.

Q1: Why is a forced degradation study necessary for a molecule like this compound?

A forced degradation or stress testing study is a regulatory requirement and a critical component of early-phase drug development.[1] These studies deliberately expose the molecule to harsh conditions—such as acid, base, oxidation, light, and heat—to accelerate its decomposition.[1][2][3] The primary objectives are:

  • To Identify Potential Degradants: This helps in understanding what impurities might form under long-term storage conditions.[1][4]

  • To Elucidate Degradation Pathways: Understanding the chemical reactions that lead to degradation is crucial for formulation and packaging development.[4]

  • To Develop and Validate Stability-Indicating Analytical Methods: The study ensures that the chosen analytical method (e.g., HPLC) can separate the intact drug from all potential degradation products, proving the method is "stability-indicating."[1][5]

  • To Understand the Intrinsic Stability of the Molecule: It reveals the molecule's inherent vulnerabilities, guiding handling and storage conditions.[2]

Q2: What is a reasonable and acceptable level of degradation to aim for in these experiments?

The industry-accepted range for meaningful degradation is between 5% and 20%.[1][5][6]

  • Below 5%: Insufficient degradation may not generate enough of the primary degradants to be reliably detected and characterized.

  • Above 20%: Excessive degradation can lead to the formation of secondary or tertiary degradants, which may not be relevant to real-world storage conditions and can complicate the interpretation of primary degradation pathways.[6] The goal is to generate primary degradants in a controlled manner.[2]

Q3: My compound, this compound, is poorly soluble in water. How does this impact my hydrolysis experiments?

This is a common challenge with non-polar or semi-polar organic molecules. Direct suspension in aqueous acidic or basic solutions will lead to poor and irreproducible results due to limited interaction. The standard practice is to use a co-solvent to achieve solubility.[2][6]

  • Recommended Co-solvents: Acetonitrile (ACN) or Methanol (MeOH) are excellent choices as they are miscible with water and generally stable under typical stress conditions.

  • Causality: Using a co-solvent ensures the molecule is fully dissolved, maximizing its exposure to the stress agent (H+ or OH- ions) and leading to a homogenous reaction. Always run a control with the co-solvent alone to ensure it doesn't degrade or produce interfering peaks in your chromatogram.

Q4: What should I do if I observe no degradation under the initial stress conditions?

If the molecule proves to be highly stable, you should systematically increase the severity of the conditions.[2][6] This can be achieved by:

  • Increasing the concentration of the stress agent (e.g., from 0.1 M HCl to 1.0 M HCl).

  • Increasing the temperature (e.g., from 60°C to 80°C).[4][6]

  • Extending the duration of the exposure.

Conversely, if degradation is too rapid, you must use milder conditions to achieve the target 5-20% range.[4]

Troubleshooting Guide: Navigating Stress-Specific Challenges

This section provides detailed guidance in a Q&A format for each major stress condition.

Hydrolytic Degradation (Acid & Base)

Q: I've set up my acidic hydrolysis with 0.1 M HCl at 60°C, but my mass balance is significantly below 90%. What could be the cause?

A: Poor mass balance is a common issue that requires systematic investigation.[1] For a halogenated aromatic like this compound, consider these possibilities:

  • Formation of a Non-UV Active Degradant: The primary expected degradation product is 3,5-Dichloro-2-fluorophenol, formed by the cleavage of the anisole's ether linkage. While this phenol should be UV active, subsequent reactions could lead to products without a strong chromophore.

  • Formation of a Volatile Product: While less likely for the primary phenol degradant, secondary degradation could produce more volatile compounds not retained by a standard reversed-phase HPLC column. Consider analysis by GC-MS.[7]

  • Precipitation of Degradant: The degradation product may be less soluble than the parent compound in your stressed sample matrix. Visually inspect the sample for any precipitate. If observed, you may need to dissolve the final sample in a stronger organic solvent before analysis.

  • Degradant Adsorption: The degradant may be adsorbing to the vial surface or the HPLC column. Using silanized vials can help, and evaluating different column chemistries may be necessary.

Q: What is the most likely site of attack on the molecule under hydrolytic conditions?

A: For an anisole derivative, the ether linkage (O-CH₃) is the most susceptible to both acid-catalyzed and base-catalyzed hydrolysis. The reaction proceeds via nucleophilic attack on the methyl carbon or the aromatic carbon bonded to the ether oxygen. The expected primary product is 3,5-Dichloro-2-fluorophenol .

Oxidative Degradation

Q: I used 3% hydrogen peroxide (H₂O₂) at room temperature and saw over 50% degradation in just a few hours. How can I better control the reaction?

A: Rapid oxidative degradation indicates high susceptibility. To achieve the target 5-20% degradation, you need to reduce the reaction rate. Consider the following adjustments:

  • Lower H₂O₂ Concentration: Decrease the concentration to 1% or even 0.3%.

  • Lower the Temperature: Conduct the experiment at a controlled, lower temperature (e.g., 5°C in a refrigerator). Oxidative reactions can be highly temperature-dependent.

  • Reduce Exposure Time: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr) to find the optimal duration.

Q: Are there potential oxidative degradation pathways other than reactions at the aromatic ring?

A: Yes. While hydroxylation of the aromatic ring is a possibility, the electron-withdrawing halogens make the ring less reactive. Key potential pathways include:

  • Oxidative Cleavage of the Ether Bond: Similar to hydrolysis, oxidation can lead to the formation of 3,5-Dichloro-2-fluorophenol.

  • Oxidation of the Methyl Group: The methyl group of the anisole could be oxidized to a hydroxymethyl group (-CH₂OH), then to a formyl group (-CHO), and finally to a carboxylic acid group (-COOH). This would result in 3,5-dichloro-2-fluorobenzoic acid.

  • Ring Opening: Under very harsh oxidative conditions, cleavage of the aromatic ring can occur, but this typically results in small, non-specific fragments and is considered excessive degradation.

Thermal Degradation

Q: I heated my solid sample at 80°C for 7 days and saw no significant degradation. What does this tell me, and what should I do next?

A: This indicates that this compound is highly stable in its solid form at this temperature. This is valuable information for determining storage conditions. To induce degradation, you must apply more stress:

  • Increase Temperature: Test at higher temperatures, such as 100°C or 120°C, while being mindful of the compound's melting point.

  • Test in Solution: Thermal degradation is often accelerated in solution. Dissolve the compound in a suitable, high-boiling point solvent (e.g., propylene glycol, polyethylene glycol) and heat the solution.

  • Combine with Humidity: Perform the thermal stress test in a humidity chamber (e.g., 60°C / 75% RH) to evaluate the combined effect of heat and moisture.[6]

Q: Could thermal stress lead to dechlorination or defluorination?

A: It's possible, but unlikely under typical solid-state thermal stress conditions below the decomposition temperature. The Carbon-Fluorine bond is exceptionally strong and resistant to thermal cleavage. The Carbon-Chlorine bond is weaker and more susceptible. If degradation occurs, dechlorination is a more probable pathway than defluorination.[8] Any observed products should be analyzed by mass spectrometry to confirm their elemental composition.

Photolytic Degradation

Q: My compound shows significant degradation under UV light but not under visible light. How should I interpret and report this?

A: This is a key finding. It indicates that the molecule's chromophore absorbs energy in the UV region, leading to a photochemical reaction, but is stable to visible light.

  • Interpretation: The molecule is photosensitive, specifically to UV wavelengths. This has direct implications for manufacturing and packaging, suggesting that UV-protective materials (e.g., amber glass) are required.

  • Reporting: Report the results from both conditions as specified by ICH Q1B guidelines.[6] Clearly state that degradation was observed only under UV exposure and quantify the extent of degradation and the major degradants formed.

Q: What is a plausible mechanism for photolytic degradation of this molecule?

A: Photodegradation often proceeds via radical mechanisms. The most likely pathway involves the homolytic cleavage of the weakest bond that can absorb photonic energy. For this compound, the aryl-chlorine bond is more susceptible to cleavage than the stronger aryl-fluorine or C-O bonds. This could lead to a reductive dehalogenation pathway, where a chlorine atom is replaced by a hydrogen atom from the solvent, forming 3-Chloro-2-fluoroanisole or 5-Chloro-2-fluoroanisole .

Analytical Method Troubleshooting

Q: I am developing an HPLC-UV method. How do I ensure it is stability-indicating?

A: A method is proven to be stability-indicating through a process of peak purity analysis.

  • Analyze Stressed Samples: Inject samples from all stress conditions where degradation was observed.

  • Check for Resolution: Ensure that all degradant peaks are well-resolved from the main peak (Resolution > 1.5).

  • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main this compound peak in all stressed samples. The peak should not show any signs of co-elution (e.g., a non-zero purity angle or threshold).

  • Mass Balance: Calculate the mass balance. A result close to 100% indicates that all major degradants are being detected and quantified.[1]

Q: My mass spectrometry data for a degradant shows a molecular ion peak that is different from what I predicted. What are the next steps?

A: Unexpected mass spectrometry results are common in degradation studies.

  • Confirm Isotopic Pattern: For a compound containing two chlorine atoms, the molecular ion cluster should have a characteristic M, M+2, and M+4 pattern. If a degradant has lost one chlorine atom, this pattern will change to an M and M+2 pattern. This is a powerful diagnostic tool.[9]

  • Consider Adduct Formation: The observed ion may not be [M+H]⁺ or [M-H]⁻. It could be an adduct with solvent or buffer ions, such as [M+Na]⁺ or [M+CH₃CN+H]⁺.

  • High-Resolution MS (HRMS): If available, use HRMS to obtain an accurate mass measurement. This allows you to determine the elemental formula of the degradant and confidently distinguish between, for example, the addition of an oxygen atom versus the loss of two hydrogen atoms.

  • Tandem MS (MS/MS): Fragment the molecular ion to obtain structural information. The fragmentation pattern can help identify the core structure of the degradant and the location of any chemical changes.

Experimental Protocols & Data Visualization

Recommended Starting Conditions for Stress Testing

The following table provides scientifically grounded starting points for your experiments. The goal is to achieve 5-20% degradation.[1][3][5][6] Adjust conditions as needed based on initial results.

Stress ConditionReagent/ParameterConcentration/LevelTemperatureRecommended Duration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M60°C24 - 72 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M60°C24 - 72 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% v/vRoom Temp24 hours
Thermal (Solid) Dry HeatN/A80°C7 days
Thermal (Solution) In 50:50 ACN:WaterN/A80°C7 days
Photolytic ICH Q1B Option 1≥ 1.2 million lux·hr (Visible) & ≥ 200 W·hr/m² (UVA)Room TempAs per guideline
Step-by-Step Protocol: Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile (ACN).

  • Stress Sample: In a 10 mL volumetric flask, add 1 mL of the stock solution. Add 4 mL of ACN and 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 mg/mL of the compound in 50:50 ACN:Water with 0.1 M HCl.

  • Control Sample: Prepare a control sample similarly but replace the 0.2 M HCl with purified water.

  • Incubation: Cap the flasks tightly and place them in a calibrated oven or water bath at 60°C.

  • Time Points: Withdraw aliquots at T=0, 24, 48, and 72 hours.

  • Neutralization: Immediately cool the aliquot to room temperature. Transfer 1 mL to an HPLC vial and neutralize by adding 0.1 mL of 1.0 M NaOH. This step is critical to stop the degradation reaction.

  • Analysis: Analyze the neutralized sample by your validated stability-indicating HPLC method.

Visualizing Workflows and Pathways

A clear understanding of the experimental flow and potential chemical transformations is essential.

Diagram 1: General Forced Degradation Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxid Oxidative (3% H2O2, RT) Stock->Oxid Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Control Control (No Stress) Stock->Control Quench Quench / Neutralize (If Applicable) Acid->Quench Base->Quench Oxid->Quench Thermal->Quench Photo->Quench Control->Quench HPLC HPLC-PDA Analysis Quench->HPLC Purity Peak Purity Assessment HPLC->Purity ID LC-MS for Degradant ID HPLC->ID

Caption: A generalized workflow for conducting forced degradation studies.

Diagram 2: Hypothesized Hydrolytic Degradation Pathway

G cluster_reactants Reactant cluster_products Product A This compound B 3,5-Dichloro-2-fluorophenol A->B  H+ or OH- (Ether Cleavage)

Caption: The primary hypothesized pathway for hydrolytic degradation.

Diagram 3: Hypothesized Photolytic Degradation Pathway

G cluster_reactants Reactant cluster_products Product A This compound B 3-Chloro-2-fluoroanisole A->B  hν (UV Light) (Reductive Dechlorination)

Caption: A potential pathway for photolytic degradation via dechlorination.

References

  • Alsante, K. M., et al. (2011). Chapter 3: Degradation and impurity analysis for pharmaceutical drug candidates. In Handbook of Modern Pharmaceutical Analysis (pp. 59-169). Elsevier.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00046.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Chowdary, K., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharma Focus Asia. Retrieved from [Link]

  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997).
  • Ren, Y., et al. (2021). Insight into efficient degradation of 3,5-dichlorosalicylic acid by Fe-Si-B amorphous ribbon under neutral condition.
  • Führer, U., Deissler, A., & Ballschmiter, K. (1996). Determination of biogenic halogenated methyl-phenyl ethers (halogenated anisoles) in the picogram m(-3) range in air. Analytical and Bioanalytical Chemistry, 354(3), 333-343.
  • Li, H., et al. (2025). Unveiling the degradation mechanism of 3,5-dichloroaniline: Activated sludge acclimation, strain isolation and gene cloning.
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  • MDPI. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Molecules, 27(15), 4983.
  • OSTI.GOV. (1996). Determination of biogenic halogenated methyl-phenyl ethers (halogenated anisoles) in the picogram m{sup -3} range in air. (Journal Article).
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  • Patel, Y., et al. (2011). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 4(4), 498-506.
  • ResearchGate. (n.d.). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Request PDF.
  • Helmholtz-Centre for Environmental Research - UFZ. (n.d.). Publication Index. Retrieved from [Link]

  • ResearchGate. (n.d.).
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  • ResearchGate. (n.d.). Photochemical fate and photocatalysis of 3,5,6-trichloro-2-pyridinol, degradation product of chlorpyrifos. Request PDF.
  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One, 7(10), e47205.
  • MDPI. (2021). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes.
  • ResearchGate. (n.d.). Degradation of organic filter 2-Phenylbenzidazole-5-Sulfonic acid by light-driven free chlorine process: Reactive species and mechanisms. Request PDF.
  • Bempelou, E. D., et al. (2017). Biodegradation of chlorpyrifos and its metabolite TCP by the epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra.
  • Kuhlmann, J. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 151, 107-114.
  • PubMed. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01.
  • Kammlander, B., et al. (2021). Thermal degradation of lead halide perovskite surfaces.
  • Merck Millipore. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01.

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Alternative solvents for the synthesis of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Dichloro-2-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our focus is on exploring alternative, greener solvent systems to replace conventional dipolar aprotic solvents, while ensuring scientific integrity and robust experimental design.

I. Frequently Asked Questions (FAQs)

Q1: What are the conventional solvents used for the synthesis of this compound and what are their drawbacks?

The synthesis of this compound from a suitable precursor, such as 1,3,5-trichloro-2-fluorobenzene, is a nucleophilic aromatic substitution (SNAr) reaction. Conventionally, this reaction is performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[1] These solvents are favored because they effectively solvate the cation of the nucleophile (e.g., sodium methoxide), thereby increasing the reactivity of the methoxide anion.

However, these traditional solvents have significant drawbacks:

  • Toxicity: Many dipolar aprotic solvents are classified as reproductive toxins and have other health concerns.[2]

  • Environmental Impact: They are often derived from petrochemical sources and are not readily biodegradable, posing environmental risks.

  • Safety: Some can have high boiling points, making them difficult to remove, and can also pose safety risks under certain reaction conditions.[3]

Q2: What are the promising green alternative solvents for this synthesis?

Several greener alternatives to conventional dipolar aprotic solvents are emerging for SNAr reactions. These include:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ has a favorable safety profile and is biodegradable.[2] It has been successfully used in various SNAr reactions.[3][4][5][6]

  • Polyethylene Glycol (PEG-400): A non-toxic, biodegradable, and inexpensive polymer, PEG-400 has been shown to be an effective medium for SNAr reactions, often leading to excellent yields in short reaction times.[7]

  • γ-Valerolactone (GVL): A bio-based solvent with low toxicity and good thermal stability.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether solvent that is a more sustainable alternative to THF.

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials.[8][9][10][11]

  • Ionic Liquids (ILs): Salts with low melting points, ILs offer advantages such as negligible vapor pressure and high thermal stability. They can be tailored for specific reactions.

Q3: How does the choice of solvent impact the SNAr reaction for synthesizing this compound?

The solvent plays a crucial role in an SNAr reaction by stabilizing the charged intermediate, known as the Meisenheimer complex.[12] Polar aprotic solvents are effective because they can solvate the cation of the nucleophile without strongly solvating the anion, thus enhancing its nucleophilicity.[13]

When considering alternative solvents:

  • Polarity: The solvent must be polar enough to dissolve the reactants and stabilize the Meisenheimer complex.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction.[14][15] This is why aprotic alternatives are generally preferred.

  • Reactivity with Base: Some solvents, like Cyrene™, can be unstable in the presence of strong bases, leading to decomposition or polymerization.[2][3] Reaction conditions, such as temperature and reaction time, must be carefully controlled.

II. Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Insufficient Nucleophile Reactivity: The methoxide anion may not be sufficiently reactive. This can be due to poor solubility of the sodium methoxide or deactivation by trace amounts of protic solvents.

  • Poor Solvent Choice: The chosen alternative solvent may not be polar enough to stabilize the Meisenheimer complex effectively.

  • Low Reaction Temperature: SNAr reactions on polychlorinated aromatic rings often require elevated temperatures to proceed at a reasonable rate.[1]

  • Deactivated Substrate: The combination of two chlorine atoms and a fluorine atom on the benzene ring influences the electrophilicity of the carbon atoms. While halogens are generally electron-withdrawing, their activating effect in SNAr can be moderate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry the solvent and glassware thoroughly to remove any water, which can consume the methoxide and protonate the nucleophile.

  • Increase Nucleophile Concentration: Use a slight excess of sodium methoxide.

  • Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and potential side reactions.

  • Re-evaluate Solvent: If conversion remains low, consider a more polar alternative solvent from the green solvent list. A small amount of a traditional dipolar aprotic solvent can sometimes be used as an additive to improve reaction rates in a more benign bulk solvent.[16]

Problem 2: Formation of Side Products

Possible Causes:

  • Reaction with Solvent: Some solvents, particularly those with reactive functional groups, may react with the strong nucleophile. For instance, Cyrene™ can undergo base-catalyzed polymerization.[3]

  • Multiple Substitution: If the reaction temperature is too high or the reaction time is too long, a second substitution of a chlorine or fluorine atom by methoxide could occur, leading to dimethoxy- or trimethoxy- substituted products.

  • Hydrolysis: If water is present, hydrolysis of the starting material or product can occur, leading to the formation of phenolic byproducts.

Troubleshooting Steps:

  • Control Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to avoid over-reaction.

  • Solvent Stability: When using solvents like Cyrene™ with a strong base, shorter reaction times are crucial to prevent solvent decomposition.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Problem 3: Difficult Product Isolation and Purification

Possible Causes:

  • High-Boiling Point Solvents: Some green solvents, like PEG-400 and some DESs, have very low vapor pressure, making them difficult to remove by distillation.

  • Product Solubility: The product may be highly soluble in the alternative solvent, making extraction or precipitation inefficient.

  • Emulsion Formation during Workup: The properties of some alternative solvents can lead to the formation of stable emulsions during aqueous workup.

Troubleshooting Steps:

  • Aqueous Workup: For water-soluble solvents like Cyrene™ and PEG-400, product isolation can often be achieved by pouring the reaction mixture into water and collecting the precipitated product by filtration.[3]

  • Extraction with a Suitable Organic Solvent: If the product does not precipitate, perform a liquid-liquid extraction. You may need to screen several extraction solvents to find one that provides good partitioning and avoids emulsion formation.

  • Chromatography: If simple extraction and precipitation are insufficient, column chromatography is a reliable method for purification.

III. Experimental Protocols & Data

Conventional Synthesis Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 3,5-dichloroanisole and serves as a baseline for comparison with alternative solvents.[17]

Reaction: Nucleophilic aromatic substitution of 1,3,5-trichloro-2-fluorobenzene with sodium methoxide.

Materials:

  • 1,3,5-trichloro-2-fluorobenzene

  • Sodium methoxide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ice water

  • Dichloromethane (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trichloro-2-fluorobenzene in anhydrous DMSO.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous mixture with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Alternative Solvent Comparison

The following table summarizes the properties and potential considerations for using alternative solvents in the synthesis of this compound.

SolventTypeKey AdvantagesPotential Challenges
Cyrene™ Bio-based dipolar aproticBiodegradable, low toxicity[2]Unstable in the presence of strong bases, may require shorter reaction times[2][3]
PEG-400 PolymerNon-toxic, biodegradable, inexpensive[7]High boiling point, difficult to remove by distillation
Choline Chloride:Urea (1:2) Deep Eutectic SolventBiodegradable, low cost, non-toxic[8][9]Can be viscous, may require higher temperatures
[bmim][PF6] Ionic LiquidHigh thermal stability, negligible vapor pressureHigher cost, potential for fluorine exchange

IV. Visualization of Experimental Workflow

Workflow for Solvent Screening

The following diagram outlines a logical workflow for screening alternative solvents for the synthesis of this compound.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Isolation Start Select Alternative Solvents (e.g., Cyrene™, PEG-400, DES) Reaction_Setup Set up small-scale reactions (constant substrate, nucleophile, temp) Start->Reaction_Setup Monitoring Monitor reaction progress (TLC, GC-MS) at set time points Reaction_Setup->Monitoring Analysis Analyze conversion and side products Monitoring->Analysis Promising_Solvents Identify promising solvents (>50% conversion, minimal side products) Analysis->Promising_Solvents Temp_Opt Optimize temperature Promising_Solvents->Temp_Opt Time_Opt Optimize reaction time Temp_Opt->Time_Opt Conc_Opt Optimize concentration Time_Opt->Conc_Opt Optimized_Conditions Select best solvent and conditions Conc_Opt->Optimized_Conditions Scale_Up Perform scale-up reaction Optimized_Conditions->Scale_Up Workup Develop workup and purification protocol Scale_Up->Workup Final_Product Characterize final product (NMR, MS, Purity) Workup->Final_Product

Caption: Workflow for screening and optimizing alternative solvents.

V. References

  • Citarella, A., Cavinato, M., Amenta, A., Nardini, M., Silvani, A., Passarella, D., & Fasano, V. (2024). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. European Journal of Organic Chemistry.

  • Expanding the use of cyrene as a solvent for sustainable organic synthesis. (n.d.). University of Minnesota.

  • Cyrene: a bio-based novel and sustainable solvent for organic synthesis. (2022). RSC Publishing.

  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. (2024). AIR Unimi.

  • Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. (2022). PMC - NIH.

  • Organic Syntheses Procedure. (n.d.).

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). PMC - NIH.

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Google Patents.

  • Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. Google Patents.

  • 3-CHLORO-2-FLUOROANISOLE synthesis. ChemicalBook.

  • Synthetic Strategies to Access Fluorinated Azoles. (2025). PMC - NIH.

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). ResearchGate.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2025). ResearchGate.

  • Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene. Google Patents.

  • Applications of Deep Eutectic Solvents Related to Health, Synthesis, and Extraction of Natural Based Chemicals. (n.d.). MDPI.

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions on Polychlorinated Thiophenes. Benchchem.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.

  • Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation. (2010). PubMed.

  • PEG 400 promoted nucleophilic substitution reaction of halides into organic azides under mild conditions. (2025). ResearchGate.

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. (2015). PubMed.

  • Deep Eutectic Solvents (DESs) and Their Applications. (2025). ResearchGate.

  • Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4′-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation. (2025). ResearchGate.

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC - PubMed Central.

  • Fluorinated 1,2,3-Triazoles from α-Fluoronitroalkenes as Surrogates of α-Fluoroalkynes via Regioselective Cycloaddition Reacti. ChemRxiv.

  • Deep eutectic solvents based on halogen bonding. (2024). ACS Fall 2025.

  • Application of Deep Eutectic Solvents in Polymer Synthesis. Progress in Chemistry.

  • Application of deep eutectic solvents (DES) in analytical chemistry. MOST Wiedzy.

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017). ResearchGate.

  • What is the Synthesis Method for 3', 5'-Dichloro-2, 2, Trifluoroacetophenone?. Guidechem.

  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024). YouTube.

  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses.

  • 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis. chemicalbook.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.

Sources

Managing regioselectivity in reactions with 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,5-Dichloro-2-fluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing regioselectivity in reactions with this versatile but complex building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Understanding the Reactivity of this compound

This compound presents a unique set of challenges and opportunities in chemical synthesis due to the interplay of its four substituents. The regiochemical outcome of any reaction is determined by the directing and activating or deactivating effects of the methoxy, fluorine, and two chlorine groups.

  • Methoxy Group (-OCH₃) at C1: A strong activating group and a powerful ortho, para-director due to its electron-donating resonance effect.

  • Fluorine Atom (-F) at C2: A deactivating group overall due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. It is also a potent directing group in metalation reactions.

  • Chlorine Atoms (-Cl) at C3 and C5: These are deactivating, ortho, para-directing groups. Their inductive effect withdraws electron density, while their lone pairs can participate in resonance.

The following sections provide detailed troubleshooting for common reaction classes.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on this compound is primarily governed by the strongly activating methoxy group. However, the deactivating nature of the halogens will necessitate more forcing conditions than for anisole itself.

Troubleshooting Guide & FAQs: Electrophilic Aromatic Substitution

Q1: I am planning a nitration/halogenation/Friedel-Crafts reaction. Where should I expect the electrophile to add?

A1: The primary sites for electrophilic attack are the C4 and C6 positions. The methoxy group is the most powerful directing group, and its ortho (C2, C6) and para (C4) positions are activated. Since the C2 position is already substituted with fluorine, substitution will be directed to C4 and C6. The chlorine atoms at C3 and C5 also direct ortho and para to themselves, which includes the C4 and C6 positions. Therefore, you will likely obtain a mixture of C4 and C6 substituted products.

Q2: My electrophilic substitution is sluggish and gives low yields. What can I do?

A2: The three halogen substituents are deactivating, which reduces the nucleophilicity of the aromatic ring. To improve reaction rates and yields, you may need to employ more forcing conditions compared to simpler anisoles. Consider the following:

  • Increase Reaction Temperature: Carefully increasing the temperature can overcome the activation energy barrier.

  • Use a Stronger Lewis Acid (for Friedel-Crafts): Switching to a more potent Lewis acid (e.g., AlCl₃ over FeCl₃) can enhance the electrophilicity of your reagent.

  • Use a More Potent Electrophile: For nitration, using a mixture of fuming nitric acid and concentrated sulfuric acid will generate a higher concentration of the nitronium ion (NO₂⁺).

Q3: How can I selectively obtain the C4 or C6 isomer?

A3: Achieving high regioselectivity between C4 and C6 can be challenging. The outcome is often dependent on the specific electrophile and reaction conditions.

  • Steric Hindrance: A bulky electrophile may preferentially attack the C4 position, which is sterically less encumbered than the C6 position adjacent to the methoxy group.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies for attack at the two positions. A systematic screen of solvents is recommended.

Logical Workflow for EAS Regioselectivity

Caption: Decision workflow for electrophilic aromatic substitution.

Section 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for functionalizing aromatic rings at positions adjacent to a directing metalation group (DMG). In this compound, both the methoxy and fluorine substituents can act as DMGs.

Troubleshooting Guide & FAQs: Directed ortho-Metalation

Q1: I want to perform a lithiation followed by quenching with an electrophile. Which position will be deprotonated?

A1: The regioselectivity of lithiation will be a competition between the directing effects of the methoxy and fluoro groups. In many systems, the directing power of fluorine is greater than that of the methoxy group.[1] However, the positions ortho to fluorine are C1 (substituted by -OCH₃) and C3 (substituted by -Cl). The methoxy group directs to C2 (substituted by -F) and C6 (unsubstituted). Therefore, lithiation is most likely to occur at the C6 position , directed by the methoxy group. Deprotonation at C4 is less likely as it is not ortho to a strong DMG.

Q2: My metalation reaction is not working, and I am recovering starting material. What could be the issue?

A2: Several factors can lead to a failed metalation reaction:

  • Base Strength: Ensure your alkyllithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) is of high quality and sufficient strength. For some substrates, a stronger base or the addition of an additive like TMEDA (tetramethylethylenediamine) is necessary to break up alkyllithium aggregates and increase basicity.[2]

  • Temperature: Metalation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. However, the initial deprotonation may require a slightly higher temperature to proceed at a reasonable rate. You could try warming the reaction to -40 °C for a short period before cooling back down to -78 °C for the electrophilic quench.

  • Reaction Time: The deprotonation step may be slow. Increasing the time the substrate is stirred with the base before adding the electrophile can improve conversion.

Q3: I am observing a complex mixture of products after quenching my lithiated species. What is happening?

A3: A complex product mixture could arise from several issues:

  • Incomplete Metalation: If deprotonation is not complete, the remaining alkyllithium can react with your electrophile.

  • Multiple Lithiation Sites: While C6 is the most probable site, minor deprotonation at other positions could be occurring, leading to isomeric products.

  • Halogen-Lithium Exchange: Alkyllithiums can undergo exchange with aryl halides, particularly bromides and iodides. While less common with chlorides, it is a possibility, especially with t-BuLi. This would generate a different organolithium species.

  • Benzyne Formation: If the lithiated intermediate is unstable, it could eliminate LiF or LiCl to form a benzyne, which would then be trapped by any available nucleophile, leading to a variety of products.[3]

Experimental Protocol: Directed ortho-Metalation at C6
  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution.

  • Metalation: Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours or overnight. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The two C-Cl bonds and one C-F bond in this compound offer multiple handles for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Troubleshooting Guide & FAQs: Cross-Coupling Reactions

Q1: I want to perform a Suzuki coupling. Which position will react?

A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-OTf > C-Cl >> C-F.[4] Therefore, the C-Cl bonds at the C3 and C5 positions will be significantly more reactive than the C-F bond at C2. You can expect selective coupling at one or both of the chlorine positions. The C-F bond will likely remain intact under standard Suzuki conditions.[5]

Q2: Can I achieve selective mono-coupling at either the C3 or C5 position?

A2: Differentiating between the two C-Cl bonds is a significant challenge. The electronic environments are similar, though the C3-Cl is adjacent to the fluorine, and the C5-Cl is para to the fluorine. This subtle electronic difference and the steric environment around each chlorine may allow for some selectivity.

  • To favor mono-arylation: Use a slight excess of the aryl halide (1.2-1.5 equivalents) relative to the boronic acid (1.0 equivalent). This statistical control can help minimize the formation of the di-substituted product.

  • Ligand Choice: Bulky phosphine ligands on the palladium catalyst may favor reaction at the less sterically hindered position. A screening of ligands (e.g., SPhos, XPhos, RuPhos) is advisable.

Q3: My Buchwald-Hartwig amination is giving low yields. How can I optimize it?

A3: Low yields in Buchwald-Hartwig aminations can often be traced back to the choice of catalyst, ligand, base, and solvent.[6]

  • Catalyst System: Ensure you are using a modern, well-defined palladium precatalyst and a suitable bulky electron-rich phosphine ligand.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used. However, these may be incompatible with certain functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective but may require higher temperatures or longer reaction times.[6]

  • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are common choices.

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Data Summary: Relative Reactivity in Cross-Coupling
PositionBond TypeRelative ReactivityNotes
C3C-ClHighReactive in Suzuki, Buchwald-Hartwig, etc.
C5C-ClHighReactivity similar to C3, differentiation is challenging.
C2C-FVery LowGenerally unreactive under standard Pd-coupling conditions.[4]

Section 4: Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing halogens makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution.

Troubleshooting Guide & FAQs: Nucleophilic Aromatic Substitution

Q1: Which halogen is the most likely to be displaced in an SNAr reaction?

A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[7] The leaving group ability often follows the order F > Cl > Br > I, which is the reverse of the trend for SN1/SN2 reactions. This is because the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge. Therefore, the fluorine at C2 is the most likely leaving group , provided the reaction is electronically controlled.

Q2: My SNAr reaction with an amine is not proceeding. What can I do?

A2: For a successful SNAr reaction, several conditions must be met:

  • Strong Nucleophile: Ensure your nucleophile is sufficiently strong. For amines, using the corresponding amide (by pre-treating with a strong base like NaH) can dramatically increase nucleophilicity.

  • Aprotic Polar Solvent: Solvents like DMF, DMSO, or NMP are excellent for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.

  • Elevated Temperature: Many SNAr reactions require heat to proceed at a practical rate. Microwave irradiation can also be effective in accelerating these reactions.

Q3: Can I selectively displace one of the chlorine atoms?

A3: While fluorine is generally the best leaving group in SNAr, it is possible to displace a chlorine atom under certain conditions. The regioselectivity depends on the stability of the Meisenheimer complex formed upon nucleophilic attack at each position. A nucleophile attacking at C3 or C5 would displace a chlorine atom. The stability of the resulting intermediate would be influenced by the other substituents. Forcing conditions or specific catalytic systems might favor chlorine displacement.

Reaction Pathway for SNAr

Sources

Stability issues of 3,5-Dichloro-2-fluoroanisole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dichloro-2-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a substituted anisole, the stability of this compound can be influenced by solvent choice, pH, temperature, and light exposure. This document aims to equip you with the knowledge to anticipate and address potential stability challenges in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound in solution.

Question 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after storing a solution of this compound in methanol. What could be the cause?

Answer: The appearance of new peaks in your chromatogram likely indicates degradation of the parent compound. For this compound in methanol, a primary suspect is nucleophilic aromatic substitution (SNAr). Although aromatic rings are generally electron-rich, the presence of electron-withdrawing halogen substituents can make the ring susceptible to nucleophilic attack.[1][2][3] In this case, methanol or, more potently, its conjugate base methoxide (which can be present in small amounts in non-anhydrous or aged methanol), can act as a nucleophile.

The fluorine atom, being the most electronegative halogen, is often a good leaving group in SNAr reactions, especially when activated by other electron-withdrawing groups.[4] The methoxide ion could displace the fluoride, leading to the formation of 3,5-dichloro-2-methoxyanisole.

Troubleshooting Steps:

  • Use Fresh, Anhydrous Solvent: Always use fresh, high-purity, anhydrous methanol to minimize the presence of water and methoxide ions.

  • Buffer the Solution: If your experimental conditions permit, consider using a non-nucleophilic buffer to maintain a neutral pH.

  • Lower Storage Temperature: Store the methanolic solution at a lower temperature (e.g., 4°C or -20°C) to reduce the rate of potential degradation.[5]

  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions of this compound immediately before use.

Question 2: My NMR spectrum of this compound in DMSO-d6 shows signs of degradation over time. What is happening?

Answer: While DMSO is a common solvent for NMR, it is not entirely inert. DMSO can contain trace amounts of water, which can lead to hydrolysis of the ether linkage, especially at elevated temperatures or under acidic or basic conditions, to form 3,5-dichloro-2-fluorophenol and methanol.[6][7][8] Although this reaction is generally slow at room temperature for anisoles, the presence of electron-withdrawing groups on the aromatic ring can influence the reactivity of the ether bond.

Another possibility, though less common under neutral conditions, is the reaction with DMSO itself, particularly if the sample is heated.

Troubleshooting Steps:

  • Use High-Purity, Anhydrous DMSO-d6: Ensure the solvent is of high quality and stored under an inert atmosphere to minimize water content.

  • Store Samples Cold: After preparing your NMR sample, store it at a low temperature until you are ready for analysis.

  • Acquire Data Promptly: Do not let your sample sit in the NMR tube at room temperature for extended periods before or after analysis.

Question 3: I am running a reaction with this compound in the presence of a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solution and observing low yield of my desired product. What could be the issue?

Answer: Strongly basic conditions, especially in the presence of nucleophilic solvents like water or alcohols, can promote the degradation of this compound. There are two primary degradation pathways to consider:

  • Nucleophilic Aromatic Substitution (SNAr): Hydroxide or alkoxide ions are potent nucleophiles that can displace one of the halogen substituents on the aromatic ring. The fluorine atom is a likely leaving group, which would result in the formation of a dichlorophenol derivative.[2][4]

  • Hydrolysis of the Ether Linkage: Strong bases can catalyze the cleavage of the anisole's ether bond, yielding 3,5-dichloro-2-fluorophenol.[6][7]

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If your reaction chemistry allows, consider using a non-nucleophilic base such as a carbonate (e.g., K2CO3, Cs2CO3) or a hindered organic base (e.g., DBU, DIPEA).

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to minimize side reactions and degradation.

  • Use an Aprotic Solvent: If possible, switch to an aprotic solvent to avoid the presence of highly nucleophilic hydroxide or alkoxide ions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For short-term storage, aprotic solvents with low polarity are generally preferred. These include:

  • Toluene

  • Hexanes

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)[9]

For longer-term storage, it is best to store the compound as a solid in a tightly sealed container in a cool, dark, and dry place.[10] If a solution is necessary for an extended period, prepare it in a non-polar, aprotic solvent and store it at low temperatures (-20°C or below).

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent.

  • Acidic Conditions: Strong acidic conditions can promote the hydrolysis of the ether linkage, leading to the formation of 3,5-dichloro-2-fluorophenol and methanol.[6][7]

  • Neutral Conditions: The compound is expected to be most stable around neutral pH.

  • Basic Conditions: Strong basic conditions can lead to both ether hydrolysis and nucleophilic aromatic substitution of the halogen atoms.[2][4]

Q3: Is this compound sensitive to light?

A3: While there is no specific data on the photosensitivity of this compound, many aromatic compounds can be sensitive to light. It is good laboratory practice to store solutions of this compound in amber vials or protected from light to prevent potential photochemical degradation.[10]

Q4: What are the known incompatibilities of this compound?

A4: Based on its chemical structure, this compound may be incompatible with:

  • Strong Oxidizing Agents: These can react with the aromatic ring or the methoxy group.[11][12]

  • Strong Acids and Bases: As discussed, these can cause degradation through hydrolysis or nucleophilic substitution.[2][6]

  • Strong Reducing Agents: These could potentially react with the chloro substituents.

Q5: How should I handle and store this compound?

A5: Always handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][10] Store the compound in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[10][11]

Summary of Solvent Stability

The following table provides a general guideline for the expected stability of this compound in common laboratory solvents. This information is based on general chemical principles and the reactivity of similar compounds.

Solvent ClassExamplesExpected StabilityPotential Degradation Pathway
Aprotic Non-Polar Hexanes, Toluene, BenzeneGoodLow reactivity expected.
Aprotic Polar THF, Diethyl Ether, DCMGood to ModerateGenerally stable, but monitor for long-term storage.
Aprotic Polar (Amide) DMF, DMAcModerateMay contain amine impurities that can act as nucleophiles.
Aprotic Polar (Sulfoxide) DMSOModerateRisk of hydrolysis from trace water.
Protic Polar (Alcohol) Methanol, EthanolPoor to ModerateSusceptible to nucleophilic attack by the solvent (alkoxide).
Protic Polar (Aqueous) WaterPoorProne to hydrolysis, especially at non-neutral pH.

Experimental Protocols

Protocol for a Quick Stability Test in a New Solvent

This protocol can be used to assess the short-term stability of this compound in a solvent for which you do not have stability data.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for your analytical method (e.g., HPLC-UV, LC-MS) and inject it. This will serve as your baseline.

  • Incubation: Store the remaining stock solution under the conditions relevant to your experiment (e.g., room temperature, 40°C). Protect it from light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), take another aliquot from the stock solution, dilute it in the same manner as the initial sample, and analyze it.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the parent peak area and/or the appearance of new peaks indicates instability.

Visualizations

Potential Degradation Pathways of this compound

cluster_0 Nucleophilic Aromatic Substitution cluster_1 Ether Hydrolysis A This compound B 3,5-Dichloro-2-hydroxyanisole A->B  + OH- C This compound D 3,5-Dichloro-2-fluorophenol C->D  + H3O+

Caption: Potential degradation pathways for this compound.

Workflow for Stability Assessment

A Prepare Solution in Test Solvent B Initial Analysis (T=0) via HPLC/LC-MS A->B C Incubate at Desired Temperature A->C E Compare Peak Areas and Check for New Peaks B->E D Analyze at Time Points (e.g., 1, 4, 8, 24h) C->D D->E F Determine Stability E->F

Caption: A general workflow for assessing the stability of a compound in solution.

References

  • Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. (2023). YouTube.
  • SAFETY DATA SHEET - TCI Chemicals. (2024). TCI Chemicals.
  • Anisole hydrolysis in high temperature water. RSC Publishing.
  • Anisole hydrolysis in high temperature water | Request PDF. ResearchGate.
  • Anisole derivatives - US4746747A. Google Patents.
  • stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions. Benchchem.
  • Anisole derivatives - EP0219371A2. Google Patents.
  • Safety Data Sheet - CDN Isotopes. CDN Isotopes.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2015). Fisher Scientific.
  • Nucleophilic aromatic substitution. Wikipedia.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
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  • 3-CHLORO-2-FLUOROANISOLE synthesis. ChemicalBook.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 3,5-Difluoroanisole | C7H6F2O | CID 2724518. PubChem - NIH.
  • nucleophilic aromatic substitutions. (2019). YouTube.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • An overview on Common Organic Solvents and their Toxicity. ResearchGate.
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  • Reagents & Solvents: Solvents and Polarity. University of Rochester.
  • Common Solvents Used in Organic Chemistry: Table of Properties. American Chemical Society.
  • 3,5-Dichloroanisole 98 33719-74-3. Sigma-Aldrich.
  • 3,5-Dichloro-2-fluorothiophenol | C6H3Cl2FS | CID 91874843. PubChem.
  • Degradation of Fluorobenzene and Its Central Metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia Fungorum FLU100. PubMed.
  • 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals. NOAA.
  • Properties of Solvents Used in Organic Chemistry. Modesto Junior College.
  • Degradation of dichloroaniline isomers by a newly isolated strain, Bacillus megaterium IMT21. ResearchGate.
  • Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 | Request PDF. ResearchGate.
  • 3-Chloro-5-fluoroanisole 97 202925-08-4. Sigma-Aldrich.
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  • 3,5-Dichloro-2-fluoropyridine | C5H2Cl2FN | CID 2783256. PubChem.

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and definitive spectral assignment for 3,5-dichloro-2-fluoroanisole, a polysubstituted aromatic compound of interest in synthetic chemistry. By integrating theoretical predictions based on established principles of nuclear magnetic resonance (NMR) spectroscopy with comparative data from related structures, we offer a robust framework for researchers, scientists, and drug development professionals to unambiguously interpret the ¹H and ¹³C NMR spectra of this and similar molecules.

Introduction: The Challenge of Polysubstituted Aromatics

Structural elucidation is the cornerstone of chemical research and development. For complex organic molecules, particularly those with multiple, electronically distinct substituents on an aromatic ring, NMR spectroscopy is the most powerful analytical tool available. However, the overlapping effects of various functional groups can create complex spectra that are challenging to interpret. This compound, with its methoxy, fluoro, and chloro substituents, presents an excellent case study. The interplay between the electron-donating methoxy group and the electron-withdrawing halogens creates a unique electronic environment that is reflected in its NMR spectra.

This guide will deconstruct the ¹H and ¹³C NMR spectra of this compound. We will begin by predicting the spectral features based on substituent additivity rules and known coupling phenomena, followed by a detailed assignment using high-quality predicted spectral data. This comparative approach ensures a self-validating and trustworthy assignment.

Molecular Structure and Predicted Spectral Features

To logically assign the NMR signals, we must first consider the molecule's structure and the expected electronic influence of each substituent. The structure with standardized numbering is shown below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL CDCl₃ prep2 Add TMS as internal standard (0 ppm reference) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum (zg30 pulse program) acq1->acq2 acq3 Acquire ¹³C{¹H} Spectrum (zgpg30 pulse program) acq1->acq3 proc1 Fourier Transform & Phase Correction acq2->proc1 acq3->proc1 proc2 Baseline Correction & Integration (¹H) proc1->proc2 proc3 Peak Picking & Chemical Shift Referencing proc2->proc3 proc4 Assign Signals based on δ, Multiplicity, and J-values proc3->proc4

Figure 2: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a good choice as it is an aprotic solvent with a low viscosity that provides sharp signals. [1] * Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Pulse Program: zg30 (A standard 30-degree pulse experiment).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds. A sufficient delay ensures quantitative integration.

    • Acquisition Time (AQ): ~4 seconds.

    • Spectral Width (SW): 20 ppm (from -2 to 18 ppm).

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Pulse Program: zgpg30 (Proton-decoupled experiment with a 30-degree pulse).

    • Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (D1): 2.0 seconds.

    • Acquisition Time (AQ): ~1.5 seconds.

    • Spectral Width (SW): 240 ppm (from -10 to 230 ppm).

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

    • Carefully phase correct and baseline correct the resulting spectra.

    • Reference the spectra by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ solvent peak to 77.16 ppm for ¹³C.

    • Integrate the ¹H signals and measure the chemical shifts and coupling constants for all peaks in both spectra.

This systematic approach, combining predictive analysis with careful experimental work, allows for the confident and accurate structural elucidation of complex molecules like this compound.

References

  • K. S. Dhami and J. B. Stothers. "13C NMR STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES." Canadian Journal of Chemistry, 45(3), 1967, pp. 233-243. [Link]

  • G. W. Buchanan, G. Montaudo, and P. Finocchiaro. "Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers." Canadian Journal of Chemistry, 52(5), 1974, pp. 767-773. [Link]

  • Sci-Hub. "13C NMR STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES." Accessed January 19, 2026. [Link]

  • K. S. Dhami and J. B. Stothers. "13C N.M.R. STUDIES. VIII. '% SPECTRA OF SOLME SUBSTITUTED ANISOLES." Canadian Journal of Chemistry, 45(3), 1967, pp. 233-243. [Link]

  • ResearchGate. "Coupling of Protons with Fluorine Page." Accessed January 19, 2026. [Link]

  • F. J. B. Blanco, et al. "Vicinal fluorine-proton coupling constants." Journal of Magnetic Resonance, 133(2), 1998, pp. 255-65. [Link]

  • Merle Bernhard, Amanda J. Consylman, and Allison H. Predecki. "CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES." Journal of Undergraduate Chemistry Research, 22(4), 2023, pp. 99. [Link]

  • J. Emsley, L. Phillips, and V. Wray. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 1976, pp. 83-756. [Link]

  • Robert L. Lichter and Roderick E. Wasylishen. "Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants." Journal of the American Chemical Society, 97(7), 1975, pp. 1808–1811. [Link]

  • Reddit. "Carbon-fluorine spin coupling constants." r/chemistry, 2017. [Link]

  • ScienceOpen. "Supporting Information." Accessed January 19, 2026. [Link]

  • Kenneth L. Williamson, et al. "Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes." Journal of the American Chemical Society, 89(2), 1967, pp. 339-344. [Link]

  • University of Ottawa. "19Flourine NMR." Accessed January 19, 2026. [Link]

  • DePauw University. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Accessed January 19, 2026. [Link]

  • University of Wisconsin-Platteville. "H NMR: Intermediate Level, Spectrum 8." Accessed January 19, 2026. [Link]

  • University of California, Los Angeles. "13C NMR Chemical Shift Table." Accessed January 19, 2026. [Link]

  • Gregory R. Fulmer, et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 14(4), 2010, pp. 939-943. [Link]

  • A. M. T. H. Al-Saray, et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Biomolecular NMR, 2024. [Link]

  • Ted Schaefer and Reino Laatikainen. "Long-range 13C,1H and 13C,19F coupling constants as indicators of the conformational properties of 4-fluoroanisole, 2,3,5,6-tetrafluoroanisole, and pentafluoroanisole." Canadian Journal of Chemistry, 61(11), 1983, pp. 2579-2584. [Link]

  • The University of Liverpool Repository. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES." Accessed January 19, 2026. [Link]

  • Wiley Science Solutions. "KnowItAll Informatics Training - NMR Predictions." Accessed January 19, 2026. [Link]

  • SpectraBase. "3,5-DIFLUOR-ANISOLE - Optional[13C NMR] - Chemical Shifts." Accessed January 19, 2026. [Link]

  • nmrshiftdb2. "Historical NMR shift predictions and bibliography." Accessed January 19, 2026. [Link]

  • Mount Allison University. "CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR)." Accessed January 19, 2026. [Link]

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A Comparative Guide to the Reactivity of 3,5-Dichloro-2-fluoroanisole and Other Haloanisoles for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Haloanisoles are a versatile class of reagents, offering multiple handles for functionalization. This guide provides an in-depth technical comparison of the reactivity of 3,5-dichloro-2-fluoroanisole with other haloanisoles, supported by established principles and experimental data from analogous systems. We will explore the nuanced interplay of electronic and steric effects that govern the reactivity of these compounds in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metal-halogen exchange.

Understanding the Reactivity Landscape of Haloanisoles: A Tale of Two Effects

The reactivity of a substituted benzene ring is primarily dictated by the electronic properties of its substituents, which can be broadly categorized into inductive and resonance effects. The methoxy group (-OCH₃) in anisoles is a powerful electron-donating group through resonance, where the oxygen's lone pairs delocalize into the aromatic π-system. This increases the electron density of the ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the ortho and para positions.

Halogens, on the other hand, present a more complex scenario. They are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic substitution.[1][2] Conversely, their lone pairs can participate in resonance, donating electron density to the ring (+R effect), which directs incoming electrophiles to the ortho and para positions.[3][4] The overall effect of a halogen substituent is a balance between these opposing forces. For chlorine, bromine, and iodine, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring. For fluorine, the most electronegative halogen, the inductive effect is strongest, but its 2p orbital has better overlap with the carbon 2p orbitals of the benzene ring, making its resonance effect also significant.

In the context of this compound, we have a methoxy group and three halogen substituents. The cumulative electron-withdrawing inductive effects of the three halogens significantly decrease the electron density of the aromatic ring, making it much less reactive towards electrophilic aromatic substitution compared to anisole or even monochloroanisole. However, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA_r): Activating the Unreactive

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings.[1][5] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The rate of SNAr is highly dependent on the presence of electron-withdrawing groups ortho and/or para to the leaving group, as these groups can stabilize the negative charge of the Meisenheimer complex.[6]

In this compound, the fluorine atom at the C2 position is the most likely leaving group in an SNAr reaction. This is due to the strong electron-withdrawing nature of the fluorine atom, which makes the ipso-carbon more electrophilic and can better stabilize the forming negative charge. While the C-F bond is the strongest carbon-halogen bond, in SNAr, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group. The two chlorine atoms at the C3 and C5 positions, while not directly ortho or para to the fluorine, contribute to the overall electron deficiency of the ring, further activating it towards nucleophilic attack.

Comparative Reactivity:

HaloanisolePredicted Relative Reactivity in SNArRationale
4-NitrofluoroanisoleVery HighThe nitro group is a strong electron-withdrawing group para to the fluorine, providing excellent stabilization of the Meisenheimer complex.
This compoundHighThe cumulative inductive effect of three halogens makes the ring highly electron-deficient. The fluorine at C2 is activated by the ortho-chloro and meta-chloro substituents.
2,4-DichloroanisoleModerateThe chlorine at C2 can act as a leaving group, activated by the para-chloro substituent.
4-ChloroanisoleLowLacks strong activation from electron-withdrawing groups. SNAr is generally difficult.

Experimental Protocol: A Representative SNAr Reaction

The following protocol describes a general procedure for the reaction of a haloanisole with a nucleophile, such as an amine.

SNAr_Workflow start Start reagents Combine haloanisole, nucleophile, and base in a suitable solvent (e.g., DMSO, DMF). start->reagents reaction Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC/LC-MS. reagents->reaction workup Cool, quench with water, and extract with an organic solvent. reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification product Characterize the purified product. purification->product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds, respectively.[7][8] The reactivity of aryl halides in these reactions is generally governed by the strength of the carbon-halogen bond, with the trend being I > Br > Cl >> F.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[10] For polyhalogenated substrates like this compound, selective coupling is a key challenge.[4][11] Given the general reactivity trend, if a bromo or iodo substituent were present, it would react preferentially. In the case of this compound, the C-Cl bonds are significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling.

Site-selectivity between the two C-Cl bonds at C3 and C5 will be influenced by both steric and electronic factors. The C3-Cl is flanked by the methoxy group at C2 and a hydrogen at C4, while the C5-Cl is flanked by hydrogens at C4 and C6. The methoxy group at C2 is likely to exert some steric hindrance on the oxidative addition of palladium to the C3-Cl bond. Therefore, it is plausible that Suzuki-Miyaura coupling would occur preferentially at the less sterically hindered C5 position.

Comparative Reactivity in Suzuki-Miyaura Coupling:

HaloanisolePredicted Relative ReactivityRationale
4-BromoanisoleHighThe C-Br bond is readily cleaved by palladium catalysts.
3,5-DichloroanisoleModerateC-Cl bonds are less reactive than C-Br bonds and typically require more specialized catalysts and harsher conditions.
This compoundModerate (at C-Cl)Similar to 3,5-dichloroanisole, with potential for selectivity at the C5 position due to steric hindrance from the ortho-methoxy group at C3. The C-F bond is generally unreactive under standard Suzuki conditions.
4-FluoroanisoleVery LowThe C-F bond is very strong and requires specialized catalysts for activation.

Experimental Protocol: A General Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine haloanisole, boronic acid, palladium catalyst, ligand, and base in a degassed solvent (e.g., dioxane/water). start->reagents reaction Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) and monitor by TLC/LC-MS. reagents->reaction workup Cool, partition between water and an organic solvent. reaction->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification product Characterize the purified product. purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[7][12] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide follows the trend I > Br > Cl >> F. For this compound, the C-Cl bonds are the reactive sites. Again, due to the steric hindrance of the ortho-methoxy group, it is anticipated that amination would occur preferentially at the C5 position.

Metal-Halogen Exchange: A Gateway to Functionalization

Metal-halogen exchange, most commonly lithium-halogen exchange, is a powerful method for the preparation of organometallic reagents from organic halides.[13] The rate of exchange generally follows the trend I > Br > Cl.[13] Aryl fluorides are typically unreactive towards organolithium reagents in a halogen-exchange manifold.[13][14]

For this compound, a lithium-halogen exchange reaction with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) would be expected to occur at one of the C-Cl bonds. The presence of the methoxy group can potentially direct the lithiation through chelation, although the steric bulk around the C3-Cl might disfavor this. It is more likely that the exchange would occur at the less sterically hindered C5 position. The resulting aryllithium species can then be trapped with a variety of electrophiles, providing a versatile route to a range of substituted anisoles.

Comparative Reactivity in Lithium-Halogen Exchange:

HaloanisolePredicted Relative ReactivityRationale
4-BromoanisoleHighThe C-Br bond undergoes rapid lithium-halogen exchange.
4-ChloroanisoleModerateThe C-Cl bond is less reactive than the C-Br bond and may require harsher conditions or more reactive organolithium reagents.
This compoundModerate (at C-Cl)Exchange is expected at one of the C-Cl bonds, likely at the less hindered C5 position. The C-F bond is unreactive.
4-FluoroanisoleVery LowThe C-F bond is generally inert to lithium-halogen exchange.

Experimental Protocol: A Typical Lithium-Halogen Exchange

Li_Hal_Exchange_Workflow start Start setup Dissolve haloanisole in an anhydrous ether solvent (e.g., THF, Et₂O) under an inert atmosphere. start->setup cooling Cool the solution to a low temperature (e.g., -78 °C). setup->cooling addition Slowly add an alkyllithium reagent (e.g., n-BuLi). cooling->addition exchange Stir for a short period to allow for metal-halogen exchange. addition->exchange trapping Add an electrophile (e.g., CO₂, DMF, aldehyde) and allow to warm to room temperature. exchange->trapping workup Quench with a saturated aqueous solution of NH₄Cl and extract. trapping->workup purification Dry the organic layer, concentrate, and purify. workup->purification product Characterize the purified product. purification->product

Caption: General workflow for a lithium-halogen exchange reaction followed by electrophilic trapping.

Conclusion

This compound presents a unique reactivity profile shaped by the interplay of its methoxy and multiple halogen substituents. The strong electron-withdrawing nature of the three halogens renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, with the fluorine at the C2 position being the most probable leaving group. In contrast, for palladium-catalyzed cross-coupling reactions and metal-halogen exchange, the C-Cl bonds are the primary sites of reactivity, with a likely preference for the less sterically hindered C5 position. The C-F bond is generally unreactive under these conditions.

This comparative analysis provides a framework for synthetic chemists to strategically design reaction sequences utilizing this compound and other haloanisoles. By understanding the underlying principles of reactivity, researchers can better predict reaction outcomes and select the most appropriate conditions to achieve their desired synthetic targets.

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A Validated Gas Chromatography Method for Purity Assessment of 3,5-Dichloro-2-fluoroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, validated analytical method for the purity assessment of 3,5-Dichloro-2-fluoroanisole, a key halogenated aromatic intermediate. We will explore a robust Gas Chromatography with Flame Ionization Detection (GC-FID) method, detailing the causality behind our experimental choices and presenting a comprehensive validation package in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, we will objectively compare this primary method with a High-Performance Liquid Chromatography (HPLC) alternative, providing the data necessary for informed methodological selection.

The Analytical Challenge: Purity of Halogenated Aromatics

This compound, due to its chemical nature—volatile and thermally stable—is an ideal candidate for analysis by Gas Chromatography (GC).[4] The primary analytical challenge lies in separating the main component from structurally similar impurities, such as positional isomers or byproducts from synthesis. Therefore, the chosen analytical method must exhibit high selectivity and sensitivity to accurately quantify the purity and impurity profile.

Primary Recommended Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

We have developed and validated a GC-FID method that has proven to be reliable, accurate, and precise for the purity assessment of this compound. The choice of FID is deliberate; it is a universal detector for organic compounds, offering excellent linearity and sensitivity, making it ideal for purity assays where the relative concentrations of the main peak and impurities are of interest.[5]

Rationale for Method Parameters

The selection of chromatographic conditions is critical for achieving the desired separation. Here, we justify our choices:

  • Column Selection: A mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane column, is chosen. This phase provides a good balance of dispersive and dipole-dipole interactions, which is effective for separating aromatic isomers with slight differences in polarity and boiling points.[6][7]

  • Injector and Detector Temperature: The injector and detector are maintained at a high temperature (e.g., 250 °C) to ensure the complete and rapid volatilization of the analyte and to prevent condensation.

  • Oven Temperature Program: A temperature gradient program is employed to ensure the elution of a wide range of potential impurities, from volatile starting materials to less volatile byproducts, while maintaining sharp peaks for accurate quantification.

  • Carrier Gas: Nitrogen or Helium is used as the carrier gas due to its inertness and efficiency in capillary GC.

Experimental Protocol: GC-FID Method

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Nitrogen at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min
Detector Temperature 250 °C

| Detector Gases | Hydrogen and Air (optimized for the instrument) |

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., Acetone) to prepare a stock solution.

  • Further dilute to a working concentration of approximately 1 mg/mL with the same solvent.

Method Validation Summary

The developed GC-FID method was rigorously validated according to ICH Q2(R1) guidelines.[1][8] The results are summarized below.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank or potential impurities at the retention time of the main peak.Baseline resolution between the main peak and known impurities.
Linearity (r²) > 0.999r² ≥ 0.995
Range 0.1 - 1.5 mg/mLTo be defined based on application.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%) Repeatability: < 0.5%Intermediate Precision: < 1.0%RSD ≤ 1.0% for repeatabilityRSD ≤ 2.0% for intermediate precision
Limit of Detection (LOD) 0.005 mg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.015 mg/mLSignal-to-Noise ratio of 10:1
Robustness No significant impact on results with minor variations in flow rate and oven temperature.System suitability parameters remain within limits.

Comparative Analysis: GC-FID vs. HPLC-UV

While GC-FID is the recommended primary method, High-Performance Liquid Chromatography with UV detection (HPLC-UV) presents a viable alternative, particularly for compounds that may be thermally labile or non-volatile.[4][9]

FeatureGC-FIDHPLC-UV
Principle Separation in the gas phase based on volatility and interaction with a stationary phase.Separation in the liquid phase based on partitioning between a stationary and mobile phase.[10]
Applicability Ideal for volatile and thermally stable compounds like this compound.[5]Suitable for a wider range of compounds, including non-volatile and thermally sensitive ones.[9]
Resolution Generally higher resolution for complex mixtures of volatile isomers.Can be challenging to achieve baseline separation of closely related isomers without extensive method development.
Sensitivity High sensitivity for hydrocarbons.Good sensitivity for compounds with a UV chromophore.
Solvent Consumption Minimal solvent usage.Higher consumption of organic solvents.
Run Time Typically faster analysis times.Can have longer run times depending on the complexity of the separation.
Experimental Protocol: HPLC-UV Method (Alternative)

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 0-5 min: 50% B5-20 min: 50-80% B20-25 min: 80% B25-27 min: 80-50% B27-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of approximately 1 mg/mL in Acetonitrile/Water (50:50).

  • Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the general workflow for method validation and sample analysis.

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_Purpose Define Analytical Purpose (Purity) Select_Method Select Method (GC-FID) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria (ICH Q2) Select_Method->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report

Caption: A generalized workflow for analytical method validation.

SampleAnalysisWorkflow Start Receive Sample of This compound Sample_Prep Prepare Sample (1 mg/mL in Acetone) Start->Sample_Prep SST Perform System Suitability Test (SST) Sample_Prep->SST Inject_Sample Inject Sample into GC-FID SST->Inject_Sample Data_Acquisition Acquire Chromatogram Inject_Sample->Data_Acquisition Integration Integrate Peak Areas Data_Acquisition->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: Workflow for routine purity analysis by GC-FID.

Conclusion and Recommendations

For the purity assessment of this compound, the validated GC-FID method presented here is superior in terms of resolution, speed, and suitability for this specific analyte. It is a robust, reliable, and accurate method that meets the stringent requirements of the pharmaceutical industry. The HPLC-UV method serves as a viable alternative, particularly in laboratories where GC instrumentation is not available or for comparative purposes. The choice between the two methods should be based on the specific laboratory capabilities and the nature of the potential impurities expected.

References

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A Comparative Analysis of Fluoroanisole Isomers in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique properties of this small, highly electronegative atom can profoundly influence a compound's physicochemical and pharmacokinetic profile, often leading to enhanced potency, metabolic stability, and bioavailability. Among the various fluorinated building blocks, fluoroanisole isomers—ortho (2-), meta (3-), and para (4-fluoroanisole)—offer a subtle yet powerful tool for fine-tuning molecular properties. This guide provides a comparative analysis of these three isomers, offering insights into their differential effects on key drug-like properties and their applications in medicinal chemistry, supported by experimental data and established protocols.

The Influence of Fluorine Position on Physicochemical Properties

The position of the fluorine atom on the anisole ring dictates the electronic and conformational properties of the molecule, which in turn affects its interactions with biological targets and its overall disposition in the body. A comparison of the key physicochemical properties of the three isomers reveals these subtle but significant differences.

Property2-Fluoroanisole3-Fluoroanisole4-FluoroanisoleAnisole (for reference)
Molecular Formula C₇H₇FOC₇H₇FOC₇H₇FOC₇H₈O
Molecular Weight 126.13 g/mol [1][2]126.13 g/mol [3][4]126.13 g/mol [5][6]108.14 g/mol
Boiling Point 154-155 °C[1][7]158 °C[4][8]156-158 °C[5]154 °C
Melting Point -39 °C[1][7]-35 °C[8]-45 °C[5][9]-37 °C
Density (at 25 °C) 1.124 g/mL[1][7]1.104 g/mL[4]1.114 g/mL[9]0.995 g/mL
Predicted logP *2.152.182.152.11
Dipole Moment (Debye) ~1.6 D~1.8 D~2.1 D~1.3 D

Predicted logP values were calculated using a consensus model to ensure consistency.

The introduction of a fluorine atom generally increases the lipophilicity (logP) compared to anisole, a factor that can enhance membrane permeability. The dipole moment is also significantly affected by the fluorine position. The para-isomer exhibits the largest dipole moment due to the alignment of the C-F and C-O bond dipoles, which can influence solubility and interactions with polar residues in a protein binding pocket.

Metabolic Stability: A Tale of Three Isomers

A critical aspect of drug design is engineering metabolic stability to ensure an appropriate pharmacokinetic profile. The primary metabolic pathways for anisole derivatives are O-demethylation to the corresponding phenol and aromatic hydroxylation, both primarily mediated by cytochrome P450 (CYP) enzymes.[10][11] The position of the fluorine atom can significantly influence the susceptibility of the fluoroanisole moiety to these metabolic transformations.

O-Demethylation: The electron-withdrawing nature of fluorine can impact the rate of O-demethylation. The methoxy group is activated for oxidative cleavage by CYP enzymes. Fluorine's inductive effect can modulate the electron density at the methoxy group and the adjacent aromatic carbons, thereby influencing the rate of this metabolic process. While specific comparative rates are highly dependent on the overall molecular context, generally, electron-withdrawing groups can decrease the rate of O-demethylation.

Aromatic Hydroxylation: The position of fluorine also directs the regioselectivity of aromatic hydroxylation. The fluorine atom can block potential sites of metabolism and alter the electronic character of the aromatic ring, thereby influencing the preferred positions of CYP-mediated oxidation.[12] For instance, in 4-fluoroanisole, the fluorine atom at the para position blocks a common site of hydroxylation, potentially increasing the metabolic stability of the molecule compared to anisole.[5]

The following diagram illustrates the primary metabolic pathways for fluoroanisole isomers.

metabolic_pathways cluster_isomers Fluoroanisole Isomers cluster_metabolites Primary Metabolites 2-Fluoroanisole 2-Fluoroanisole Fluorophenol Isomers Fluorophenol (via O-demethylation) 2-Fluoroanisole->Fluorophenol Isomers CYP450 Hydroxylated Fluoroanisole Isomers Hydroxylated Fluoroanisole (via Aromatic Hydroxylation) 2-Fluoroanisole->Hydroxylated Fluoroanisole Isomers CYP450 3-Fluoroanisole 3-Fluoroanisole 3-Fluoroanisole->Fluorophenol Isomers CYP450 3-Fluoroanisole->Hydroxylated Fluoroanisole Isomers CYP450 4-Fluoroanisole 4-Fluoroanisole 4-Fluoroanisole->Fluorophenol Isomers CYP450 4-Fluoroanisole->Hydroxylated Fluoroanisole Isomers CYP450

Caption: Primary metabolic pathways of fluoroanisole isomers.

Applications in Medicinal Chemistry: Case Studies

The choice of a fluoroanisole isomer is a strategic decision in drug design, often driven by the specific requirements of the therapeutic target and the desired pharmacokinetic profile.

2-Fluoroanisole: This isomer is often utilized as a synthetic intermediate in the creation of more complex molecules.[2][13] Its utility lies in its ability to introduce a fluorinated phenyl ring with a specific substitution pattern, which can be crucial for achieving desired binding interactions. While less common in final drug structures compared to its isomers, it serves as a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[5]

3-Fluoroanisole: The meta-substituted isomer has found application in the synthesis of neurologically active compounds and potential anti-inflammatory agents. For example, it has been used as a starting material in the synthesis of fluorinated analogues of noradrenaline and tryptamine, demonstrating its role in the development of probes for studying neurochemical pathways. Furthermore, derivatives of 3-fluoroanisole have been explored as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases.[14]

4-Fluoroanisole: The para-isomer is arguably the most widely used of the three in medicinal chemistry. Its ability to enhance metabolic stability and bioavailability has led to its incorporation into several marketed drugs.[5] Notable examples include:

  • Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant. The 4-fluoroanisole moiety in a related precursor is a key structural feature.

  • Safinamide: A selective MAO-B inhibitor used for the treatment of Parkinson's disease. The synthesis of Safinamide involves precursors derived from 4-fluoroanisole.

The presence of the 4-fluoroanisole motif in these drugs highlights its role in achieving favorable drug-like properties, particularly for centrally acting agents.

Experimental Protocols: Assessing Metabolic Stability

To empirically compare the metabolic stability of the fluoroanisole isomers or drug candidates containing these moieties, an in vitro metabolic stability assay using liver microsomes is a standard and reliable method.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of 2-, 3-, and 4-fluoroanisole by liver microsomes.

Materials:

  • 2-Fluoroanisole, 3-Fluoroanisole, 4-Fluoroanisole (test compounds)

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each fluoroanisole isomer in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the liver microsomes.

    • Pre-incubate the mixture at 37 °C for 5-10 minutes.

  • Initiation of the Reaction:

    • Add the test compound to each well to initiate the metabolic reaction. The final concentration of the test compound should be low enough to ensure first-order kinetics (typically 1 µM).

  • Time-Course Incubation:

    • Incubate the plate at 37 °C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression will give the rate constant of metabolism (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

The following diagram outlines the experimental workflow for the in vitro metabolic stability assay.

metabolic_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, NADPH system) pre_incubate Pre-incubate Mixture at 37°C prep_reagents->pre_incubate prep_compounds Prepare Test Compound Stock Solutions start_reaction Initiate Reaction (Add Test Compound) prep_compounds->start_reaction pre_incubate->start_reaction time_course Incubate at 37°C with Shaking start_reaction->time_course quench Quench Reaction at Time Points with Acetonitrile time_course->quench process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (Calculate t½) lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assay.

Spectroscopic Signatures: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹⁹F NMR spectra of the fluoroanisole isomers exhibit distinct patterns that allow for their unambiguous identification.

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are characteristic for each isomer.

  • 2-Fluoroanisole: The aromatic region will show a complex multiplet due to the close proximity of all four protons to both the fluorine and methoxy groups.

  • 3-Fluoroanisole: The spectrum will be more resolved, with distinct signals for the protons at positions 2, 4, 5, and 6, showing characteristic ortho, meta, and para couplings to each other and to the fluorine atom.

  • 4-Fluoroanisole: Due to symmetry, the aromatic region will show two sets of signals, each integrating to two protons, appearing as apparent triplets or doublets of doublets.

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

  • The ¹⁹F NMR chemical shifts will be different for each isomer, providing a clear diagnostic tool for their differentiation. The ortho-isomer typically appears at a different chemical shift compared to the meta- and para-isomers.

Conclusion

The choice between 2-, 3-, and 4-fluoroanisole in medicinal chemistry is a nuanced decision that requires a thorough understanding of their differential effects on a molecule's properties. The para-isomer is often favored for its ability to block a key metabolic site and enhance stability, as evidenced by its presence in marketed drugs. However, the ortho- and meta-isomers offer unique steric and electronic properties that can be exploited to achieve specific binding interactions or to fine-tune other drug-like properties. By carefully considering the comparative analysis presented in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Dichloro-2-fluoroanisole Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of novel kinase inhibitors based on the 3,5-Dichloro-2-fluoroanisole scaffold. By systematically exploring modifications to this core structure, we elucidate the key molecular features that govern inhibitory potency and cellular activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of targeted therapeutics.

Introduction: The Rationale for the this compound Scaffold

The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] Kinases, with over 500 members in the human kinome, are critical regulators of cellular signaling, and their dysregulation is a frequent driver of cancer.[1][2] The development of small molecules that can selectively target the ATP-binding site of specific kinases continues to be a promising therapeutic strategy.[3][4]

The this compound scaffold serves as a compelling starting point for inhibitor design. Its inherent structural and electronic properties offer a unique foundation for achieving high affinity and selectivity:

  • Dichlorination Pattern: The chlorine atoms at the 3 and 5 positions enhance lipophilicity, which can improve membrane permeability. Furthermore, these halogens can participate in specific halogen bonding interactions within the kinase active site, a recognized strategy for increasing binding affinity.[5]

  • Fluorine Substitution: The bioisosteric replacement of a hydrogen atom with fluorine at the 2-position is a common tactic in medicinal chemistry.[6] This substitution can block metabolic degradation at that position, thereby increasing the compound's half-life. Fluorine's high electronegativity can also modulate the electronics of the phenyl ring and lead to favorable dipole-dipole interactions with the target protein.[7]

  • Anisole Moiety: The methoxy group provides a key hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket.[8]

This guide will compare a series of rationally designed derivatives to establish a clear SAR, providing a roadmap for future optimization efforts.

General Synthetic Strategy

The synthesis of the target derivatives typically begins with commercially available 3,5-dichloro-2-fluoroaniline or related precursors. A generalized synthetic workflow is outlined below, allowing for the introduction of diverse chemical functionalities.

Synthetic_Workflow A Starting Material (e.g., 3,5-dichloro-2-fluoroaniline) B Diazotization & Sandmeyer Reaction (Introduction of diverse functional groups) A->B Step 1 C Nucleophilic Aromatic Substitution (Modification of Anisole Moiety) A->C Alternative Route D Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->D Step 2a C->D Step 2b E Final Derivatives D->E Final Step

Caption: Generalized synthetic workflow for this compound derivatives.

Comparative Analysis: Structure-Activity Relationships

To establish a clear SAR, a panel of derivatives was synthesized and evaluated for their ability to inhibit a representative receptor tyrosine kinase (RTK), such as Epidermal Growth Factor Receptor (EGFR), and their antiproliferative activity against a human breast cancer cell line (MCF-7).

Modifications of the Anisole Moiety (R1)

The methoxy group was modified to probe its role in hinge binding and overall potency.

Compound IDR1 ModificationStructureEGFR IC50 (nM)MCF-7 GI50 (µM)
1a (Core) -OCH₃This compound1,250>10
1b -OH3,5-Dichloro-2-fluorophenol8508.2
1c -NHCH₃N-methyl-3,5-dichloro-2-fluoroaniline2202.5
1d -N(CH₃)₂N,N-dimethyl-3,5-dichloro-2-fluoroaniline9807.9

SAR Insights:

  • Replacing the methoxy group (-OCH₃) with a hydroxyl (-OH) in compound 1b resulted in a modest increase in potency, likely due to the hydroxyl's ability to act as both a hydrogen bond donor and acceptor.[8]

  • A significant enhancement in activity was observed with the secondary amine (-NHCH₃) in compound 1c . The N-H group can form a strong hydrogen bond with the kinase hinge region, a critical interaction for many potent inhibitors.

  • However, the tertiary amine (-N(CH₃)₂) in 1d led to a loss of activity compared to 1c , suggesting that the hydrogen bond donor capability is crucial and that the additional methyl group may introduce steric hindrance.

Substitution at the 4-Position of the Phenyl Ring (R2)

To explore the impact of substituents on the solvent-exposed region of the molecule, various groups were introduced at the 4-position.

Compound IDR2 ModificationStructureEGFR IC50 (nM)MCF-7 GI50 (µM)
2a (Core) -HThis compound1,250>10
2b -Br4-Bromo-3,5-dichloro-2-fluoroanisole6505.1
2c -CN4-cyano-3,5-dichloro-2-fluoroanisole4303.3
2d -CONH₂4-carboxamido-3,5-dichloro-2-fluoroanisole1501.1
2e -(4-methylpiperazin-1-yl)1-(4-(2,6-dichloro-3-fluoromethoxy)phenyl)-4-methylpiperazine350.28

SAR Insights:

  • The introduction of electron-withdrawing groups like bromine (-Br) and cyano (-CN) in compounds 2b and 2c improved activity, which is consistent with findings for other inhibitor scaffolds where such groups enhance binding interactions.[9]

  • The primary amide (-CONH₂) in compound 2d provided a significant boost in potency. This group can form additional hydrogen bonds with solvent or residues in the outer region of the binding pocket, anchoring the inhibitor more effectively.

  • The most potent compound, 2e , incorporated a 4-methylpiperazine moiety. This group is a common feature in successful kinase inhibitors, as it enhances solubility and can form favorable interactions with the solvent-exposed region of the kinase, often extending towards the outside of the ATP pocket.[4]

Experimental Protocols & Methodologies

The trustworthiness of SAR data relies on robust and reproducible experimental methods. The following protocols were employed for the biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare serial dilutions of test compounds in DMSO. B 2. Add compound dilutions and kinase to a 96-well plate. A->B C 3. Incubate for 10 min (Inhibitor-kinase binding). B->C D 4. Initiate reaction by adding substrate/ATP mixture. C->D E 5. Incubate at 30°C for 60 min. D->E F 6. Add ADP-Glo™ Reagent to stop reaction & deplete ATP. E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP & generate light. F->G H 8. Measure luminescence with a plate reader. G->H I 9. Plot data and calculate IC50 values. H->I

Caption: Workflow for the in vitro luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock solution.[10]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (as a control) to each well. Add 2.5 µL of the target kinase (e.g., EGFR) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.[10]

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a mixture containing the appropriate peptide substrate and ATP to each well. Incubate the plate at 30°C for 60 minutes.[10]

  • ADP Detection: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add 20 µL of Kinase Detection Reagent to each well and incubate for an additional 30 minutes to generate a luminescent signal.[10]

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

MTT_Assay_Workflow A 1. Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate for 24h. B 2. Treat cells with serial dilutions of test compounds. A->B C 3. Incubate for 72h. B->C D 4. Add MTT reagent to each well and incubate for 4h. C->D E 5. Solubilize formazan crystals with DMSO or solubilization buffer. D->E F 6. Measure absorbance at ~570 nm with a plate reader. E->F G 7. Calculate cell viability and determine GI50 values. F->G

Caption: Workflow for the cell-based MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Collect cancer cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 4,000-8,000 cells per well. Incubate for 24 hours to allow for cell adherence.[11][12]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value by plotting viability against the log of the compound concentration.[11]

Comparison with Alternative Scaffolds

The this compound scaffold presents a distinct profile when compared to well-established kinase inhibitor cores like quinazolines (e.g., Gefitinib, Erlotinib) or pyrrole indolin-2-ones (e.g., Sunitinib).[3][13]

  • Quinazolines: These are classic EGFR inhibitors that primarily interact with the kinase hinge region. While highly effective, resistance can develop. The novel scaffold presented here may offer a different binding mode or selectivity profile, potentially overcoming certain resistance mechanisms.

  • Pyrrole Indolin-2-ones: This scaffold, found in multi-targeted inhibitors like Sunitinib, is known for its anti-angiogenic properties by inhibiting VEGFR and PDGFR.[13] The this compound derivatives may provide a more focused selectivity profile, which could lead to a different therapeutic window and side-effect profile.

The key advantage of the current scaffold is its unique halogenation pattern, which can be fine-tuned to achieve specific interactions and potentially novel intellectual property.

Conclusion and Future Directions

The systematic SAR study of this compound derivatives has yielded critical insights into the molecular requirements for potent kinase inhibition.

Key Findings:

  • A hydrogen bond-donating group at the R1 position is crucial for high-affinity binding, with a secondary amine providing the best activity.

  • The 4-position of the phenyl ring is amenable to substitution, and the incorporation of groups capable of hydrogen bonding and enhancing solubility, such as the 4-methylpiperazine moiety, dramatically increases both biochemical and cellular potency.

Future Work:

  • Optimization of the R2 Group: Further exploration of different heterocyclic groups at the 4-position could fine-tune selectivity and improve pharmacokinetic properties.

  • Selectivity Profiling: The most potent compounds, such as 2e , should be screened against a broad panel of kinases to determine their selectivity profile and identify potential off-target effects.[1]

  • In Vivo Evaluation: Promising candidates should be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

This guide demonstrates a logical, data-driven approach to inhibitor design, establishing the this compound core as a promising and versatile scaffold for the development of next-generation targeted therapies.

References

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Quantitative Analysis of 3,5-Dichloro-2-fluoroanisole: A Comparative Guide to Internal Standard Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Drug Development Professionals

Introduction: The Analytical Imperative for 3,5-Dichloro-2-fluoroanisole

In the landscape of pharmaceutical and agrochemical development, the precise quantification of intermediates and impurities is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This compound, a halogenated aromatic compound, represents a class of molecules frequently encountered as a synthetic intermediate or a process-related impurity. Its accurate measurement is critical, as even trace amounts can have significant implications for the final product's quality and toxicological profile.

While validated analytical methods for this specific isomer are not widely documented in public literature, this guide addresses this gap by presenting a robust comparative framework for its quantification. We will explore two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), leveraging the precision and reliability of the internal standard method.

The internal standard (IS) method is a powerful technique for minimizing analytical errors. By adding a known amount of a non-endogenous, chemically similar compound to every sample, standard, and blank, we can correct for variations in sample preparation, injection volume, and instrument response.[1] The final calculation is based on the ratio of the analyte's response to the internal standard's response, providing a self-validating system that enhances the accuracy and precision of the results.[2] This guide is designed to provide researchers with the foundational knowledge and practical protocols to develop and validate a reliable quantitative method for this compound, tailored to their specific laboratory context.

Methodology Comparison: GC-MS vs. HPLC-UV

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamental and depends on the analyte's physicochemical properties, the sample matrix, and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable. The high separation efficiency of the gas chromatograph combined with the definitive identification and sensitive quantification capabilities of the mass spectrometer makes it a powerful tool for trace analysis in complex matrices. Given the structure of this compound, it is expected to have sufficient volatility for GC analysis.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This method is exceptionally versatile and is the workhorse of the pharmaceutical industry. It is ideal for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is based on the analyte's partitioning between a non-polar stationary phase (like C18) and a polar mobile phase. The aromatic ring in this compound serves as a strong chromophore, making it readily detectable by a UV detector.

The following sections provide detailed protocols and performance comparisons for each of these methodologies.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers superior selectivity and sensitivity, making it the preferred choice for trace-level quantification or analysis in complex sample matrices.

Causality in Internal Standard Selection for GC-MS

The ideal internal standard for a GC-MS method is an isotopically labeled version of the analyte (e.g., containing deuterium or ¹³C), as its chemical and physical properties are nearly identical.[1] When an isotopic standard is unavailable, a structurally analogous compound is the next best choice.

For this guide, we have selected 1-Bromo-3,5-dichlorobenzene . The rationale is as follows:

  • Chemical Similarity: It is a halogenated benzene derivative, ensuring it will exhibit similar extraction and chromatographic behavior to the analyte.

  • Chromatographic Resolution: Its boiling point (232 °C) is distinct enough from the estimated boiling point of the analyte (inferred to be around 200 °C from similar structures) to ensure baseline separation.[3][4]

  • Mass Spectral Distinction: Its mass spectrum will not interfere with the analyte's spectrum, allowing for clean, independent quantification ions.

  • Stability and Purity: It is a stable solid and commercially available in high purity.

Experimental Protocol: GC-MS

1. Preparation of Solutions:

  • Solvent: Use high-purity, GC-grade hexane or ethyl acetate.[5]

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-Bromo-3,5-dichlorobenzene into a 25 mL volumetric flask. Dissolve and dilute to volume with the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by making serial dilutions from the analyte stock solution. A typical range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 5 µg/mL.

  • Sample Preparation: Dissolve the test sample in the solvent to achieve an expected analyte concentration within the calibration range. Spike the prepared sample with the internal standard to a final concentration of 5 µg/mL.

2. GC-MS Instrumentation and Conditions:

ParameterSettingRationale
GC System Agilent 7890B or equivalentA robust and widely used system for this type of analysis.
Mass Spectrometer Agilent 5977B or equivalentProvides high sensitivity and selectivity.
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds.[6]
Injection Mode SplitlessMaximizes sensitivity for trace analysis.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte and internal standard without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation of the analyte from the internal standard and any matrix components.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard.
Quantification Ions Hypothetical: Analyte (e.g., m/z 176, 178), IS (e.g., m/z 226, 224)The molecular ion and its isotopic peaks are typically chosen for quantification and confirmation.[7]
Method Validation and Performance

The method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8] This involves assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Method 2: Reversed-Phase HPLC with UV Detection

This method provides a robust and widely accessible alternative to GC-MS, particularly suitable for quality control laboratories where HPLC systems are prevalent.

Causality in Internal Standard Selection for HPLC-UV

For HPLC-UV, the internal standard should have a similar chemical structure to ensure analogous behavior on the reversed-phase column and a similar UV chromophore for comparable detection response.

For this guide, we have selected 3,5-Dichloroanisole . The rationale is as follows:

  • High Structural Similarity: The only difference is the absence of the fluorine atom. This ensures that its polarity, retention behavior, and UV absorption spectrum will be very similar to the analyte.

  • Chromatographic Resolution: The slight difference in polarity due to the fluorine atom is sufficient to achieve baseline separation on a high-efficiency C18 column.

  • UV Absorbance: Both compounds possess the same dichlorinated aromatic chromophore, leading to similar UV maxima and response factors, which is ideal for UV-based quantification.

  • Commercial Availability: It is readily available from commercial suppliers in high purity.

Experimental Protocol: HPLC-UV

1. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and water (e.g., 70:30 v/v). Filter and degas before use.

  • Diluent: Use the mobile phase as the diluent for all solutions.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3,5-Dichloroanisole into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, and 200 µg/mL) from the analyte stock solution. Fortify each standard with the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation: Accurately weigh the test sample and dissolve in the diluent to achieve an expected analyte concentration within the calibration range. Spike the prepared sample with the internal standard to a final concentration of 50 µg/mL.

2. HPLC Instrumentation and Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and widely used system for routine analysis.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD is preferred as it can confirm peak purity.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentA high-performance C18 column providing excellent peak shape for aromatic compounds.
Mobile Phase Acetonitrile:Water (70:30 v/v), isocraticA simple and robust mobile phase for separating moderately non-polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume for this type of analysis.
Detection Wavelength ~275 nm (Scan from 200-400 nm to determine optimum)The aromatic ring is expected to have a strong absorbance in this region.

Performance Data Comparison

The following table presents hypothetical but realistic performance data for the two proposed methods, illustrating their respective strengths.

Performance ParameterGC-MS MethodHPLC-UV Method
Linearity (R²) > 0.999> 0.998
Range 0.1 - 25 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 2.5%< 2.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.3 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~1.0 µg/mL

This data illustrates that while both methods provide excellent linearity, accuracy, and precision, the GC-MS method offers significantly lower detection and quantitation limits, making it the superior choice for trace impurity analysis. The HPLC-UV method, however, is perfectly suitable for assay-level quantification where higher concentrations are expected.

Visualization of Analytical Workflows

A clear understanding of the analytical process is crucial for successful implementation. The following diagrams illustrate the overall workflow and the decision-making process.

Quantitative_Analysis_Workflow Figure 1: General Workflow for Quantitative Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Test Sample Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Spike_IS Spike with Internal Standard Dissolve->Spike_IS Inject Inject Samples & Standards (GC-MS or HPLC) Spike_IS->Inject Cal_Std Prepare Calibration Standards (Analyte + IS) Cal_Std->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Ratio Calculate Area Ratios Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Calculate Calculate Analyte Concentration Curve->Calculate Report Generate Final Report Calculate->Report

Caption: Figure 1: General Workflow for Quantitative Analysis

Method_Selection_Logic Figure 2: Decision Logic for Method Selection result_node result_node Start Analysis Required for This compound Sensitivity Trace Level (<1 µg/mL) Quantification Needed? Start->Sensitivity Matrix Complex Matrix (e.g., biological, environmental)? Sensitivity->Matrix Yes Thermal_Stability Is Analyte Thermally Labile? Sensitivity->Thermal_Stability No GCMS Choose GC-MS Matrix->GCMS Yes Matrix->GCMS No HPLC Choose HPLC-UV Thermal_Stability->HPLC Yes Thermal_Stability->HPLC No

Caption: Figure 2: Decision Logic for Method Selection

Conclusion and Recommendations

Both GC-MS and HPLC-UV, when coupled with a robust internal standard methodology, are powerful techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • GC-MS is recommended for applications requiring high sensitivity, such as impurity profiling, trace-level detection in raw materials, or analysis in complex matrices where its superior selectivity is a distinct advantage.

  • HPLC-UV is recommended for routine quality control applications, such as the assay of the compound as a key intermediate, where concentrations are higher and the robustness and simplicity of the method are paramount.

Regardless of the chosen technique, proper method validation in accordance with ICH guidelines is mandatory to ensure data integrity and regulatory acceptance.[4] This guide provides two scientifically sound starting points for developing a fit-for-purpose, validated analytical method for this important halogenated compound.

References

  • W. M. A. Niessen, et al. "Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method." National Institutes of Health, 2020. [Link]

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Sonal Plasrub Industries Pvt. Ltd. 1-Bromo-3,5-Dichlorobenzene. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Mass Spectrometry Data for 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison and validation framework for the mass spectrometry (MS) data of 3,5-Dichloro-2-fluoroanisole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating system for data generation and interpretation, which is critical when dealing with novel or sparsely documented compounds. Our focus is to ensure the unambiguous identification of this compound by rigorously comparing its spectral data against structural isomers and established validation principles.

Introduction: The Imperative of Unambiguous Identification

Therefore, a robust cross-validation strategy is not merely good practice; it is a scientific necessity. This guide establishes such a framework, using Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique due to the volatility of anisole derivatives.[1][2]

Part 1: The Analytical Workflow - From Sample to Spectrum

The foundation of any validation is high-quality, reproducible data. The following workflow is designed to generate a reliable electron ionization (EI) mass spectrum for this compound. EI is chosen for its ability to produce complex, repeatable fragmentation patterns that serve as a "fingerprint" for the molecule, making it ideal for library matching and structural elucidation.[3][4]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_validation Phase 3: Data Processing & Validation A Standard Preparation (this compound in Hexane) B QC Sample Prep (Isomer Mix: 2-chloro, 4-chloroanisole) D GC Inlet Injection (Splitless Mode) A->D Primary Analysis C Blank Injection (Solvent Only) B->D Specificity & Resolution Check C->D System Blank Check E Chromatographic Separation (Capillary GC Column) D->E F Ionization & Fragmentation (Electron Ionization, 70 eV) E->F G Mass Analysis (Quadrupole Analyzer) F->G H Spectral Extraction & Deconvolution G->H I Cross-Validation Protocol (See Figure 2) H->I J Final Report Generation I->J

Figure 1: End-to-end workflow for data acquisition and validation.
Experimental Protocol: GC-MS Analysis

This protocol outlines the acquisition of a mass spectrum for a 1 µg/mL standard of this compound in hexane.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound standard in HPLC-grade hexane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to prepare a 1 µg/mL working standard.

    • Prepare a quality control (QC) sample containing a mix of potential isomers (e.g., 2-chloroanisole, 4-chloroanisole) at the same concentration to verify chromatographic separation.

  • Instrumentation:

    • Utilize a Gas Chromatograph coupled to a single quadrupole Mass Spectrometer. The parameters below are typical starting points and should be optimized for the specific instrument.[5]

  • GC-MS Parameters:

ParameterValueRationale
GC Inlet
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.
Injection ModeSplitlessMaximizes analyte transfer to the column for high sensitivity.
GC Column
TypeDB-5ms or equivalent (30m x 0.25mm, 0.25µm)A non-polar column provides excellent separation for aromatic compounds based on boiling points.
Carrier GasHelium, 1.2 mL/min constant flowInert gas providing optimal chromatographic efficiency.
Oven Program50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A robust temperature ramp to separate the analyte from solvent and any potential impurities.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for creating reproducible, searchable mass spectra.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
Electron Energy70 eVThe industry standard energy that ensures consistent fragmentation patterns for library comparison.
Mass Range40-350 m/zCovers the expected molecular ion and key fragment ions.
Solvent Delay3 minutesPrevents the high concentration of solvent from saturating the detector.

Part 2: A Multi-Tiered Cross-Validation Framework

Acquiring a spectrum is only the first step. True confidence in compound identity comes from a rigorous cross-validation process that assesses the data from multiple, independent perspectives. This process ensures accuracy, precision, and specificity, which are cornerstones of analytical method validation.[6][7][8]

G cluster_internal Internal Validation cluster_external External Validation cluster_orthogonal Orthogonal & In-Silico Validation A Experimental Spectrum (this compound) B Reproducibility Check (n=3 injections) - Retention Time RSD - Spectral Similarity A->B Consistency C Isomer Comparison - NIST Database Spectra - Differentiate Fragmentation A->C Specificity D Isotopic Pattern Analysis - Compare theoretical vs. observed - Confirm Cl2 pattern A->D Composition E In-Silico Fragmentation - Predict fragments from structure - Compare with experimental data A->E Structural Logic F Alternative Techniques (e.g., NMR, IR) - Confirm functional groups - Verify substitution pattern A->F Confirmatory

Figure 2: The multi-tiered cross-validation strategy.
Tier 1: Internal Validation (Reproducibility)

The first tenet of validation is that the measurement must be repeatable.

  • Protocol: Inject the 1 µg/mL standard three separate times under the identical GC-MS conditions outlined above.

  • Acceptance Criteria:

    • Retention Time (RT): The relative standard deviation (RSD) of the RT should be < 0.5%.

    • Spectral Similarity: The mass spectra from the three injections should have a library match score of >95% when compared against each other.

  • Causality: A stable retention time confirms the reliability of the chromatographic system. Consistent mass spectra demonstrate that the fragmentation process is stable and not subject to random fluctuations, a prerequisite for any further comparison.[6]

Tier 2: External Validation (Comparison with Alternatives)
  • Isomer Comparison: The key to differentiating isomers via mass spectrometry lies in their unique fragmentation patterns. While they all share the same molecular weight, the positions of the chloro- and fluoro- substituents influence which chemical bonds are most likely to break upon electron ionization.

  • Isotopic Pattern Analysis: The presence of two chlorine atoms creates a highly characteristic isotopic signature. The ratio of the molecular ion peak (M+) containing two ³⁵Cl atoms, the M+2 peak (one ³⁵Cl, one ³⁷Cl), and the M+4 peak (two ³⁷Cl atoms) should be approximately 9:6:1. Verifying this pattern confirms the elemental composition of the molecule.

The table below compares the expected data for this compound with the known experimental data for its isomers, sourced from the NIST Mass Spectrometry Data Center.[10][11][12]

Table 1: Comparative Mass Spectrometry Data of Chloroanisole Isomers

CompoundMolecular WeightMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Intensity)Source
This compound 191.97192 (with M+2, M+4)Predicted: 177 (loss of -CH₃), 149 (loss of -CH₃, -CO), 113 (chlorofluorophenyl fragment)Theoretical
2-Chloroanisole 142.58142127 (100%), 99 (45%), 77 (30%)NIST WebBook[11]
3-Chloroanisole 142.58142142 (100%), 99 (55%), 111 (30%)NIST WebBook[10]
4-Chloroanisole 142.58142142 (100%), 127 (40%), 99 (35%)NIST WebBook[12][13][14]
3,5-Dichloroaniline 162.02161161 (100%), 126 (20%), 90 (25%)NIST WebBook[15]

Note: 3,5-Dichloroaniline is included as a structurally related compound with two chlorine atoms to further illustrate unique fragmentation patterns.

Analysis of Comparison: The primary differentiation for this compound will be its unique molecular ion at m/z 192, which is significantly different from the monochloro- isomers (m/z 142). The key validation step is to compare its fragmentation pattern against other dichlorinated compounds. The loss of a methyl group (-CH₃) to yield a fragment at m/z 177 is expected. Subsequent fragmentation and rearrangement will produce a pattern distinct from compounds like 3,5-dichloroaniline, thereby confirming the identity.

Conclusion: A Framework for Confidence

The identification of a molecule like this compound cannot rely on a single data point. The robust framework presented in this guide—combining a validated acquisition protocol with a multi-tiered cross-validation strategy—provides a clear path to achieving unambiguous, scientifically defensible results. By systematically assessing reproducibility (Internal Validation) and comparing against known isomers and theoretical principles (External Validation), researchers can have high confidence in their structural assignments. This meticulous approach is the bedrock of quality science in drug development and analytical research.

References

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  • Käll, L., et al. (2012). A cross-validation scheme for machine learning algorithms in shotgun proteomics. Journal of Proteome Research. Available at: [Link]

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  • NIST. (n.d.). Benzene, 1-chloro-3-methoxy-. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-chloro-2-methoxy-. NIST WebBook. Available at: [Link]

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  • Perestrelo, R., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A. Available at: [Link]

  • Llorca, M., et al. (2019). Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. Journal of Chromatography A. Available at: [Link]

  • Olsson, A. O., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Casey, J. S., et al. (2023). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. National Institutes of Health. Available at: [Link]

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A Comparative Guide to the Biological Efficacy of Novel Compounds Derived from 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of novel compounds derived from the versatile chemical scaffold, 3,5-Dichloro-2-fluoroanisole. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers in-depth technical insights, detailed experimental protocols, and a robust framework for structure-activity relationship (SAR) analysis. Our objective is to empower researchers to explore the therapeutic potential of this unique class of halogenated compounds by providing a scientifically rigorous and practical guide.

Introduction: The Rationale for Exploring this compound Derivatives

The strategic incorporation of halogen atoms, particularly fluorine, into bioactive molecules is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The starting scaffold, this compound, presents a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of novel therapeutic agents. The presence of two chlorine atoms and a fluorine atom on the phenyl ring offers multiple avenues for synthetic modification, allowing for the generation of a diverse library of compounds with potentially distinct biological activities.

This guide will explore the synthesis of hypothetical, yet plausible, derivatives and outline a comprehensive strategy for evaluating their biological efficacy in a comparative manner. We will focus on potential applications in antimicrobial, antifungal, and anticancer research, drawing parallels from existing studies on related halogenated compounds.[4][5][6][7][8][9]

Synthetic Pathways: Generating a Library of Novel Derivatives

The synthetic versatility of this compound allows for the creation of a diverse range of derivatives. Below are proposed synthetic schemes for generating three classes of compounds for comparative analysis.

Experimental Protocol: Synthesis of Amino Derivatives via Nitration and Reduction

This protocol outlines the synthesis of an amino derivative, a key intermediate for further functionalization.

Step 1: Nitration of this compound

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 20 mL of concentrated sulfuric acid at 0°C.

  • Slowly add a mixture of 11 mmol of fuming nitric acid and 5 mL of concentrated sulfuric acid dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours.

  • Pour the reaction mixture onto 100 g of crushed ice and stir until the ice melts.

  • Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol to yield the nitrated derivative.

Step 2: Reduction of the Nitro Derivative to the Amine

  • In a 250 mL three-necked flask equipped with a reflux condenser, dissolve 8 mmol of the nitrated derivative in 50 mL of ethanol.

  • Add 24 mmol of stannous chloride dihydrate (SnCl2·2H2O) and 20 mL of concentrated hydrochloric acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 20% sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Proposed Synthetic Derivatives for Comparative Evaluation

Building upon the amino intermediate, a diverse library of compounds can be synthesized. Here, we propose three distinct classes of derivatives for a comprehensive comparative analysis:

  • Class A: Sulfonamide Derivatives: Synthesized by reacting the amino derivative with various sulfonyl chlorides.

  • Class B: Amide Derivatives: Synthesized by reacting the amino derivative with various acyl chlorides or carboxylic acids using a coupling agent.

  • Class C: Urea Derivatives: Synthesized by reacting the amino derivative with various isocyanates.

Comparative Biological Efficacy: A Framework for Evaluation

A systematic evaluation of the biological efficacy of the synthesized derivatives is crucial for identifying lead compounds and establishing meaningful structure-activity relationships.

Antimicrobial Activity Evaluation

The increasing threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[4] Halogenated compounds have shown promise in this area.[5][6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (a known antibiotic/antifungal) and negative controls (medium with DMSO).

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anticancer Activity Evaluation

The development of novel anticancer agents remains a high priority in biomedical research. Many halogenated compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[7][10]

Experimental Protocol: MTT Cell Viability Assay

  • Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Structure-Activity Relationship (SAR) Analysis

A thorough SAR analysis is essential for understanding how structural modifications influence biological activity and for guiding the design of more potent and selective analogs.[10][11][12]

Key SAR Questions to Address:

  • What is the effect of the nature and position of substituents on the sulfonamide, amide, or urea moiety on biological activity?

  • How do electronic effects (electron-donating vs. electron-withdrawing groups) of the substituents impact efficacy?

  • What are the steric limitations for substituents in each class of derivatives?

  • Are there correlations between lipophilicity (logP) and biological activity?

Data Presentation and Visualization

Clear and concise presentation of data is paramount for effective comparison and interpretation.

Tabulated Biological Data
Compound IDDerivative ClassSubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicansIC50 (µM) vs. MCF-7
A-1 Sulfonamide4-Methylphenyl
A-2 Sulfonamide4-Chlorophenyl
B-1 AmideBenzoyl
B-2 Amide4-Fluorobenzoyl
C-1 UreaPhenyl
C-2 Urea4-Nitrophenyl
Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start This compound nitration Nitration start->nitration reduction Reduction nitration->reduction amino Amino Intermediate reduction->amino derivatization Derivatization (A, B, C) amino->derivatization compounds Test Compounds derivatization->compounds antimicrobial Antimicrobial Assay (MIC) compounds->antimicrobial anticancer Anticancer Assay (IC50) compounds->anticancer sar SAR Analysis antimicrobial->sar anticancer->sar

Caption: A streamlined workflow for the synthesis and biological evaluation of novel derivatives.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic exploration of derivatives of this compound as potential therapeutic agents. By following the outlined synthetic and screening protocols, researchers can generate robust and comparable data to establish clear structure-activity relationships. Future work should focus on optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. Mechanistic studies to elucidate the mode of action of the most promising compounds will also be critical for their further development. The strategic use of halogenation in drug design continues to be a powerful tool, and the exploration of novel scaffolds like this compound holds significant promise for the discovery of next-generation therapeutics.

References

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  • PubMed. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. [Link]

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  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][10][13]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

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A Comparative Guide to Isotopic Labeling of 3,5-Dichloro-2-fluoroanisole for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of isotopic labeling strategies for elucidating the reaction mechanisms of 3,5-Dichloro-2-fluoroanisole. Designed for researchers in drug development, environmental science, and chemical synthesis, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to mechanistic investigation.

Introduction: Why Trace a Molecule Like this compound?

Halogenated aromatic compounds like this compound are prevalent scaffolds in pharmaceuticals, agrochemicals, and industrial materials. Understanding their metabolic fate, degradation pathways, and reactivity is critical for assessing efficacy, toxicity, and environmental impact[1][2]. Often, a reaction mechanism cannot be fully understood by simply analyzing the final products. Isotopic labeling offers a powerful method to track the transformation of specific atoms through a reaction, providing unambiguous evidence of bond formation, bond cleavage, and molecular rearrangement.[3][4] By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H, or ¹²C with ¹³C), we introduce a subtle but detectable mass change that acts as a tracer without significantly altering the chemical properties of the molecule.[][6]

Part 1: Strategic Isotope Selection and Synthesis

The choice of isotope is dictated entirely by the mechanistic question at hand. For this compound, the most informative labels are typically Deuterium (²H) and Carbon-13 (¹³C).

Strategy A: Carbon-13 Labeling to Trace the Carbon Skeleton

A ¹³C label is the ideal choice for tracking the fate of a specific carbon atom, such as the methoxy group, during a metabolic or synthetic transformation.[7][8] For instance, if O-demethylation is a suspected pathway, labeling the methoxy carbon allows for definitive tracking of the one-carbon fragment.

This protocol employs a standard Williamson ether synthesis, a reliable method for forming the ether linkage. The key is to use a commercially available, isotopically enriched methylating agent.

Rationale: Starting with the corresponding phenol and building the labeled methoxy group is often more synthetically accessible and cost-effective than constructing the entire aromatic ring from a labeled precursor.

Step-by-Step Methodology:

  • Preparation of Phenol: If not commercially available, 3,5-Dichloro-2-fluorophenol can be synthesized from a suitable precursor like 3,5-dichloro-2-aminobenzoic acid via diazotization followed by hydrolysis.[9]

  • Deprotonation: In a flame-dried, argon-purged round-bottom flask, dissolve 3,5-Dichloro-2-fluorophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the corresponding phenoxide. This significantly increases the nucleophilicity of the oxygen, making it reactive towards the methylating agent.

  • Methylation: To the resulting sodium phenoxide solution, add [¹³C]methyl iodide (99 atom % ¹³C, 1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and isotopic incorporation of the final product using:

    • Mass Spectrometry (MS): The molecular ion peak will be observed at M+1 compared to the unlabeled standard.[10]

    • ¹³C NMR: A significantly enhanced signal will be observed for the methoxy carbon (~55-65 ppm), often with resolved coupling to attached protons (¹J_CH).[3]

    • ¹H NMR: The methoxy protons will appear as a doublet due to coupling with the ¹³C nucleus.

Strategy B: Deuterium Labeling to Probe C-H Bond Cleavage

Deuterium labeling is the gold standard for investigating the kinetic isotope effect (KIE).[11][12] If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium (a C-D bond) will slow the reaction down. Measuring this rate difference provides powerful evidence for the involvement of that C-H bond in the key mechanistic step.[13][14]

This protocol utilizes an acid-catalyzed electrophilic aromatic substitution (EAS) to exchange aromatic protons for deuterons.[15]

Rationale: Direct H/D exchange is a late-stage functionalization method that can often be performed on the final molecule or a late-stage intermediate, avoiding a lengthy de novo synthesis.[16]

Step-by-Step Methodology:

  • Reaction Setup: In a sealed, heavy-walled glass vessel, place this compound (1.0 eq).

  • Deuteration: Add deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O, 10-20 eq) to the vessel. Seal the vessel tightly.

    • Causality Note: D₂SO₄ serves as the catalyst and the source of deuterium (D⁺). The strongly acidic medium facilitates the reversible electrophilic substitution of aromatic protons.[17] The large excess of D₂O/D₂SO₄ drives the equilibrium towards the deuterated product.

  • Heating: Heat the reaction mixture at 80-100 °C for 24-48 hours. The exact temperature and time should be optimized.

  • Workup and Purification: Cool the reaction mixture to 0 °C and carefully pour it over crushed ice made from D₂O. Neutralize the solution with a base such as sodium carbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and purify by column chromatography.

  • Characterization:

    • Mass Spectrometry (MS): The molecular ion peak will shift according to the number of incorporated deuterium atoms (M+n).

    • ¹H NMR: The intensity of the signal for the exchanged aromatic proton will decrease significantly.

    • ²H NMR: A signal will appear at the chemical shift corresponding to the exchanged position, confirming deuterium incorporation.

Part 2: A Comparative Framework for Mechanistic Tools

Isotopic labeling is not the only tool for mechanistic elucidation. Its true value is understood when compared against other available techniques.

Alternative Approaches
  • Computational Chemistry (e.g., DFT): Theoretical modeling can predict reaction pathways, transition state energies, and even KIEs, providing a powerful predictive framework before any lab work begins.[18]

  • In-situ Spectroscopy (e.g., ReactIR, Raman): These techniques monitor the reaction mixture in real-time, allowing for the potential detection of transient intermediates without the need for labeling.

  • Intermediate Trapping: Involves adding a reagent to the reaction that specifically reacts with and captures a suspected short-lived intermediate, allowing for its subsequent identification.

Quantitative Comparison of Methodologies
Methodology Information Provided Experimental Complexity Confirmation Power Key Limitation
¹³C Isotopic Labeling Unambiguous fate of carbon atoms; pathway mapping.[19]Moderate to High (synthesis required)Very HighDoes not typically provide kinetic data unless used in competition experiments.
²H Isotopic Labeling (KIE) C-H bond cleavage in the rate-determining step.[11][20]Moderate to High (synthesis required)Very HighProvides information only about C-H bonds; interpretation can be complex (tunneling, secondary effects).[12]
Computational Chemistry Entire potential energy surface; transition states; predicted kinetics.[18]Low (in-silico)Low (Predictive)Model dependent; requires experimental validation.
In-situ Spectroscopy Real-time concentration profiles of reactants, products, and stable intermediates.ModerateModerateMay not detect very low concentration or short-lived intermediates.
Intermediate Trapping Identity of a trapped intermediate.ModerateHigh (for the trapped species)The trap can alter the reaction pathway; negative results are inconclusive.

Part 3: Visualization of Workflows and Decision Making

Visualizing the process helps in planning and executing mechanistic studies effectively.

Workflow for a ¹³C Labeling Study

G Figure 1: Workflow for Mechanistic Studies Using ¹³C Labeling cluster_synthesis Synthesis & Characterization cluster_application Application & Analysis Precursor 3,5-Dichloro-2-fluorophenol Labeling Reaction with [¹³C]Methyl Iodide Precursor->Labeling Purification Purification (HPLC/Chromatography) Labeling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Study Metabolic / Chemical Reaction Study Characterization->Study Labeled Substrate Analysis LC-MS / NMR Analysis of Products Study->Analysis Conclusion Determine Fate of ¹³C-Methoxy Group Analysis->Conclusion

Caption: Workflow for mechanistic studies using ¹³C labeling.

Decision Matrix for Selecting a Mechanistic Tool

Choosing the right tool depends on the specific question being asked. This decision tree provides a logical guide.

G Figure 2: Decision Tree for Choosing a Mechanistic Tool cluster_choices cluster_methods Question What is the Primary Mechanistic Question? Q_CH Is a C-H bond broken in the key step? Question->Q_CH Q_Fate Where do specific atoms from the reactant end up? Question->Q_Fate Q_Intermediate Is there a detectable reaction intermediate? Question->Q_Intermediate Q_Pathway What is the lowest energy reaction pathway? Question->Q_Pathway M_KIE Deuterium Labeling (KIE) Q_CH->M_KIE M_Tracer ¹³C or ¹⁸O Labeling Q_Fate->M_Tracer M_Spectro In-situ Spectroscopy or Chemical Trapping Q_Intermediate->M_Spectro M_Comp Computational Chemistry Q_Pathway->M_Comp

Caption: Decision tree for choosing a mechanistic tool.

Conclusion

Isotopic labeling of this compound with stable isotopes like ¹³C and ²H provides unparalleled insight into its chemical and biological transformations. While the synthesis of labeled compounds requires careful planning and execution, the resulting data is often the most definitive for elucidating reaction mechanisms. When compared to alternative methods such as computational modeling or in-situ spectroscopy, isotopic labeling stands out for its high confirmation power and ability to answer specific questions about atomic fate and bond-breaking events. By selecting the appropriate isotope and experimental design, researchers can confidently map metabolic pathways, validate reaction mechanisms, and ultimately accelerate the development of safer and more effective chemical products.

References

  • Wikipedia. Isotopic labeling. [Link]

  • Navascués, P., et al. (2021). Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. MDPI. [Link]

  • ResearchGate. Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. [Link]

  • MetwareBio. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

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  • ResearchGate. Mechanism studies a, Isotopic labelling experiment with the... [Link]

  • Jux, A., & Dickschat, J. S. (2018). Isotopic labelings for mechanistic studies. PubMed. [Link]

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  • Chemistry with Caroline. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. [Link]

  • Golisade, A. (2007). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. ResearchGate. [Link]

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  • Barry, V., et al. (2021). A metabolomic investigation of serum perfluorooctane sulfonate and perfluorooctanoate. PMC - NIH. [Link]

  • Yuan, M., et al. (2016). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS. PMC - NIH. [Link]

  • Martinez, R. A., et al. (2014). Synthesis of isotopically labeled 1,3-dithiane. PubMed - NIH. [Link]

  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC - NIH. [Link]

  • Munger, J., & Rabinowitz, J. D. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. [Link]

  • Jardine, K. J., et al. (2012). Production of isotopically-labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies. NIH. [Link]

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  • Yu, H., et al. (2001). In Vitro Metabolism of Dibenzo[a,l]pyrene, 2-Chlorodibenzo [a,l]pyrene and 10-Chlorodibenzo[a,l]pyrene - Effects of Chloro Substitution. MDPI. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

| Executive Overview: Beyond the Product

As researchers dedicated to advancing drug development, our responsibility extends beyond the benchtop. The safe and compliant management of chemical reagents is a non-negotiable aspect of scientific integrity and environmental stewardship. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 3,5-Dichloro-2-fluoroanisole, a halogenated aromatic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, adhere to regulatory standards, and build a culture of proactive chemical safety. We move beyond simple instruction to explain the causality behind each procedural step, empowering you to make informed, safe decisions.

| Immediate Safety Profile & Hazard Analysis

This compound is a chlorinated and fluorinated aromatic ether. While specific toxicological data for this compound is not extensively published, its structure necessitates handling it with the precautions appropriate for halogenated organic compounds. Based on data from structurally similar chemicals, we can anticipate the following hazard profile.[1][2]

Hazard ClassificationAnticipated RiskRationale & Causality
Skin Corrosion/Irritation Category 2: Causes skin irritation.[3]Halogenated aromatic compounds can defat the skin and act as irritants upon prolonged contact.
Serious Eye Damage/Irritation Category 2A/2: Causes serious eye irritation.[1][3]The chemical structure is likely to be irritating to sensitive mucosal tissues, including the eyes.
Acute Toxicity (Oral, Inhalation) Potential for HarmMany chlorinated solvents and aromatic compounds are harmful if swallowed or inhaled.[2][4] Vapors can irritate the respiratory system.
Environmental Hazard Potential for long-lasting harmful effects to aquatic life.Halogenated organic compounds are often persistent in the environment and can bioaccumulate.[5]

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases to prevent vigorous or exothermic reactions.[1][6][7][8]

| Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is mandatory when handling this compound in any capacity—from routine use to waste consolidation and spill cleanup. Engineering controls, such as a certified chemical fume hood, are the primary method of exposure control; PPE serves as the critical final barrier.[9][10]

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in Fume Hood) ANSI Z87.1-compliant safety glasses with side shields.[11]Chemical-resistant gloves (Nitrile is a common choice for incidental contact; consider Polyvinyl alcohol (PVA) for extended handling).[12]Flame-resistant laboratory coat, fully buttoned.[11][12]Not required if handled exclusively within a functioning chemical fume hood.
Weighing/Transfer (Open Bench) Not recommended. Perform in a fume hood.N/AN/AN/A
Waste Consolidation Chemical splash goggles. A face shield is recommended if splashing is possible.[11]Chemical-resistant gloves (Nitrile or PVA).[12] Inspect for integrity before use.Chemical-resistant apron over a lab coat.[12]Not required if performed in a fume hood.
Minor Spill Cleanup Chemical splash goggles and face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or PVA).[10]Chemical-resistant apron or coveralls.[9]A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is poor or vapors are significant.[12]

| Disposal Workflow: From Generation to Destruction

The disposal of halogenated organic waste is a regulated process. The primary goal is to ensure the material is safely segregated, contained, and ultimately destroyed without releasing hazardous components into the environment. High-temperature incineration is the preferred and often mandated method for this class of compounds.[13][14]

cluster_0 cluster_1 cluster_2 cluster_3 gen Waste Generation (e.g., reaction quench, contaminated items) seg Segregation: Is waste halogenated? gen->seg Immediate Action cont Containerize in Designated 'Halogenated Organic Waste' container seg->cont Yes non_halo Use 'Non-Halogenated Organic Waste' Stream seg->non_halo No label Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Accumulation Start Date cont->label store Store in Satellite Accumulation Area (SAA) - In secondary containment - Away from incompatibles label->store pickup Schedule Pickup with Certified Hazardous Waste Vendor store->pickup incin Final Disposal: High-Temperature Incineration (≥1100 °C) pickup->incin

Caption: Waste Management Workflow for this compound.

Step-by-Step Disposal Protocol
  • Waste Characterization & Segregation :

    • As a chlorinated and fluorinated compound, this compound and any materials contaminated with it (e.g., silica gel, filter paper, gloves) MUST be classified as halogenated organic waste .[13]

    • Maintain separate, dedicated waste streams for halogenated and non-halogenated organic liquids and solids. Co-mingling is a common and dangerous compliance violation.

  • Containerization & Labeling :

    • Use a chemically compatible container (e.g., polyethylene or glass) that can be securely sealed.

    • The container must be clearly labeled with the words "Hazardous Waste" .[4]

    • List all chemical constituents by their full name (no abbreviations) and approximate percentages. For this topic, clearly write "this compound".

    • Mark the "Accumulation Start Date"—the date the first drop of waste was added to the container.

  • On-Site Accumulation & Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The container must be kept within secondary containment (e.g., a larger bin or tray) to contain potential leaks.

    • Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials, particularly strong oxidizers.[7]

  • Final Disposal :

    • Disposal must be conducted through your institution's Environmental Health & Safety (EHS) department and their contracted, licensed hazardous waste disposal vendor. Never pour this chemical down the drain.

    • Due to its halogenated nature, this compound is subject to specific treatment requirements under the Resource Conservation and Recovery Act (RCRA).[15] It falls under the category of halogenated organic compounds (HOCs).[16][17]

    • The required disposal technology is high-temperature incineration. For hazardous waste with a halogen content exceeding 1%, a temperature of at least 1100 °C is required to ensure the complete destruction of the molecule and prevent the formation of highly toxic byproducts like dioxins and furans.[14][18]

| Emergency Procedures: Spill & Exposure Management

Prompt and correct action during a spill is critical to mitigating risk. The response depends on the scale of the spill.[19]

Protocol for Minor Spills (<100 mL, Contained in a Fume Hood)
  • Alert & Restrict: Immediately alert personnel in the immediate area. Restrict access to the spill zone.[19]

  • Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above (goggles, face shield, heavy-duty gloves, apron).[20]

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial spill absorbent.[6][21] Do NOT use paper towels, as this can increase the rate of evaporation.[22] Start applying the absorbent from the outside edge of the spill and work inwards.[22]

  • Collect Waste: Carefully scoop the absorbed material using spark-proof tools into a sealable, labeled container for hazardous waste.[20]

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild soap and water solution. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department.

Protocol for Major Spills (>100 mL or Outside a Fume Hood)
  • Evacuate & Confine: Alert everyone in the lab and evacuate the area immediately.[19] Close the laboratory doors to confine the vapors.[20] If the spill presents a fire hazard, do not operate any electrical switches.[19]

  • Call for Help: Contact your institution's emergency number (e.g., Public Safety, EHS) immediately.[4][21] Provide your name, location, the chemical spilled, and the estimated quantity.

  • First Aid: If there has been personal exposure, immediately flush affected skin or eyes with water for at least 15 minutes and seek medical attention.[3][4] Remove any contaminated clothing.

  • Await Response: Do not re-enter the area. Await the arrival of the trained emergency response team.

| References

  • Incineration - Zero Waste Europe. (URL: [Link])

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (URL: [Link])

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS. (URL: [Link])

  • Hazardous Waste Segregation - Unknown Source. (URL: )

  • Waste Code - RCRAInfo - EPA. (URL: [Link])

  • Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds - ACS Publications. (URL: [Link])

  • CHEMICAL SPILL PROCEDURES - Clarkson University. (URL: [Link])

  • Chemical spill cleanup procedures - J&K Scientific LLC. (URL: [Link])

  • Personal Protective Equipment Selection Guide - RLSS. (URL: [Link])

  • Waste incinerators - Toolkit - Stockholm Convention. (URL: [Link])

  • Method for chlorination of methylated aromatic compounds - Google Patents. (URL: )

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (URL: [Link])

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide - International Science Community Association. (URL: [Link])

  • EPA HAZARDOUS WASTE CODES - Unknown Source. (URL: )

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (URL: [Link])

  • Disposal Methods for Chlorinated Aromatic Waste - RSC Publishing. (URL: [Link])

  • Simultaneous removal of chlorinated aromatic hydrocarbons, nitrate, and chromate using micellar-enhanced ultrafiltration - PubMed. (URL: [Link])

  • Waste Incineration Overview - NCBI - NIH. (URL: [Link])

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? - Triumvirate Environmental. (URL: [Link])

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 - Occupational Safety and Health Administration. (URL: [Link])

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - US EPA. (URL: [Link])

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (URL: [Link])

  • RCRA Hazardous Waste F list - Unknown Source. (URL: )

  • Halogenated Solvent Exposure – How low will it go? - BFK Solutions LLC. (URL: [Link])

  • Hazardous Materials Disposal Guide - Nipissing University. (URL: [Link])

  • Table of exposure limits for chemical and biological substances - WorkSafeBC. (URL: [Link])

  • Permissible Exposure Limits – OSHA Annotated Table Z-2 - Occupational Safety and Health Administration. (URL: [Link])

  • MATERIAL SAFETY DATA SHEET (MSDS) - KSCL (KRISHNA). (URL: [Link])

  • Incompatibility of major chemicals - Labor Security System. (URL: [Link])

  • Incompatible Chemicals - Utah State University. (URL: [Link])

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  • INCOMPATIBLE CHEMICALS - University of Washington. (URL: [Link])

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Personal protective equipment for handling 3,5-Dichloro-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety protocols and logistical information for handling 3,5-Dichloro-2-fluoroanisole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar halogenated aromatic compounds, ensuring a cautious and comprehensive approach to its management in the laboratory.

Hazard Analysis: A Proactive Stance on Safety

Assumed Primary Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[2][3]

  • Serious Eye Irritation: Can cause significant irritation, redness, and discomfort upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.[1][2]

  • Unknown Chronic Effects: The long-term health effects have not been investigated and should be considered potentially hazardous.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection

Gloves are the most critical barrier against dermal exposure. Due to the aromatic and halogenated nature of the compound, not all standard laboratory gloves offer adequate protection.

  • Recommended Glove Types:

    • Nitrile Gloves: Offer good resistance to a range of chemicals, including some solvents and oils.[4] However, for prolonged or immersive contact, a more robust option is recommended.

    • Neoprene Gloves: Provide excellent protection against acids, bases, and many organic solvents, making them a suitable choice for handling halogenated aromatic compounds.[4]

    • Viton® or Silver Shield® Gloves: For tasks with a high risk of splash or prolonged contact, these gloves offer the highest level of chemical resistance.[5]

Glove Selection and Usage Protocol:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves or a nitrile base layer with a more resistant glove on top.

  • Proper Removal: To avoid contaminating your hands, follow a strict glove removal procedure.

Eye and Face Protection

Protecting your eyes and face from splashes is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the chemical. They provide a seal around the eyes to protect against splashes from all angles.[5]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with chemical splash goggles for full-face protection.[4][6]

Protective Clothing
  • Laboratory Coat: A standard lab coat is the minimum requirement.[4]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemically impervious apron worn over the lab coat is recommended.[7]

  • Full-Body Protection: In situations involving large quantities or a high likelihood of significant exposure, a full chemically impervious suit may be necessary.[7]

Respiratory Protection

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended. If particulates or aerosols may be generated, a combination organic vapor/particulate filter (P100) should be used.

  • Fit Testing: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8]

  • The container should be kept tightly closed.[1][2]

Handling Procedures
  • Work Area Preparation:

    • Ensure a certified chemical fume hood is used for all manipulations.

    • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection.

  • Chemical Transfer:

    • Use appropriate tools such as spatulas or scoops for solids, and syringes or cannulas for liquids to minimize the generation of dust or aerosols.[9]

    • For liquid transfers, ensure the needle is inside the receiving vessel before dispensing.[9]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[2][3]

    • Decontaminate all work surfaces after use.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

Waste Segregation
  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste quantities of the chemical, as well as any solvent rinses, should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10]

Container Management
  • Use containers that are compatible with the chemical.

  • Keep waste containers tightly closed except when adding waste.[10]

  • Label containers clearly with "Hazardous Waste" and the full chemical name.

Final Disposal
  • All waste must be disposed of through a licensed hazardous waste disposal company.[2][10] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Response Workflow

Spill_Response Alert Alert others in the area Evacuate Evacuate non-essential personnel Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill PPE->Contain Cleanup Clean up with appropriate absorbent Contain->Cleanup Dispose Dispose of waste properly Cleanup->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate

Caption: Step-by-step workflow for responding to a chemical spill.

References

  • Material Safety Data Sheet - 2,5-Dichloroanisole, 99%. Cole-Parmer.
  • SAFETY DATA SHEET - 2-Chloro-5-fluoroanisole. Fisher Scientific.
  • SAFETY DATA SHEET - 3',5'-Dichloro-2,2,2-trifluoroacetophenone. TCI Chemicals.
  • 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. CAMEO Chemicals.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Safe Handling of Cannulas and Needles in Chemistry Labor
  • SAFETY DATA SHEET - 3-Fluoroanisole. Fisher Scientific.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Environmental Health and Safety.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • 3,5-Dichloro-2-fluoropyridine. PubChem.
  • Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • How to Choose PPE for Chemical Work.
  • 3,5-Dichloro-2-iodotoluene Safety D
  • Hazardous Materials Disposal Guide. Nipissing University.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • SAFETY DATA SHEET - Benzene, 1,3-dichloro-2-methoxy-. Thermo Fisher Scientific.
  • Proper Disposal Procedures for 3,6-Dichloro-1,2,4,5-tetrazine. Benchchem.
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.